1,3-Linolein-2-olein
Description
1,3-Linolein-2-olein is a natural product found in Dirca palustris and Grifola frondosa with data available.
Properties
IUPAC Name |
1,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propan-2-yl (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-30,54H,4-15,18,21-24,31-53H2,1-3H3/b19-16-,20-17-,28-25-,29-26-,30-27- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCIYKUZOQISE-GGDOOUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H100O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315773 | |
| Record name | Triglyceride LOL,sn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
881.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(18:2(9Z,12Z)/18:1(9Z)/18:2(9Z,12Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0052546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2190-22-9 | |
| Record name | Triglyceride LOL,sn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triglyceride LOL,sn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Linolein-2-olein: Structure, Properties, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the triacylglycerol 1,3-Linolein-2-olein, detailing its chemical structure, physical and chemical properties, and methodologies for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in lipid research, drug development, and related scientific fields.
Chemical Structure and Identification
This compound is a structured triacylglycerol (TAG) where the glycerol backbone is esterified with two linoleic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position.
Chemical Identifiers:
-
Systematic Name: 1,3-Di(cis-9,cis-12-octadecadienoyl)-2-(cis-9-octadecenoyl)glycerol
-
Common Names: 1,3-Dilinoleoyl-2-oleoyl-rac-glycerol, Triglyceride LOL
-
CAS Number: 2190-22-9[1]
-
Molecular Formula: C₅₇H₁₀₀O₆
-
Molecular Weight: 881.40 g/mol
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted or derived from structurally similar compounds due to the limited availability of experimental data for this specific molecule.
| Property | Value | Source |
| Molecular Formula | C₅₇H₁₀₀O₆ | |
| Molecular Weight | 881.40 g/mol | |
| Physical State | Liquid (at room temperature) | |
| Melting Point | -14.5 to -13.2 °C (estimated for a similar TAG) | [2] |
| Boiling Point | 817.3 ± 65.0 °C (predicted) | [2] |
| Density | 0.9 ± 0.1 g/cm³ (predicted for a similar TAG) | [3] |
| Solubility | Soluble in hexane, methyl acetate, and DMF; slightly soluble in ethanol and chloroform. | [1][4] |
| Purity | Commercially available at >98% | [1] |
| Storage | Recommended storage at -20°C | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of structured triacylglycerols such as this compound can be achieved through enzymatic processes, which offer high specificity and milder reaction conditions compared to chemical synthesis. A general two-step enzymatic protocol is outlined below.
Step 1: Synthesis of sn-2-Oleoyl-glycerol
This step involves the alcoholysis of triolein to produce 2-monoolein.
-
Materials: Triolein, ethanol, immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM), organic solvent (e.g., hexane).
-
Procedure:
-
Dissolve triolein in hexane.
-
Add ethanol and the immobilized lipase to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 40-50°C) with constant agitation for a specified duration (e.g., 8-24 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the enzyme from the mixture.
-
Purify the resulting 2-monoolein from the reaction mixture using column chromatography.
-
Step 2: Esterification with Linoleic Acid
The purified sn-2-oleoyl-glycerol is then esterified with linoleic acid.
-
Materials: Purified sn-2-oleoyl-glycerol, linoleic acid, immobilized non-specific lipase (e.g., Novozym 435), organic solvent (e.g., hexane).
-
Procedure:
-
Dissolve the purified 2-monoolein and linoleic acid in hexane.
-
Add the immobilized lipase to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 50-60°C) with constant agitation.
-
Monitor the formation of this compound using HPLC or GC.
-
After the reaction reaches the desired conversion, filter out the enzyme.
-
Purify the final product, this compound, using column chromatography.
-
Analytical Methodologies
3.2.1. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the quantitative analysis of triacylglycerols.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD with the nebulizer and evaporator temperatures set appropriately (e.g., 40°C and 60°C, respectively) and nitrogen as the nebulizing gas.
-
Sample Preparation: Dissolve the sample in hexane or another suitable organic solvent.
-
Quantification: Use an external standard curve of a known concentration of purified this compound.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the fatty acid profiling of this compound after transesterification.
-
Sample Preparation (Transesterification):
-
React a known amount of the sample with methanolic HCl or BF₃/methanol to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
Extract the FAMEs with hexane.
-
Wash the hexane layer with water and dry over anhydrous sodium sulfate.
-
-
GC Column: A polar capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).
-
Oven Temperature Program: A temperature gradient from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 240°C) to separate the FAMEs.
-
Carrier Gas: Helium.
-
Injector and Detector Temperature: Typically 250°C and 280°C, respectively.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Identification: Identify the FAMEs by comparing their retention times and mass spectra with those of known standards.
Biological Role and Metabolism
Triacylglycerols are the primary form of energy storage in eukaryotes. The specific biological roles and metabolic fate of this compound are not extensively studied, but it is expected to follow the general pathway of dietary triacylglycerol metabolism.
Upon ingestion, this compound is hydrolyzed in the small intestine by pancreatic lipase. This enzyme preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions, releasing free linoleic acid and 2-oleoyl-glycerol. These products are then absorbed by the enterocytes. Inside the enterocytes, they are re-esterified to form triacylglycerols, packaged into chylomicrons, and secreted into the lymphatic system, eventually entering the bloodstream.
In the circulation, lipoprotein lipase, located on the surface of endothelial cells, hydrolyzes the triacylglycerols in chylomicrons, releasing fatty acids and glycerol. The released linoleic and oleic acids can be taken up by peripheral tissues for energy production via β-oxidation or stored as triacylglycerols in adipose tissue.
The constituent fatty acids, linoleic acid (an omega-6 fatty acid) and oleic acid (an omega-9 fatty acid), are known to have various biological activities and can serve as precursors for the synthesis of signaling molecules. For instance, linoleic acid can be converted to arachidonic acid, a precursor for eicosanoids which are involved in inflammation and other physiological processes.
Visualizations
Chemical Structure of this compound
Caption: Molecular structure of this compound.
General Metabolic Pathway of this compound
Caption: Generalized metabolic pathway of this compound.
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. What is Triacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. 1,3-Dilinoleoyl-2-Oleoyl-glycerol | CAS#:2190-22-9 | Chemsrc [chemsrc.com]
- 4. 1,3-Dioleoyl-2-Linoleoyl Glycerol | CAS 2190-19-4 | Cayman Chemical | Biomol.com [biomol.com]
Natural Sources of 1,3-Dilinoleoyl-2-Oleoyl-Glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of 1,3-dilinoleoyl-2-oleoyl-glycerol (DLOG), a specific triacylglycerol (TAG) of interest for various research and development applications. This document outlines the quantitative distribution of DLOG in several plant-based oils, details the experimental protocols for its extraction and analysis, and illustrates the key metabolic pathways associated with triacylglycerols.
Natural Occurrence and Quantitative Data
1,3-dilinoleoyl-2-oleoyl-glycerol is a triacylglycerol where the glycerol backbone is esterified with linoleic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. It is found in a variety of plant-based oils. Notably, grape seed oil has been identified as having the highest concentration of this specific TAG isomer.[1] Other significant sources include pumpkin seed, soybean, sunflower, and wheat germ oils.[1]
The quantification of specific TAG isomers like DLOG is complex. The data presented in the literature often reports the relative percentage of DLOG among its positional isomers (where the fatty acids are arranged differently on the glycerol backbone) or as a percentage of the total triacylglycerols.
Table 1: Relative Content of 1,3-Dilinoleoyl-2-Oleoyl-Glycerol (DLOG) in Various Vegetable Oils
| Vegetable Oil | Relative DLOG Content (%)* |
| Grape Seed Oil | 44.2 ± 2.6 |
| Sunflower Oil | 26.8 ± 3.2 |
| Pumpkin Seed Oil | 16.7 ± 4.6 |
| Soybean Oil | 15.9 ± 2.9 |
| Wheat Germ Oil | 13.9 ± 4.3 |
*Relative DLOG content is expressed as the percentage of the sum of dilinoleoyl-oleoyl glycerol isomers.
Table 2: Total Dilinoleoyl-Oleoyl-Glycerol Content in Hybrid Grape Seed Oils
| Triacylglycerol | Relative Abundance (%) |
| Dilinoleoyl-oleoyl-glycerol (LLO/LOL isomers) | 23 |
Experimental Protocols
The extraction and quantification of 1,3-dilinoleoyl-2-oleoyl-glycerol from natural sources typically involve solvent extraction followed by chromatographic separation and mass spectrometric detection.
Extraction of Triacylglycerols from Plant Seeds
Objective: To extract the total lipid content, including triacylglycerols, from plant seed matrices.
Materials:
-
Plant seeds (e.g., grape, pumpkin, sunflower seeds)
-
Hexane
-
Soxhlet apparatus
-
Rotary evaporator
-
Grinder or mill
Protocol:
-
Sample Preparation: Dry the plant seeds to a constant weight to remove moisture. Grind the dried seeds into a fine powder to increase the surface area for extraction.
-
Soxhlet Extraction: Place the ground seed powder into a thimble and position it in the Soxhlet extractor.
-
Add hexane to the boiling flask of the Soxhlet apparatus.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the seed powder, extracting the lipids.
-
Continue the extraction process for a sufficient duration (typically several hours) to ensure complete extraction of the lipids.
-
Solvent Removal: After extraction, remove the hexane from the lipid extract using a rotary evaporator under reduced pressure to obtain the crude seed oil.
-
Store the extracted oil under an inert atmosphere (e.g., nitrogen) at a low temperature (-20°C) to prevent oxidation.
Quantification of 1,3-Dilinoleoyl-2-Oleoyl-Glycerol by HPLC-APCI-MS
Objective: To separate, identify, and quantify the specific triacylglycerol isomer, 1,3-dilinoleoyl-2-oleoyl-glycerol.
Materials:
-
Extracted seed oil
-
Acetonitrile (ACN)
-
2-Propanol (IPA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometer (MS)
-
C18 reversed-phase HPLC column
Protocol:
-
Sample Preparation: Prepare a dilute solution of the extracted seed oil in a suitable solvent mixture, such as acetonitrile/2-propanol (1:1, v/v).[2]
-
HPLC Separation:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 2-Propanol
-
Gradient Elution: A typical gradient starts with a high percentage of acetonitrile and gradually increases the percentage of 2-propanol to elute the triacylglycerols based on their polarity and chain length.
-
Column: A C18 reversed-phase column is commonly used for the separation of triacylglycerols.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
-
APCI-MS Detection:
-
Interface the HPLC system with an APCI-MS detector.
-
Ionization Mode: Operate in positive ion mode. APCI is well-suited for the analysis of nonpolar molecules like triacylglycerols.
-
Mass Spectrometry Analysis: The mass spectrometer will detect the protonated molecules of the triacylglycerols and their characteristic fragment ions. For DLOG, the protonated molecule [M+H]⁺ will have an m/z corresponding to its molecular weight.
-
Isomer Differentiation: Positional isomers like 1,3-dilinoleoyl-2-oleoyl-glycerol (LOL) and 1,2-dilinoleoyl-3-oleoyl-glycerol (LLO) can be distinguished by the relative abundance of their diacylglycerol-like fragment ions in the mass spectrum. The loss of a fatty acid from the sn-1/3 position is generally more favorable than from the sn-2 position.
-
-
Quantification:
-
Create a calibration curve using a certified reference standard of 1,3-dilinoleoyl-2-oleoyl-glycerol.
-
Integrate the peak area of the corresponding analyte in the sample chromatogram.
-
Calculate the concentration of DLOG in the sample based on the calibration curve.
-
Signaling and Metabolic Pathways
Triacylglycerols, including 1,3-dilinoleoyl-2-oleoyl-glycerol, are primarily involved in energy storage and are central to the glycerolipid metabolism pathway.[3] They are synthesized from fatty acids and glycerol-3-phosphate and are broken down (hydrolyzed) to release fatty acids for energy when needed.[4][5]
While specific signaling roles for individual triacylglycerol molecules are not widely established, the metabolic intermediates in their synthesis and breakdown, such as diacylglycerols (DAGs) and lysophosphatidic acid, are known to act as signaling molecules in various cellular processes.[6]
Interestingly, a triglyceride with the same fatty acid composition as DLOG, 1,3-Linolein-2-Olein, has been reported to exhibit antileishmanial activity, inhibiting the growth of Leishmania parasites.[7] This suggests potential bioactivity for this specific molecular species beyond its role in energy metabolism.
Visualizations
Experimental Workflow for DLOG Analysis
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Triglycerides - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Dilinoleoyl-2-Oleoyl-glycerol | CAS#:2190-22-9 | Chemsrc [chemsrc.com]
A Technical Guide to 1,3-Linolein-2-olein (CAS: 2190-22-9) for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3-Linolein-2-olein, a specific triacylglycerol of interest to researchers in lipidomics and drug development. This document consolidates key information regarding its chemical identity, physicochemical properties, and biological activities, with a focus on its potential as an antileishmanial agent. Detailed experimental protocols and relevant biochemical pathways are also presented to support further investigation and application of this compound.
Chemical Identity and Synonyms
This compound is a triacylglycerol (TAG) with linoleic acid moieties at the sn-1 and sn-3 positions and an oleic acid moiety at the sn-2 position of the glycerol backbone.[1] Its unique structure dictates its physical and biological properties.
Synonyms: A variety of synonyms are used in literature and commercial listings, which include:
-
1,3-Di-(9Z,12Z-octadecadienoyl)-2-(9Z-octadecenoyl)-glycerol[2]
-
2-Oleo-1,3-dilinolein[2]
-
Glyceryl 1,3-dilinoleate 2-oleate[2]
-
Triglyceride LOL[2]
Physicochemical and Biological Data
This section summarizes the key quantitative data for this compound, including its molecular characteristics and biological activity.
| Parameter | Value | Reference |
| Molecular Formula | C₅₇H₁₀₀O₆ | [1][2] |
| Molecular Weight | 881.4 g/mol | [1][2] |
| Purity (typical) | >98% | [1] |
| Antileishmanial Activity (IC₅₀, Leishmania promastigotes) | 0.079 µg/mL | [3][4][5] |
| Antileishmanial Activity (IC₅₀, Leishmania amastigotes) | 40.03 µg/mL | [3][4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
General Protocol for Synthesis of 1,3-Disubstituted-2-Acylglycerols
Step 1: Synthesis of Fatty Acid Vinyl Ester (e.g., Vinyl Linoleate)
-
Combine linoleic acid and vinyl acetate.
-
The reaction is catalyzed by an appropriate enzyme, such as a lipase.
-
The mixture is incubated under specific temperature and time conditions to facilitate transvinylation.
-
The resulting vinyl linoleate is purified.
Step 2: Enzymatic Synthesis of 1,3-Dilinolein
-
React the purified vinyl linoleate with glycerol.
-
Use a sn-1,3 specific lipase, such as Novozym 435, as a catalyst.[6]
-
The reaction is typically carried out in a solvent-free system at a controlled temperature (e.g., 35°C) for several hours (e.g., 8 hours).[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purify the resulting 1,3-dilinolein from the reaction mixture.
Step 3: Chemical Acylation to form this compound
-
React the purified 1,3-dilinolein with oleic acid.
-
This final step is a chemical esterification to acylate the free hydroxyl group at the sn-2 position.
-
The final product, this compound, is then purified to a high degree.
In Vitro Antileishmanial Activity Assay
The following protocols are standard methods for determining the inhibitory concentration (IC₅₀) of a compound against Leishmania parasites.
3.2.1. Promastigote Viability Assay
-
Culture Leishmania promastigotes (e.g., L. major or L. donovani) in appropriate culture medium to the mid-logarithmic growth phase.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add serial dilutions of the test compound.
-
Add the promastigote suspension to each well at a final concentration of approximately 1 x 10⁵ parasites/well.[5]
-
Include wells with untreated parasites (negative control) and medium only (blank).
-
Incubate the plates at the appropriate temperature (e.g., 25°C) for 72 hours.[5]
-
Assess parasite viability using a colorimetric or fluorometric method, such as the resazurin reduction assay.[5] Add resazurin solution to each well and incubate for a further 4-24 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.
3.2.2. Intracellular Amastigote Viability Assay
-
Seed a suitable macrophage cell line (e.g., J774.A1 or RAW 264.7) in a 96-well plate and allow them to adhere.[4][7]
-
Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[5]
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Remove the non-phagocytosed parasites by washing.
-
Add fresh medium containing serial dilutions of this compound to the wells.
-
Incubate the plates for a further 72 hours.[5]
-
Assess the viability of the intracellular amastigotes. This can be done by lysing the macrophages and determining the number of viable amastigotes, or by using reporter gene-expressing parasites (e.g., luciferase-expressing Leishmania).[4]
-
Calculate the IC₅₀ value for the intracellular amastigotes.
Quantification by High-Performance Liquid Chromatography (HPLC)
The quantification of this compound in a sample, such as a vegetable oil or a reaction mixture, can be achieved using non-aqueous reversed-phase HPLC.[8]
-
Sample Preparation: Dissolve the oil or lipid extract in a suitable solvent mixture, such as acetonitrile/2-propanol/hexane (2:2:1, v/v/v).[8]
-
Chromatographic System:
-
Detection:
-
Quantification: Create a calibration curve using a purified standard of this compound at various concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Signaling Pathways and Biological Relevance
While direct signaling pathways for intact this compound are not well-defined, its metabolism and constituent fatty acids are known to be involved in significant cellular signaling cascades.
Triacylglycerol Metabolism
This compound, as a triacylglycerol, is a key molecule in energy storage and metabolism. Its synthesis and breakdown are tightly regulated processes.
Caption: The Kennedy pathway for triacylglycerol synthesis.
The breakdown of triacylglycerols, or lipolysis, releases fatty acids and glycerol, which can then be used for energy production or as signaling molecules.
Caption: The enzymatic cascade of triacylglycerol lipolysis.
Signaling Roles of Constituent Fatty Acids
The fatty acids released from the hydrolysis of this compound, namely linoleic acid and oleic acid, are known to activate various signaling pathways.
Linoleic acid, an omega-6 polyunsaturated fatty acid, has been shown to induce pro-inflammatory responses in vascular endothelial cells. This is mediated through the activation of the PI3K/Akt and ERK1/2 signaling pathways, leading to the activation of the transcription factor NF-κB.[12] High doses of linoleic acid have also been demonstrated to activate the JAK2-STAT3 signaling pathway, which is involved in cytokine production and lipogenesis.[13]
Caption: Signaling pathways activated by linoleic acid.
Oleic acid, a monounsaturated omega-9 fatty acid, can also influence signaling pathways, often with effects that counterbalance those of omega-6 fatty acids. For instance, both oleic and linoleic acids have been shown to affect lymphocyte proliferation through the MAP kinase and PI3K pathways.[14]
The diverse signaling roles of its constituent fatty acids suggest that the metabolic fate of this compound could have significant downstream effects on cellular function, inflammation, and immune responses. This highlights the importance of further research into the specific biological activities of this triacylglycerol, particularly in the context of its antileishmanial properties and its potential applications in drug development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 4. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of lipid classes in oil by NP-HPLC-ELSD â Vitas Analytical Services [vitas.no]
- 11. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Dose Linoleic Acid Activated JAK2-STAT3 Signaling Pathway Involved in Cytokine Production and Lipogenesis in Pancreatic Exocrine Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
A Comprehensive Technical Guide to the Physicochemical Properties of 1,3-Linolein-2-olein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 1,3-Linolein-2-olein, a triglyceride of significant interest in various research and development fields. This document summarizes its known physical and chemical characteristics, outlines detailed experimental protocols for their determination, and explores its biological activities, including its potential as an antileishmanial agent.
Core Physicochemical Properties
This compound, also known as 1,3-dilinoleoyl-2-oleoylglycerol, is a triacylglycerol containing two linoleic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position of the glycerol backbone.[1] Its specific structure imparts distinct physicochemical properties that are crucial for its behavior in both chemical and biological systems.
Quantitative Data Summary
| Property | Value | Source |
| Synonyms | 1,3-Dilinoleoyl-2-oleoyl glycerol, TG(18:2/18:1/18:2) | [1] |
| CAS Number | 2190-22-9 | [1] |
| Molecular Formula | C₅₇H₁₀₀O₆ | [1][2] |
| Molecular Weight | 881.4 g/mol | [1][2] |
| Physical State | Liquid at room temperature | [3] |
| Melting Point | Not available (Positional isomer 1,2-dilinoleoyl-3-oleoylglycerol: -14 °C) | [4] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in methyl acetate, DMF, and ethanol. | [1] |
Experimental Protocols
The following section details the methodologies for determining the key physicochemical properties of triglycerides like this compound.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and other thermal transitions of fats and oils.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components. An empty sealed pan is used as a reference.
-
Instrument Calibration: Calibrate the DSC instrument using standard materials with known melting points, such as indium and tin, to ensure the accuracy of the temperature and heat flow measurements.
-
Thermal Program:
-
Equilibrate the sample at a temperature well above its expected melting point (e.g., 60 °C) for 10 minutes to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected crystallization point (e.g., -50 °C).
-
Hold the sample at this low temperature for a set period (e.g., 30 minutes) to ensure complete crystallization.
-
Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above its melting point (e.g., 60 °C).
-
-
Data Analysis: The melting point is determined from the resulting thermogram. It can be reported as the onset temperature (the intersection of the baseline and the tangent of the melting peak) or the peak temperature of the melting endotherm.
Determination of Solubility by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for determining the solubility of a compound in various solvents.
Methodology:
-
System Preparation: An HPLC system equipped with a C18 reversed-phase column and a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) is used. The mobile phase is a mixture of solvents appropriate for eluting the triglyceride, such as a gradient of acetonitrile and isopropanol.
-
Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in a solvent in which it is freely soluble (e.g., methyl acetate). Inject these standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Saturated Solution Preparation: Prepare a suspension of an excess amount of this compound in the solvent of interest (e.g., water, ethanol, or a buffer solution).
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Sample Analysis: After equilibration, filter the suspension through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid. Dilute an aliquot of the clear, saturated filtrate with a suitable solvent and inject it into the HPLC system.
-
Concentration Determination: Determine the peak area of this compound in the sample chromatogram and use the standard curve to calculate its concentration in the saturated solution, which represents its solubility.
Determination of Density
The density of liquid triglycerides can be determined using a pycnometer or a digital density meter.
Methodology (using a pycnometer):
-
Pycnometer Calibration: Thoroughly clean and dry a pycnometer of a known volume. Weigh the empty pycnometer. Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it again. The volume of the pycnometer can be calculated from the mass and density of the reference liquid.
-
Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same specific temperature.
-
Weighing: Weigh the pycnometer filled with the sample.
-
Density Calculation: The density of this compound is calculated by dividing the mass of the sample (weight of the filled pycnometer minus the weight of the empty pycnometer) by the calibrated volume of the pycnometer.
Biological Activity and Signaling Pathways
Recent studies have highlighted the potential of this compound as an antileishmanial agent. While the precise signaling pathways modulated by this specific triglyceride are still under investigation, the known mechanisms of other antileishmanial drugs provide a framework for its potential modes of action. These mechanisms often involve the disruption of the parasite's cellular processes or the modulation of the host's immune response.
Potential Antileishmanial Signaling Pathways
The following diagram illustrates a hypothetical signaling pathway for the antileishmanial activity of this compound, based on established mechanisms of similar compounds. This could involve interference with the parasite's lipid metabolism, induction of apoptosis-like cell death, and modulation of the host's immune signaling cascades.
Caption: Potential mechanisms of antileishmanial action of this compound.
This whitepaper provides a foundational understanding of the physicochemical properties of this compound. Further experimental validation is necessary to precisely determine all its physical constants and to fully elucidate its biological mechanisms of action. The provided protocols offer a starting point for researchers to conduct these critical investigations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Dilinoleoyl-oleoyl-glycerol | C57H100O6 | CID 129724882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dioleoyl-2-palmitoylglycerol =99 1716-07-0 [sigmaaldrich.com]
- 4. Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-(9Z-octadecenoate) | C57H100O6 | CID 6015477 - PubChem [pubchem.ncbi.nlm.nih.gov]
1,3-dilinoleoyl-2-oleoyl-glycerol occurrence in vegetable oils
An In-depth Technical Guide on the Occurrence of 1,3-dilinoleoyl-2-oleoyl-glycerol in Vegetable Oils
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the occurrence of 1,3-dilinoleoyl-2-oleoyl-glycerol (OLL), a specific triacylglycerol, in various vegetable oils. This document details the quantitative data available in the scientific literature, outlines the experimental protocols used for its determination, and presents a visual workflow of the analytical process.
Introduction
1,3-dilinoleoyl-2-oleoyl-glycerol is a triacylglycerol (TAG) that contains linoleic acid (C18:2) at the sn-1 and sn-3 positions and oleic acid (C18:1) at the sn-2 position of the glycerol backbone.[1] The distribution of fatty acids on the glycerol backbone is a critical factor that influences the physical, chemical, and nutritional properties of vegetable oils. The isomeric form, 1(3),2-dilinoleoyl-3(1)-oleoyl glycerol (LLO), where oleic acid is at the sn-1 or sn-3 position, often coexists with OLL. The relative proportion of these isomers can vary significantly among different vegetable oils.[2]
Quantitative Occurrence of 1,3-dilinoleoyl-2-oleoyl-glycerol (OLL)
The concentration of OLL in vegetable oils is influenced by the genetic variety of the plant, growing conditions, and processing methods. The following table summarizes the quantitative data found in the literature for the relative content of OLL. It is important to note that much of the available data presents the content of OLL relative to its positional isomer, LLO.
| Vegetable Oil | Relative OLL Content (%) (OLL / (LLO + OLL)) | Analytical Method | Reference |
| Grape Seed Oil | 44.2 ± 2.6 | HPLC-APCI-MS | [2] |
| Sunflower Oil | 26.8 ± 3.2 | HPLC-APCI-MS | [2] |
| Pumpkin Seed Oil | 16.7 ± 4.6 | HPLC-APCI-MS | [2] |
| Soybean Oil | 15.9 ± 2.9 | HPLC-APCI-MS | [2] |
| Wheat Germ Oil | 13.9 ± 4.3 | HPLC-APCI-MS | [2] |
| Olive Oil | Practically 0% (contains nearly 100% LLO) | HPLC-APCI-MS | [2] |
Experimental Protocols for the Analysis of 1,3-dilinoleoyl-2-oleoyl-glycerol
The accurate quantification of OLL and its distinction from other TAG isomers requires sophisticated analytical techniques. The most common methods employed are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC).
High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS)
This is a powerful technique for the separation and identification of TAG isomers.
-
Sample Preparation: Vegetable oil samples are typically diluted in an appropriate solvent, such as a mixture of isopropanol and hexane, before injection.[1]
-
Chromatographic Separation:
-
Column: A non-polar column, such as a C18 reversed-phase column, is commonly used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher polarity solvent mixture (e.g., acetonitrile/isopropanol) and gradually increasing the proportion of a less polar solvent (e.g., isopropanol/hexane) to elute the highly nonpolar TAGs.[3]
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is well-suited for the analysis of nonpolar compounds like TAGs.[4]
-
Detection Mode: Analysis is typically performed in the positive ion mode.
-
Fragmentation Analysis: The key to distinguishing between OLL and LLO isomers lies in the analysis of the diacylglycerol fragment ions. The [M+H-RCOOH]+ ions are monitored. For OLL and LLO, the relevant fragment ions are [LL]+ (dilinoleoyl) and [LO]+ (linoleoyl-oleoyl). The relative abundance of these fragments allows for the quantification of the two isomers.[2]
-
High-Temperature Gas Chromatography-Flame Ionization Detection (HTGC-FID)
HTGC-FID is another established method for the analysis of TAGs.
-
Sample Preparation: Samples are typically diluted in a suitable solvent like hexane or isooctane. An internal standard may be added for quantitative analysis.
-
Chromatographic Separation:
-
Column: A high-temperature stable capillary column, often a short column with a thin film of a polarizable stationary phase, is required.[5]
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Temperature Program: A temperature program is essential for eluting the high-boiling TAGs. The oven temperature is ramped up to a high final temperature, often exceeding 350°C.[6]
-
-
Detection:
-
Detector: A Flame Ionization Detector (FID) is commonly used for its robustness and linear response over a wide concentration range.[5]
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes to that of an internal standard.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of 1,3-dilinoleoyl-2-oleoyl-glycerol in vegetable oils.
Conclusion
The presence and relative abundance of 1,3-dilinoleoyl-2-oleoyl-glycerol are important characteristics of vegetable oils. Its accurate determination requires advanced analytical techniques such as HPLC-APCI-MS, which can effectively distinguish it from its positional isomers. The data presented in this guide provides a valuable resource for researchers and professionals in the fields of food science, nutrition, and drug development who are interested in the detailed lipid composition of vegetable oils. Further research is warranted to expand the quantitative data to a wider range of vegetable oils and to explore the potential physiological effects of specific triacylglycerol isomers.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quantification of the ratio of positional isomer dilinoleoyl-oleoyl glycerols in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Triacylglycerol Molecular Species in Edible Fats and Oils by Gas Chromatography-Flame Ionization Detector Using Correction Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of 1,3-Linolein-2-olein: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolism of 1,3-Linolein-2-olein, a structured triacylglycerol (TAG) of significant interest in nutritional and pharmaceutical research. We delve into the enzymatic digestion, intestinal absorption, cellular metabolism, and the signaling pathways modulated by its metabolic products. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing experimental protocols for in vitro and cell-based assays, and providing visual representations of key metabolic and signaling pathways to facilitate a deeper understanding of this complex lipid molecule.
Introduction
Structured triacylglycerols (sTAGs) are lipids that have been enzymatically or chemically modified to contain specific fatty acids at particular positions on the glycerol backbone. This targeted molecular structure can significantly influence their physicochemical properties and their metabolic fate, offering potential nutritional and therapeutic benefits over naturally occurring fats and oils. This compound, a TAG composed of two linoleic acid molecules at the sn-1 and sn-3 positions and an oleic acid molecule at the sn-2 position, is a subject of growing interest due to the distinct physiological roles of its constituent fatty acids. Understanding its metabolism is crucial for harnessing its potential in various applications, from functional foods to drug delivery systems.
Digestion and Absorption of this compound
The initial step in the metabolism of ingested this compound occurs in the gastrointestinal tract, primarily in the small intestine.
Emulsification and Enzymatic Hydrolysis
Upon entering the duodenum, this compound, like other dietary fats, is emulsified by bile salts. This process increases the surface area of the lipid droplets, making them accessible to pancreatic lipase. Pancreatic lipase is an sn-1,3 specific enzyme, meaning it preferentially hydrolyzes the ester bonds at the outer positions of the glycerol backbone.
In the case of this compound, pancreatic lipase will cleave the linoleic acid molecules from the sn-1 and sn-3 positions. This enzymatic action results in the formation of two molecules of free linoleic acid and one molecule of 2-oleoyl-monoacylglycerol (2-OMAG).
Table 1: Products of Pancreatic Lipase Digestion of this compound
| Substrate | Enzyme | Primary Products |
| This compound | Pancreatic Lipase | 2-Oleoyl-monoacylglycerol, Linoleic Acid (2 molecules) |
Micellar Solubilization and Intestinal Uptake
The resulting 2-OMAG and free linoleic acid, along with bile salts and phospholipids, form mixed micelles. These micelles facilitate the transport of these lipolytic products across the unstirred water layer to the apical membrane of the enterocytes, the absorptive cells of the small intestine.
The uptake of 2-OMAG and free fatty acids into the enterocyte is a complex process that is believed to involve both passive diffusion and protein-mediated transport. Studies on similar monoacylglycerols and fatty acids suggest that their uptake is a saturable process, indicative of the involvement of membrane transporters.
Intracellular Metabolism in the Enterocyte
Once inside the enterocyte, the absorbed 2-OMAG and linoleic acid are re-esterified back into triacylglycerols. This process primarily occurs in the endoplasmic reticulum via the monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT) pathways. The newly synthesized TAGs, along with cholesterol esters, phospholipids, and apolipoproteins (primarily ApoB-48), are then assembled into large lipoprotein particles called chylomicrons.
These chylomicrons are secreted from the basolateral membrane of the enterocyte into the lymphatic system, bypassing the portal circulation to the liver. They are then transported via the thoracic duct into the systemic circulation, where they deliver their lipid cargo to peripheral tissues.
Table 2: Quantitative Data on the Bioavailability of Structured Lipids (Proxy Data)
| Structured Lipid (Fatty Acid Composition) | Bioavailability (Lymphatic Recovery, %) | Animal Model | Reference |
| MLM type (Medium-Linoleic-Medium) | Higher than LML type | Rats | [1] |
| LML type (Linoleic-Medium-Linoleic) | Lower than MLM type | Rats | [1] |
Signaling Pathways Modulated by Metabolites of this compound
The metabolic products of this compound, namely 2-oleoyl-monoacylglycerol, linoleic acid, and oleic acid, are not merely metabolic intermediates but also act as signaling molecules that can influence various cellular processes.
Peroxisome Proliferator-Activated Receptors (PPARs)
Both oleic acid and linoleic acid, as well as their derivatives, are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.
-
PPARα , predominantly expressed in the liver, heart, and skeletal muscle, is activated by fatty acids and promotes fatty acid oxidation.
-
PPARγ , highly expressed in adipose tissue, is a key regulator of adipogenesis and insulin sensitivity.
-
PPARδ , ubiquitously expressed, is also involved in fatty acid oxidation and energy homeostasis.
The activation of these PPARs by the metabolic products of this compound can lead to systemic effects on lipid metabolism, potentially influencing insulin sensitivity and inflammatory responses.
Other Signaling Pathways
Beyond PPARs, oleic acid and linoleic acid can influence a variety of other signaling cascades, including those involved in inflammation and cellular proliferation. For instance, linoleic acid can be a precursor for the synthesis of pro-inflammatory eicosanoids, while oleic acid is generally considered to have anti-inflammatory properties. 2-Oleoyl-monoacylglycerol has also been implicated in modulating cellular signaling pathways within the enterocyte.
Experimental Protocols
In Vitro Digestion Model
This protocol simulates the digestion of this compound in the gastrointestinal tract.
Materials:
-
This compound
-
Simulated Saliva Fluid (SSF)
-
Simulated Gastric Fluid (SGF) with pepsin
-
Simulated Intestinal Fluid (SIF) with pancreatin and bile salts
-
pH meter
-
Shaking water bath (37°C)
Procedure:
-
Oral Phase: Mix 1 g of this compound with 10 mL of SSF. Incubate at 37°C for 5 minutes with gentle agitation.
-
Gastric Phase: Add 20 mL of SGF to the oral phase mixture. Adjust pH to 3.0 with HCl. Incubate at 37°C for 2 hours with continuous agitation.
-
Intestinal Phase: Add 20 mL of SIF to the gastric chyme. Adjust pH to 7.0 with NaOH. Incubate at 37°C for 2 hours with continuous agitation.
-
Analysis: At the end of the intestinal phase, stop the reaction by adding a lipase inhibitor. Extract the lipids and analyze the composition of free fatty acids, mono-, di-, and triacylglycerols using HPLC or GC.
Caco-2 Cell Permeability Assay
This assay assesses the transport of the digestion products of this compound across an in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Digested this compound mixture (from 5.1)
-
Hank's Balanced Salt Solution (HBSS)
-
Scintillation counter or LC-MS for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the digested this compound mixture (solubilized in a suitable vehicle) to the apical side of the Transwell®.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side.
-
-
Analysis: Quantify the amount of transported linoleic acid and 2-oleoyl-monoacylglycerol in the basolateral samples using a suitable analytical method. Calculate the apparent permeability coefficient (Papp).
Visualizations
Diagram 1: Metabolic Pathway of this compound
References
Thermal Characteristics of 1,3-Linolein-2-olein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal characteristics of 1,3-Linolein-2-olein (LLO), a specific triacylglycerol of interest in various scientific and industrial applications. Due to a lack of extensive publicly available experimental data for this specific lipid, this document synthesizes information from established analytical techniques for lipid analysis, and draws comparisons with structurally similar, well-characterized triacylglycerols. This guide details the standard experimental protocols for differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) that are essential for characterizing the thermal properties of lipids like LLO. Furthermore, it presents expected thermal behaviors, including melting and crystallization profiles, polymorphism, and thermal stability, based on the known properties of its constituent fatty acids and analogous compounds. Visual diagrams are provided to illustrate experimental workflows and potential polymorphic transformations. This guide serves as a foundational resource for researchers initiating studies on this compound, providing both the theoretical framework and practical methodological considerations for its thermal analysis.
Introduction
This compound (LLO) is a triacylglycerol (TAG) containing two linoleic acid chains at the sn-1 and sn-3 positions and one oleic acid chain at the sn-2 position of the glycerol backbone. The arrangement and nature of these unsaturated fatty acids significantly influence the physical and chemical properties of the lipid, including its thermal behavior. Understanding the melting point, crystallization kinetics, polymorphic forms, and thermal stability of LLO is critical for its application in pharmaceuticals, food science, and material science, where these characteristics can impact product texture, stability, and bioavailability.
While specific experimental data for LLO is not abundant in peer-reviewed literature, its thermal properties can be inferred and systematically investigated using standard analytical techniques. This guide outlines the methodologies for such investigations and provides an informed projection of the expected thermal characteristics of LLO.
Predicted Thermal Characteristics of this compound
The thermal properties of a triacylglycerol are largely determined by the nature of its constituent fatty acids. Linoleic acid (18:2) and oleic acid (18:1) are both unsaturated fatty acids, which generally leads to lower melting points compared to their saturated counterparts. The presence of double bonds introduces kinks in the fatty acid chains, hindering the formation of a tightly packed, stable crystal lattice.
Based on the properties of similar triacylglycerols, the following table summarizes the anticipated thermal characteristics of this compound. It is important to note that these are estimated values and require experimental verification.
| Thermal Property | Expected Characteristic for this compound | Rationale/Comparison |
| Melting Behavior | Expected to have a low melting point, likely below 0°C. The melting process may occur over a range of temperatures, exhibiting complex endothermic transitions on a DSC thermogram. | Triacylglycerols rich in polyunsaturated fatty acids are typically liquid at room temperature. For comparison, triolein (OOO) melts at around -4°C. The presence of two linoleic acid residues may further lower the melting point. |
| Crystallization Behavior | Crystallization is expected to occur at sub-zero temperatures and may exhibit multiple exothermic events corresponding to the formation of different polymorphic forms. Supercooling is likely to be a significant factor. | The crystallization of unsaturated TAGs is often sluggish and complex. The rate of cooling will significantly influence the polymorphic form obtained. |
| Polymorphism | Likely to exhibit polymorphism, with the potential to form α, β', and β polymorphs. The transformation from less stable (α) to more stable (β', β) forms may be slow. | Polymorphism is a common characteristic of triacylglycerols. The specific polymorphic behavior is influenced by the fatty acid composition and arrangement. For instance, 1,3-distearoyl-2-linoleoyl-glycerol (SLS) has been shown to form sub-α, α, and γ forms.[1] |
| Thermal Stability | The onset of thermal decomposition is anticipated to be in the range of 200-300°C in an inert atmosphere, as determined by TGA. The presence of double bonds makes it susceptible to oxidation at elevated temperatures. | TGA analysis of various lipids shows decomposition typically begins above 200°C.[2] Unsaturated fatty acids are more prone to oxidation, which would lower the decomposition temperature in the presence of oxygen. |
Experimental Protocols for Thermal Analysis
The characterization of the thermal properties of this compound necessitates the use of several key analytical techniques. The following sections detail the standard experimental protocols for these methods.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for studying the melting and crystallization behavior of lipids by measuring the heat flow into or out of a sample as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of the purified this compound sample (typically 3-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty, sealed aluminum pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.
-
Thermal Program:
-
Heating Scan (Melting Profile): The sample is cooled to a low temperature (e.g., -80°C) and then heated at a controlled rate (e.g., 5°C/min) to a temperature above its expected melting point (e.g., 50°C). The heat flow is recorded as a function of temperature. Endothermic peaks represent melting transitions.
-
Cooling Scan (Crystallization Profile): The sample is heated to a molten state (e.g., 50°C) to erase any thermal history, and then cooled at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., -80°C). Exothermic peaks indicate crystallization events.
-
-
Data Analysis: The onset temperature, peak temperature (melting point), and enthalpy of fusion (ΔH) are determined from the endothermic peaks of the heating scan. The onset and peak temperatures of crystallization are determined from the exothermic peaks of the cooling scan.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation during the initial heating phase.
-
Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
X-ray Diffraction (XRD)
XRD is a powerful technique for identifying the polymorphic forms of crystalline lipids. Different polymorphs have distinct crystal lattice structures, which result in characteristic diffraction patterns.
Methodology:
-
Sample Preparation: The this compound sample is crystallized under controlled temperature conditions to obtain a specific polymorphic form. The crystalline sample is then placed on a sample holder.
-
Instrument Setup: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is typically used.
-
Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2-40°) to obtain the diffraction pattern. The short-spacing (wide-angle) and long-spacing (small-angle) regions are of particular interest for identifying lipid polymorphs.
-
Data Analysis: The d-spacings are calculated from the positions of the diffraction peaks using Bragg's Law. The short-spacing values are characteristic of the sub-cell packing of the fatty acid chains and are used to identify the α (hexagonal), β' (orthorhombic), and β (triclinic) forms. The long-spacing values relate to the lamellar stacking of the molecules.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the typical workflow for the comprehensive thermal characterization of a lipid such as this compound.
References
The Genesis of 1,3-Linolein-2-olein: A Scientific Exploration of a Key Structured Triglyceride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Linolein-2-olein (LOL) is a specific structured triacylglycerol (TAG) characterized by two linoleic acid molecules esterified at the sn-1 and sn-3 positions of the glycerol backbone, and an oleic acid molecule at the sn-2 position. While not as extensively studied as some other structured lipids, its unique configuration has garnered interest, particularly in the context of nutrition and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and research pertaining to this compound, including detailed experimental protocols and an examination of its role in biological signaling pathways.
Discovery and History: A Tale Within the Broader Narrative of Structured Lipids
The history of this compound is intrinsically linked to the broader field of lipid chemistry and the development of structured triglycerides. While a singular "discovery" of this specific molecule is not well-documented, its existence was implicitly understood with the advancement of techniques to analyze the composition and structure of natural fats and oils.
Early research in the 20th century focused on identifying the fatty acid composition of various fats. As analytical methods evolved, scientists began to unravel the positional distribution of these fatty acids on the glycerol backbone, leading to the concept of specific triglyceride isomers. The term "structured lipid" emerged to describe triacylglycerols that have been modified to alter the fatty acid composition and/or their positional distribution through chemical or enzymatic processes.[1][2]
The impetus for creating structured lipids like LOL stemmed from the desire to produce fats with specific nutritional or physical properties. A significant area of research has been the development of human milk fat substitutes for infant formulas.[3] Human milk fat has a unique stereospecific structure, with a high proportion of palmitic acid at the sn-2 position and unsaturated fatty acids like oleic and linoleic acid at the sn-1 and sn-3 positions. This structure is believed to enhance fat and calcium absorption in infants.[4][5][6] Research into triglycerides like 1,3-dioleoyl-2-palmitoylglycerol (OPO), a major component of human milk fat, paved the way for the synthesis and investigation of other structured triglycerides, including LOL.[4][7][8]
The presence of 1,3-dilinoleoyl-2-oleoyl glycerol has been identified in various vegetable oils, including grape seed, pumpkin seed, soybean, sunflower, and wheat germ oils, with the highest concentration found in grape seed oil.[9]
Physicochemical Properties and Quantitative Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 2190-22-9 | [9] |
| Molecular Formula | C₅₇H₁₀₀O₆ | [9] |
| Molecular Weight | 881.4 g/mol | [9] |
| Purity | ≥98% (as a commercial standard) | [9] |
| Formulation | Typically a solution in methyl acetate | [9] |
| Solubility | Soluble in DMF (10 mg/ml) and Ethanol (10 mg/ml) | [9] |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not abundantly available in the literature. However, the methodologies used for the synthesis and analysis of other structured triglycerides, particularly those with similar fatty acid compositions, can be readily adapted.
Enzymatic Synthesis of this compound (Adapted Protocol)
This protocol is based on the enzymatic acidolysis method used for synthesizing other structured lipids.[10][11]
Materials:
-
2-Oleoylglycerol (monoolein)
-
Linoleic acid
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
Solvent (e.g., hexane, or solvent-free system)
-
Molecular sieves (for solvent-free systems)
-
Shaking incubator or stirred-tank reactor
Procedure:
-
Substrate Preparation: Prepare a mixture of 2-oleoylglycerol and linoleic acid in a desired molar ratio (e.g., 1:2 to 1:12). For a solvent-free system, the reactants are mixed directly. For a solvent-based system, dissolve the substrates in hexane.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5% and 10% (w/w) of the total substrates.
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 45-75°C) with constant agitation for a specified duration (e.g., 4-24 hours).[11] The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the composition.
-
Enzyme Removal: After the reaction, separate the immobilized lipase from the product mixture by filtration or centrifugation. The enzyme can often be reused.
-
Purification: The product mixture will contain unreacted substrates, byproducts (diacylglycerols), and the desired this compound. Purification can be achieved through techniques such as:
Analytical Methods for Quantification and Characterization
1. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying different triacylglycerol isomers.[12][13]
-
Column: C18 or C30 column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and another organic solvent like 2-propanol or dichloromethane.[12]
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[14]
-
Principle: Separation is based on the partition coefficient of the triglycerides, which is influenced by the chain length and degree of unsaturation of the fatty acids. In RP-HPLC, isomers with unsaturated fatty acids at the sn-1 or sn-3 positions are generally retained more strongly than their sn-2 counterparts.[12]
2. Gas Chromatography (GC)
GC is used to determine the fatty acid composition of the synthesized triglyceride.
-
Sample Preparation: The triacylglycerol is first transesterified to fatty acid methyl esters (FAMEs) using a reagent like sodium methoxide.
-
Column: A polar capillary column (e.g., FFAP).
-
Detection: Flame Ionization Detector (FID).
-
Quantification: The relative amounts of each fatty acid are determined by comparing the peak areas to those of known standards.
3. Mass Spectrometry (MS)
MS coupled with a chromatographic technique (HPLC-MS or GC-MS) provides detailed structural information.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for HPLC-MS.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to determine the position of the fatty acids on the glycerol backbone by analyzing the fragmentation patterns of the parent ion.
Biological Activities and Signaling Pathways
The biological effects of this compound are not extensively characterized, but research on similar structured lipids and the constituent fatty acids provides insights into its potential roles.
Nutritional Significance in Infant Formula
The primary area of interest for structured triglycerides like LOL is in infant nutrition. The specific positioning of unsaturated fatty acids at the sn-1 and sn-3 positions and a different fatty acid at the sn-2 position mimics the structure of some triglycerides found in human milk. This structure is thought to facilitate the action of pancreatic lipase, which preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions, leading to the formation of a 2-monoacylglycerol and free fatty acids. This process is believed to enhance the absorption of both the fatty acids and minerals like calcium.[5][6]
Antileishmanial Activity
One study has reported that this compound exhibits antileishmanial activity, inhibiting the growth of Leishmania promastigotes and amastigotes.[15] This finding suggests a potential therapeutic application that warrants further investigation.
General Triacylglycerol Signaling
While specific signaling pathways directly activated by this compound have not been elucidated, it is understood that triacylglycerol metabolism produces intermediates that are key signaling molecules.[16][17] The synthesis and degradation of TAGs generate molecules like lysophosphatidic acid (LPA), phosphatidic acid (PA), and diacylglycerol (DAG), which can activate or inhibit various signaling pathways.[16][17] These pathways can influence a wide range of cellular processes, including gene expression, cell proliferation, and inflammation.[18]
For instance, DAG is a well-known activator of protein kinase C (PKC) isoforms. The fatty acids released from TAG hydrolysis, linoleic acid and oleic acid, can also act as signaling molecules, for example, by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism.[17]
Visualizations
General Workflow for Enzymatic Synthesis of this compound
References
- 1. Structured Lipids: An Overview and Comments on Performance Enhancement Potential - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 1,3-Dilinoleoyl-2-Oleoyl-glycerol | CAS#:2190-22-9 | Chemsrc [chemsrc.com]
- 16. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sinobiological.com [sinobiological.com]
- 18. Dietary triglycerides as signaling molecules that influence reward and motivation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1,3-dilinoleoyl-2-oleoyl-glycerol for Research Applications
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-dilinoleoyl-2-oleoyl-glycerol (LOLO) is a structured triacylglycerol (TAG) containing linoleic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position of the glycerol backbone. As a specific TAG isomer, LOLO is a valuable tool for a variety of research applications, from nutritional studies to drug delivery development. Its defined structure allows for the investigation of the metabolic fate and physiological effects of specific fatty acid positioning within a triglyceride molecule. This document provides detailed protocols for the enzymatic synthesis of LOLO, methods for its purification and characterization, and an overview of its research applications.
Research Applications
-
Nutritional and Metabolic Studies: The specific arrangement of fatty acids in LOLO is crucial for studying lipid metabolism. Research has shown that the stereospecific positioning of fatty acids on the glycerol backbone influences their digestion, absorption, and subsequent metabolic pathways.[1][2][3] LOLO can be used to investigate the differential effects of linoleic and oleic acid when present in specific positions within a triglyceride, contributing to a deeper understanding of the nutritional implications of dietary fats.
-
Analytical Standard: Pure LOLO serves as an essential analytical standard for the accurate identification and quantification of this specific TAG isomer in complex lipid mixtures, such as vegetable oils.[4] Its presence has been noted in various natural sources, including grape seed, pumpkin seed, soybean, and sunflower oils.[4]
-
Drug Delivery Systems: Structured triglycerides are explored as components of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles.[5][6][7] The physicochemical properties of LOLO, including its melting point and enzymatic susceptibility, can be leveraged to design novel formulations for the targeted and controlled release of therapeutic agents.
-
Pharmacological Research: 1,3-dilinoleoyl-2-oleoyl-glycerol has demonstrated antileishmanial activity, inhibiting the growth of Leishmania parasites. This finding opens avenues for its investigation as a potential therapeutic agent or as a lead compound in the development of new antiprotozoal drugs.
Synthesis of 1,3-dilinoleoyl-2-oleoyl-glycerol
The synthesis of LOLO is most effectively achieved through enzymatic methods, which offer high regioselectivity and milder reaction conditions compared to chemical synthesis. The following protocols are based on established methods for the synthesis of analogous structured triacylglycerols.[8][9]
Key Synthesis Strategies
Two primary enzymatic strategies can be employed for the synthesis of LOLO:
-
One-Step Acidolysis: This method involves the direct enzymatic exchange of fatty acids at the sn-1 and sn-3 positions of a starting triacylglycerol, such as triolein, with an excess of linoleic acid. A 1,3-specific lipase is used to catalyze this reaction.
-
Two-Step Chemoenzymatic Synthesis: This approach first involves the synthesis of 2-oleoyl-glycerol (2-monoolein), which is then chemically acylated with linoleic acid at the sn-1 and sn-3 positions.
Visualizing the Synthesis Workflow
Caption: Workflow for the Synthesis of 1,3-dilinoleoyl-2-oleoyl-glycerol.
Experimental Protocols
Protocol 1: One-Step Enzymatic Acidolysis
This protocol describes the synthesis of LOLO via the acidolysis of triolein with linoleic acid, catalyzed by a 1,3-specific immobilized lipase.
Materials:
-
Triolein (≥99%)
-
Linoleic Acid (≥99%)
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435)
-
n-Hexane (optional, for solvent-based reaction)
-
Sodium hydroxide solution (0.5 M in ethanol)
-
Diatomaceous earth (Celite)
-
Acetone
Procedure:
-
Reaction Setup: In a round-bottom flask, combine triolein and linoleic acid in a molar ratio of 1:2 to 1:12. For a solvent-free system, proceed directly. For a solvent-based system, add n-hexane.
-
Enzymatic Reaction: Add the immobilized lipase (typically 5-10% by weight of the total substrates). The reaction mixture is incubated at a controlled temperature (e.g., 60-75°C) with continuous stirring for 4-24 hours.
-
Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with hexane and reused.
-
Purification:
-
Molecular Distillation: To remove the excess free fatty acids, the crude product is subjected to short-path molecular distillation.
-
Acetone Fractionation: The remaining mixture is dissolved in warm acetone and then cooled to crystallize and separate the different triacylglycerol species.
-
Protocol 2: Characterization of LOLO
1. High-Performance Liquid Chromatography (HPLC):
-
System: HPLC with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and isopropanol.
-
Purpose: To determine the purity of the synthesized LOLO and quantify its concentration.
2. Gas Chromatography (GC):
-
System: GC with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis.
-
Sample Preparation: The LOLO sample is transesterified to FAMEs using a methanolic sodium hydroxide solution.
-
Purpose: To determine the fatty acid composition of the synthesized TAG.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
System: 1H and 13C NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3).
-
Purpose: To confirm the structure of LOLO by analyzing the chemical shifts and splitting patterns of the protons and carbons in the glycerol backbone and fatty acid chains.
4. Mass Spectrometry (MS):
-
System: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer (e.g., Q-TOF).
-
Purpose: To determine the molecular weight of LOLO and to confirm the identity and position of the fatty acids through fragmentation analysis.
Quantitative Data
| Parameter | Value | Analogous Compound & Method | Reference |
| Yield of Structured TAG | 70.2% | 1,3-distearoyl-2-oleoylglycerol (SOS) via enzymatic acidolysis | [8][9] |
| Purity after Purification | 92.2% | 1,3-distearoyl-2-oleoylglycerol (SOS) after molecular distillation and acetone fractionation | [8][9] |
| Recovery after Purification | 85.1% | 1,3-distearoyl-2-oleoylglycerol (SOS) after acetone fractionation | [8][9] |
| Yield of 1,3-diolein | 82.3% | Intermediate in the chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol (OPO) | [10] |
| Purity of 1,3-diolein | 98.6% | Intermediate in the chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol (OPO) | [10] |
Signaling Pathways and Logical Relationships
The enzymatic synthesis of LOLO is governed by the principles of enzyme kinetics and reaction equilibrium. The following diagram illustrates the logical relationship in a 1,3-specific lipase-catalyzed acidolysis reaction.
Caption: Mechanism of 1,3-Specific Lipase Catalyzed Acidolysis.
References
- 1. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary Triacylglycerol Structure and Its Role in Infant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Lipid Delivery Systems for Nucleic-Acid-Based-Drugs: From Production to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current Advances in Lipid Nanosystems Intended for Topical and Transdermal Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Triacylglycerol Isomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of triacylglycerol (TAG) isomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are essential for researchers in lipidomics, food science, and pharmaceutical development who require accurate identification and quantification of TAG regioisomers and enantiomers.
Introduction
Triacylglycerols are the primary components of natural fats and oils. The specific positioning of fatty acids on the glycerol backbone (regioisomerism) and their spatial orientation (enantiomerism) significantly influences their physical, chemical, and biological properties. Consequently, the ability to separate and identify TAG isomers is crucial for understanding lipid metabolism, ensuring food quality and authenticity, and developing lipid-based drug delivery systems. This document details two primary HPLC-based approaches for TAG isomer separation: Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC.
Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation
NARP-HPLC separates TAGs based on their equivalent carbon number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains.[1] Under optimized conditions, this technique can effectively resolve regioisomers.
Experimental Protocol:
1. Sample Preparation:
-
Dissolve the lipid extract or standard mixture in the initial mobile phase solvent (e.g., acetonitrile/2-propanol) to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.2 µm PTFE syringe filter prior to injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector (e.g., Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD)).
-
Column: Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm.[2] Polymeric ODS columns have also been shown to be effective.[3][4]
-
Mobile Phase: Isocratic elution with acetonitrile/2-propanol. The exact ratio may require optimization depending on the specific isomers of interest. A starting point could be a ratio in the range of 60:40 to 80:20 (v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 18°C. Column temperature is a critical parameter for achieving separation of TAG positional isomers.[2][3][4]
-
Injection Volume: 5-20 µL.
-
Detection:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. MS detection allows for the identification of isomers based on their fragmentation patterns.[5][6]
-
Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile analytes like TAGs.
-
Data Presentation:
Table 1: NARP-HPLC Separation of Triacylglycerol Regioisomers
| Isomer Pair | Stationary Phase | Mobile Phase | Column Temp. (°C) | Elution Order | Reference |
| POP / PPO | Nucleodur C18 ISIS | Acetonitrile/2-propanol (isocratic) | 18 | POP before PPO | [2] |
| SOP / SPO | Nucleodur C18 ISIS | Acetonitrile/2-propanol (isocratic) | 18 | SOP before SPO | [2] |
| SOS / SSO | Nucleodur C18 ISIS | Acetonitrile/2-propanol (isocratic) | 18 | SOS before SSO | [2] |
| OPO / OOP | Polymeric ODS | Not specified | 10 | OPO before OOP | [3][4] |
| POP / PPO | Polymeric ODS | Not specified | 25 | POP before PPO | [3][4] |
P: Palmitic acid, O: Oleic acid, S: Stearic acid. The notation XYX and XXY denotes the fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol backbone.
Experimental Workflow:
Caption: Workflow for the separation of TAG regioisomers by NARP-HPLC.
Method 2: Silver-Ion HPLC for Separation Based on Unsaturation
Silver-ion HPLC (Ag-HPLC) is a powerful technique that separates TAG isomers based on the number, configuration (cis/trans), and position of double bonds in the fatty acid chains.[7][8] This is due to the formation of reversible complexes between the silver ions on the stationary phase and the π-electrons of the double bonds.
Experimental Protocol:
1. Sample Preparation:
-
Dissolve the lipid sample in a non-polar solvent such as hexane or a mixture of hexane and the initial mobile phase to a concentration of 1-10 mg/mL.
-
Filter the sample through a 0.2 µm PTFE syringe filter.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a column oven and a suitable detector (ELSD or MS).
-
Column: Commercially available silver-ion columns (e.g., ChromSpher 5 Lipids) or self-prepared columns using silica or ion-exchange media loaded with silver ions.[7][9][10][11]
-
Mobile Phase: A gradient of a polar solvent into a non-polar solvent is typically used. Common solvent systems include:
-
Flow Rate: 0.5 - 1.5 mL/min.[9]
-
Column Temperature: Temperature can significantly affect retention times, with unsaturated TAGs eluting more slowly at higher temperatures in some hexane-based systems.[7] A typical starting point is 20°C.
-
Injection Volume: 10-50 µL.
-
Detection:
Data Presentation:
Table 2: Silver-Ion HPLC Separation of Triacylglycerol Isomers
| Isomer Type | Stationary Phase | Mobile Phase System | Key Separation Principle | Reference |
| Geometric (cis/trans) | Silver-ion bonded to silica | Isocratic 1.0% or 1.5% acetonitrile in hexane | Separation based on double bond configuration | [7] |
| Positional (e.g., 1,3-distearoyl,2-monolinolenoyl vs. 1,2-distearoyl, 3-monolinolenoylglycerol) | Silver-ion bonded to silica | Isocratic 1.0% or 1.5% acetonitrile in hexane | Separation of regioisomers | [7] |
| Based on number of double bonds | Silica impregnated with 10% silver nitrate | Gradient of toluene-hexane and toluene-ethyl acetate | Separation of TAGs with different degrees of unsaturation | [9] |
| Polyunsaturated TAGs | Ion-exchange silica loaded with silver ions | Gradient of acetone and acetonitrile into 1,2-dichloroethane-dichloromethane | Resolution of highly unsaturated TAGs | [10] |
Experimental Workflow:
Caption: Workflow for the separation of TAG isomers by Silver-Ion HPLC.
Multi-Dimensional HPLC for Comprehensive Isomer Analysis
For complex samples containing a wide variety of TAG isomers, a single HPLC method may not provide complete resolution. In such cases, a multi-dimensional approach, combining different separation mechanisms, is highly effective. A common strategy involves an initial separation by NARP-HPLC to fractionate TAGs by their ECN, followed by a second dimension of Ag-HPLC to separate the isomers within each fraction based on unsaturation.[8][13]
Logical Relationship:
Caption: Logical workflow for multi-dimensional HPLC analysis of TAG isomers.
Concluding Remarks
The selection of the most appropriate HPLC method for TAG isomer separation depends on the specific analytical goal. NARP-HPLC is well-suited for the separation of regioisomers, particularly when coupled with mass spectrometry. Silver-ion HPLC is the method of choice for separating isomers based on the degree and type of unsaturation. For comprehensive analysis of complex lipid samples, a multi-dimensional approach combining these techniques is recommended. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their own methods for the challenging yet critical task of TAG isomer analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Fast non-aqueous reversed-phase liquid chromatography separation of triacylglycerol regioisomers with isocratic mobile phase. Application to different oils and fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of triacylglycerols with non-aqueous reversed-phase liquid chromatography and positive ion electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. Separation of molecular species of triacylglycerols by high-performance liquid chromatography with a silver ion column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of triacylglycerols by silver-ion high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1,3-Linolein-2-olein using GC-FID
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Linolein-2-olein is a specific triglyceride of interest in various fields, including nutrition, food science, and pharmacology, due to its defined fatty acid composition of two linoleic acid molecules and one oleic acid molecule. Accurate quantification of this and other triglycerides is crucial for quality control, product development, and metabolic research. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used analytical technique for the separation and quantification of triglycerides.[1] This high-temperature method allows for the direct analysis of intact triglycerides, providing valuable information on the lipid profile of a sample.[1]
This application note provides a detailed protocol for the quantitative analysis of this compound using GC-FID. It covers sample preparation, chromatographic conditions, and data analysis, and includes representative quantitative data.
Principle of the Method
The quantitative analysis of this compound by GC-FID relies on the separation of the intact triglyceride from other components in a sample based on its boiling point and interaction with the stationary phase of a high-temperature capillary column.[1][2] The sample is first dissolved in a suitable organic solvent and then injected into the gas chromatograph. High temperatures are used to volatilize the triglycerides.[1] The separated compounds are then detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of carbon atoms in the analyte. By comparing the peak area of this compound in a sample to that of a known standard, its concentration can be accurately determined.
Experimental Protocols
Materials and Reagents
-
This compound standard (purity >99%)
-
Dichloromethane or Isooctane (GC grade)
-
Internal Standard (IS), e.g., Tripentadecanoin (Tripentadecanoyl glycerol)
-
Sample containing this compound
-
Autosampler vials with inserts
Instrumentation
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
High-temperature capillary column suitable for triglyceride analysis (e.g., 65% phenyl-substituted polysiloxane, Rxi-65TG, or equivalent).[2]
-
Autosampler
-
Data acquisition and processing software
Preparation of Standard Solutions
-
Primary Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Internal Standard Stock Solution (5 mg/mL): Accurately weigh 50 mg of Tripentadecanoin and dissolve it in 10 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the primary stock solution with dichloromethane to achieve concentrations ranging from 0.1 mg/mL to 2.0 mg/mL. Spike each calibration standard with a constant concentration of the internal standard.
Sample Preparation
-
Accurately weigh a known amount of the homogenized sample into a vial.
-
Add a precise volume of dichloromethane to dissolve the lipid components.
-
Add the internal standard to the sample solution at the same concentration as in the calibration standards.
-
Vortex the mixture thoroughly to ensure complete dissolution.
-
If necessary, centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for GC-FID analysis.
GC-FID Conditions
| Parameter | Recommended Setting |
| Column | Rxi-65TG (30 m x 0.25 mm i.d., 0.10 µm film thickness) or equivalent[3] |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split (e.g., 50:1 or 100:1) or Cool On-Column[4] |
| Injector Temperature | 360 °C[2] |
| Oven Program | Initial: 250 °C, hold for 1 minRamp: 4 °C/min to 360 °CHold: 10 min[3] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 370 °C[2] |
| Hydrogen Flow | 40 mL/min[2] |
| Air Flow | 450 mL/min[4] |
| Makeup Gas (N2) | 30 mL/min[2] |
| Injection Volume | 1 µL |
Data Presentation
Quantitative data for the analysis of this compound should be presented in a clear and organized manner. The following tables summarize typical validation parameters for a GC-FID method for triglyceride analysis.
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 1000 | > 0.999 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.001 - 0.330[1] | 0.001 - 1.000[1] |
Table 3: Precision (Repeatability)
| Analyte | Concentration (µg/mL) | Peak Area RSD (%) (n=6) | Retention Time RSD (%) (n=6) |
| This compound | 500 | < 2.0 | < 0.1 |
Table 4: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| This compound | 250 | 245 | 98.0 |
| 750 | 740 | 98.7 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by GC-FID.
Metabolic Fate of Dietary Triglycerides
Caption: Simplified metabolic pathway of dietary triglycerides.
References
- 1. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromservis.eu [chromservis.eu]
- 3. Quantification of Triacylglycerol Molecular Species in Edible Fats and Oils by Gas Chromatography-Flame Ionization Detector Using Correction Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complete fatty acid analysis data of flaxseed oil using GC-FID method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Acyl Chain Positions in Triglycerides using 13C NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The positional distribution of fatty acids on the glycerol backbone of triglycerides (TGs), also known as triacylglycerols (TAGs), significantly influences their physical, chemical, and biological properties. This regiospecificity is crucial in various fields, including nutrition, food science, and the development of lipid-based drug delivery systems. While traditional methods for determining acyl chain positions often involve complex and time-consuming enzymatic or chemical hydrolysis, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy has emerged as a powerful, non-destructive, and direct method for this analysis.[1][2][3]
This document provides detailed application notes and protocols for the use of quantitative 13C NMR (qCNMR) to determine the composition and positional distribution of fatty acids in triglycerides.
Principle of the Method
The application of 13C NMR for the regiospecific analysis of triglycerides is based on the distinct chemical shifts of carbon nuclei in the acyl chains depending on their position on the glycerol backbone (sn-1, sn-2, or sn-3). The sn-1 and sn-3 positions are chemically equivalent in the NMR experiment and are therefore referred to as the α-positions, while the sn-2 position is referred to as the β-position.[4]
The key regions in the 13C NMR spectrum for this analysis are:
-
Carbonyl Carbon Region (δ 172-174 ppm): The carbonyl carbons (C-1) of the fatty acyl chains at the sn-1,3 (α) and sn-2 (β) positions exhibit distinct chemical shifts. The signals for the carbonyl carbons at the sn-1,3 positions typically appear slightly downfield (at a higher ppm value) compared to those at the sn-2 position.[5]
-
Olefinic Carbon Region (δ 127-131 ppm): For unsaturated fatty acids, the double-bonded carbons also show different chemical shifts depending on their position on the glycerol backbone.[2]
-
Glycerol Carbon Region (δ 60-70 ppm): The glycerol carbons themselves (C-1, C-2, and C-3) also have characteristic chemical shifts that can provide structural information. The C-1 and C-3 carbons of the triglyceride moiety resonate at a similar chemical shift (around 62 ppm), while the C-2 carbon resonates at a different chemical shift (around 69 ppm).[6]
By integrating the signals in these specific regions of the 13C NMR spectrum, it is possible to quantify the relative amounts of different fatty acids at the sn-1,3 and sn-2 positions.
Experimental Workflow
The overall workflow for determining acyl chain positions in triglycerides using 13C NMR is outlined below.
Caption: A streamlined workflow for triglyceride analysis.
Detailed Protocols
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh approximately 100-300 mg of the triglyceride sample into a clean, dry vial.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS), for chemical shift calibration.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube. The solution height in the tube should be at least 4 cm to ensure it is within the detection region of the NMR probe.
-
Filtration (if necessary): If the solution is cloudy or contains suspended particles, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening and potential damage to the NMR probe.
Protocol 2: Quantitative 13C NMR Data Acquisition
To obtain accurate quantitative data, it is crucial to suppress the Nuclear Overhauser Effect (NOE) and ensure complete relaxation of the carbon nuclei between scans. This is achieved by using an inverse-gated decoupling pulse sequence.[6][7][8]
Recommended NMR Spectrometer Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Inverse Gated Decoupling (e.g., zgig on Bruker) | Suppresses NOE for accurate integration.[7] |
| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |
| Acquisition Time (AT) | ~1.0 - 1.5 s | Sufficient for good digital resolution. |
| Relaxation Delay (D1) | 5 x T1 (longest) | Should be at least 5 times the longest spin-lattice relaxation time (T1) of the carbonyl carbons to ensure full relaxation. For triglycerides, T1 values for carbonyl carbons can be up to 10-15 seconds. A delay of 60 seconds is often used for accurate quantification.[8] |
| Number of Scans (NS) | 1024 - 4096 (or more) | Depends on the sample concentration and desired signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Maintain a constant temperature for consistent chemical shifts. |
| Spectral Width (SW) | 200-250 ppm | To cover the entire range of 13C chemical shifts in triglycerides. |
Note on Relaxation Agents: To reduce the long relaxation delays and shorten the overall experiment time, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)3) can be added to the sample at a concentration of approximately 0.05 M.[8] However, this may cause some line broadening.
Data Presentation
The following tables provide representative 13C NMR chemical shifts for the carbonyl and olefinic carbons of common fatty acids found in triglycerides. These values can be used as a reference for signal assignment.
Table 1: 13C NMR Chemical Shifts (ppm) of Carbonyl Carbons (C-1) in Triglycerides
| Fatty Acid | sn-1,3 (α) Position | sn-2 (β) Position |
| Saturated (e.g., Palmitic, Stearic) | ~173.2 - 173.4 | ~172.8 - 173.0 |
| Oleic (18:1) | ~173.2 | ~172.8 |
| Linoleic (18:2) | ~173.1 | ~172.7 |
| Linolenic (18:3) | ~173.0 | ~172.5 |
Chemical shifts are approximate and can vary slightly depending on the solvent and the overall composition of the triglyceride.
Table 2: 13C NMR Chemical Shifts (ppm) of Olefinic Carbons in Unsaturated Fatty Acids
| Fatty Acid | Carbon | sn-1,3 (α) Position | sn-2 (β) Position |
| Oleic (18:1) | C-9 | ~129.7 | ~129.9 |
| C-10 | ~130.0 | ~130.2 | |
| Linoleic (18:2) | C-9 | ~127.8 | ~128.0 |
| C-10 | ~130.0 | ~130.2 | |
| C-12 | ~130.2 | ~130.0 | |
| C-13 | ~128.0 | ~127.8 |
Data Analysis and Calculations
The positional distribution of each fatty acid is calculated from the integral areas of the corresponding signals in the 13C NMR spectrum.
Protocol 3: Data Processing and Analysis
-
Fourier Transform and Phasing: Apply Fourier transformation to the Free Induction Decay (FID) and carefully phase the resulting spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Integration: Integrate the distinct signals in the carbonyl carbon region corresponding to each class of fatty acid (saturated, monounsaturated, polyunsaturated) at the sn-1,3 and sn-2 positions.
-
Calculation of Positional Distribution:
-
Let I(FAx, sn-1,3) be the integral of the carbonyl signal for fatty acid 'x' at the sn-1,3 positions.
-
Let I(FAx, sn-2) be the integral of the carbonyl signal for fatty acid 'x' at the sn-2 position.
The percentage of fatty acid 'x' at the sn-2 position is calculated as:
% FAx at sn-2 = [I(FAx, sn-2) / (I(FAx, sn-1,3) + I(FAx, sn-2))] * 100
The percentage of fatty acid 'x' at the sn-1,3 positions is calculated as:
% FAx at sn-1,3 = [I(FAx, sn-1,3) / (I(FAx, sn-1,3) + I(FAx, sn-2))] * 100
To find the total percentage of a specific fatty acid at each position relative to all fatty acids, the integrals need to be normalized to the total integral of the carbonyl region.
-
Visualization of Key Relationships
The ability to distinguish between the sn-1,3 and sn-2 positions arises from the different electronic environments of the carbon atoms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the 1,3- and 2-positional distribution of fatty acids in olive oil triacylglycerols by 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. Improvement of the inverse-gated-decoupling sequence for a faster quantitative analysis of various samples by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Fragmentation Pattern of 1,3-dilinoleoyl-2-oleoyl-glycerol
An Application Note on the Mass Spectrometry Fragmentation of 1,3-dilinoleoyl-2-oleoyl-glycerol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-dilinoleoyl-2-oleoyl-glycerol (OLO) is a triacylglycerol (TAG) containing two linoleic acid moieties at the sn-1 and sn-3 positions and one oleic acid moiety at the sn-2 position.[1] It is found in various vegetable oils, including grape seed, pumpkin seed, soybean, and sunflower oils.[1] The structural characterization of TAGs is crucial in lipidomics, food science, and drug development. Mass spectrometry is a powerful analytical technique for elucidating the structure of TAGs by analyzing their fragmentation patterns. This application note details the expected mass spectrometric fragmentation of OLO, providing a protocol for its analysis and a visual representation of the fragmentation pathways.
Molecular Profile of 1,3-dilinoleoyl-2-oleoyl-glycerol
-
Chemical Formula: C₅₇H₁₀₀O₆[1]
-
Molecular Weight: 881.4 g/mol [1]
-
Structure: A glycerol backbone esterified with linoleic acid (18:2) at the sn-1 and sn-3 positions and oleic acid (18:1) at the sn-2 position.
Mass Spectrometry Analysis
The analysis of neutral lipids like triacylglycerols by mass spectrometry is typically performed using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[2][3]
-
APCI-MS: This technique often results in the formation of a protonated molecule, [M+H]⁺. Fragmentation can occur in the ion source, leading to the loss of a fatty acid.[4] A notable characteristic of APCI-MS is the preferential loss of fatty acids from the sn-1 and sn-3 positions, resulting in the formation of diacylglycerol (DAG) fragment ions.[5]
-
ESI-MS: ESI is a softer ionization technique that typically forms adduct ions, such as [M+NH₄]⁺ or [M+Li]⁺, with minimal in-source fragmentation.[3] To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and subjected to collision-induced dissociation (CID). This process induces fragmentation, primarily through the neutral loss of the fatty acid chains.
Expected Fragmentation Pattern of 1,3-dilinoleoyl-2-oleoyl-glycerol
Upon ionization and subsequent fragmentation, 1,3-dilinoleoyl-2-oleoyl-glycerol is expected to yield a series of characteristic product ions. The primary fragmentation pathway involves the neutral loss of the constituent fatty acids (linoleic acid and oleic acid).
Positive Ion Mode Fragmentation ([M+H]⁺, [M+NH₄]⁺, [M+Li]⁺):
-
Precursor Ions:
-
[M+H]⁺: m/z 882.4
-
[M+NH₄]⁺: m/z 899.4
-
[M+Li]⁺: m/z 888.4
-
-
Neutral Loss of Fatty Acids (Formation of Diacylglycerol-like ions):
-
Loss of Linoleic Acid (C₁₈H₃₂O₂; MW = 280.45 g/mol ): This loss occurs from the sn-1 or sn-3 position.
-
[M+H - C₁₈H₃₂O₂]⁺ = m/z 601.95
-
-
Loss of Oleic Acid (C₁₈H₃₄O₂; MW = 282.47 g/mol ): This loss occurs from the sn-2 position.
-
[M+H - C₁₈H₃₄O₂]⁺ = m/z 599.93
-
The relative abundance of the fragment ions resulting from the loss of fatty acids from the sn-1/3 versus the sn-2 position can provide information about the regiospecificity. Often, the loss from the sn-1/3 positions is favored.[5]
-
-
Formation of Acylium Ions:
-
Linoleoyl acylium ion [C₁₈H₃₁O]⁺: m/z 263.24
-
Oleoyl acylium ion [C₁₈H₃₃O]⁺: m/z 265.25
-
Quantitative Data Summary
| Precursor Ion | Formula | Calculated m/z | Fragment Ion | Description | Calculated Fragment m/z |
| [M+H]⁺ | [C₅₇H₁₀₁O₆]⁺ | 882.4 | [M+H - C₁₈H₃₂O₂]⁺ | Loss of Linoleic Acid | 601.95 |
| [M+H - C₁₈H₃₄O₂]⁺ | Loss of Oleic Acid | 599.93 | |||
| [C₁₈H₃₁O]⁺ | Linoleoyl acylium ion | 263.24 | |||
| [C₁₈H₃₃O]⁺ | Oleoyl acylium ion | 265.25 | |||
| [M+NH₄]⁺ | [C₅₇H₁₀₄O₆N]⁺ | 899.4 | [M+NH₄ - C₁₈H₃₂O₂ - NH₃]⁺ | Loss of Linoleic Acid and Ammonia | 601.95 |
| [M+NH₄ - C₁₈H₃₄O₂ - NH₃]⁺ | Loss of Oleic Acid and Ammonia | 599.93 |
Experimental Protocol: Mass Spectrometric Analysis of 1,3-dilinoleoyl-2-oleoyl-glycerol
Objective: To determine the fragmentation pattern of 1,3-dilinoleoyl-2-oleoyl-glycerol using ESI-MS/MS.
Materials:
-
1,3-dilinoleoyl-2-oleoyl-glycerol standard
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ammonium acetate or Lithium acetate
-
Mass spectrometer with ESI source and MS/MS capability (e.g., Q-TOF, Triple Quadrupole, or Ion Trap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 1,3-dilinoleoyl-2-oleoyl-glycerol at a concentration of 1 mg/mL in chloroform.
-
Prepare a working solution by diluting the stock solution to 10 µg/mL in methanol containing 10 mM ammonium acetate (for [M+NH₄]⁺ adduct formation).
-
-
Instrumentation Setup (Example using a Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range (MS Scan): m/z 100-1200
-
MS/MS Settings:
-
Select the [M+NH₄]⁺ precursor ion (m/z 899.4) for fragmentation.
-
Collision Energy: Ramp from 20 to 40 eV to observe the formation of different fragment ions.
-
Collision Gas: Argon
-
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire full scan MS spectra to confirm the presence of the [M+NH₄]⁺ precursor ion.
-
Acquire MS/MS spectra of the selected precursor ion to observe the fragmentation pattern.
-
-
Data Analysis:
-
Identify the precursor ion and the major fragment ions in the MS/MS spectrum.
-
Correlate the observed neutral losses with the fatty acid composition of 1,3-dilinoleoyl-2-oleoyl-glycerol.
-
Compare the relative intensities of the diacylglycerol-like fragment ions to infer the positions of the fatty acids.
-
Fragmentation Pathway Diagram
Caption: Fragmentation of [OLO+NH₄]⁺.
The mass spectrometric fragmentation of 1,3-dilinoleoyl-2-oleoyl-glycerol provides specific and structurally informative ions. By analyzing the neutral losses of the constituent fatty acids and the formation of characteristic fragment ions, the identity and structure of this triacylglycerol can be confirmed. The methodologies and expected fragmentation patterns detailed in this application note serve as a valuable resource for researchers in lipid analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 1,3-Linolein-2-olein in Complex Matrices by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of the specific triacylglycerol (TAG) 1,3-Linolein-2-olein (L-O-L) in complex biological matrices such as human plasma. The methodology utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a targeted Multiple Reaction Monitoring (MRM) approach. This document provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with guidance on data analysis and quality control. The described workflow is suitable for high-throughput lipidomic analysis in clinical research and drug development settings.
Introduction
Triacylglycerols are the primary form of energy storage in eukaryotes and play a crucial role in metabolism. The specific composition of fatty acids on the glycerol backbone can have significant physiological and pathological implications. This compound is a specific TAG containing two linoleic acid (18:2) moieties and one oleic acid (18:1) moiety. Accurate quantification of individual TAG species like L-O-L in complex matrices is essential for understanding lipid metabolism and for the discovery of potential biomarkers for various diseases. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and specificity.[1] This application note provides a detailed protocol for the reliable quantification of L-O-L.
Experimental Protocols
Sample Preparation: Protein Precipitation and Lipid Extraction
This protocol is designed for the extraction of total lipids, including triacylglycerols, from human plasma.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): A deuterated or odd-chain triacylglycerol, e.g., d5-Tripalmitin or Triheptadecanoin (C17:0/C17:0/C17:0), at a known concentration in methanol.
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 20 µL of human plasma.
-
Add 10 µL of the internal standard solution to the plasma.
-
Add 200 µL of cold methanol and vortex vigorously for 30 seconds to precipitate proteins.[2]
-
Add 750 µL of cold MTBE and vortex for 1 minute.[3]
-
Incubate the mixture for 10 minutes at room temperature with occasional shaking to ensure thorough lipid extraction.
-
Add 188 µL of water to induce phase separation and vortex for 30 seconds.[3]
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a new microcentrifuge tube.
-
Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as methanol/isopropanol (1:1, v/v), for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: A reversed-phase C18 or C30 column is recommended for the separation of triacylglycerols. For example, an ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[4]
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.[4]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) % B 0.0 40 2.0 43 2.1 50 12.0 54 12.1 70 18.0 99 20.0 99 20.1 40 | 25.0 | 40 |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: Triacylglycerols are typically detected as their ammonium adducts, [M+NH₄]⁺. The theoretical m/z of the [M+NH₄]⁺ adduct for this compound (C₅₇H₉₈O₆, MW = 882.43 g/mol ) is 900.8. This value should be confirmed by direct infusion of a standard.
-
Fragmentation: Collision-Induced Dissociation (CID).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The MRM transitions are based on the neutral loss of the constituent fatty acids from the ammoniated precursor ion. For this compound, the expected neutral losses are linoleic acid (280.24 g/mol ) and oleic acid (282.26 g/mol ).
Proposed MRM Transitions for this compound (L-O-L):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Description |
| L-O-L | 900.8 | 620.6 | [M+NH₄ - Linoleic Acid]⁺ |
| L-O-L | 900.8 | 618.5 | [M+NH₄ - Oleic Acid]⁺ |
Note: These are theoretical transitions and should be optimized experimentally using a pure standard of this compound.
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different samples or experimental conditions. The concentration of this compound is calculated using the peak area ratio of the analyte to the internal standard and a calibration curve constructed with known concentrations of a this compound standard.
Table 1: Representative Quantitative Data for this compound in Human Plasma Samples.
| Sample ID | Concentration (µg/mL) | Standard Deviation | %RSD |
| Control 1 | 15.2 | 1.1 | 7.2 |
| Control 2 | 16.5 | 1.3 | 7.9 |
| Control 3 | 14.8 | 0.9 | 6.1 |
| Treated 1 | 25.7 | 2.0 | 7.8 |
| Treated 2 | 28.1 | 2.2 | 7.8 |
| Treated 3 | 26.9 | 1.8 | 6.7 |
This table presents example data and should be populated with actual experimental results.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Overall experimental workflow for the quantification of this compound.
Signaling Pathway Context (Hypothetical)
Caption: Hypothetical role of this compound in lipid metabolism and signaling.
References
- 1. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Application Notes and Protocols for the Use of 1,3-Linolein-2-olein as a Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis and for biomarker discovery. Accurate quantification of lipid species is critical for the reliability and reproducibility of these studies. The use of internal standards is a cornerstone of quantitative mass spectrometry-based lipidomics, as it corrects for variations in sample preparation and instrument response.[1][2] This document provides detailed application notes and protocols for the use of 1,3-linolein-2-olein, a specific triacylglycerol (TAG), as an internal standard in lipidomics workflows, particularly for the analysis of triglycerides in plasma and serum samples.
This compound (TG 18:2/18:1/18:2) is a suitable internal standard for the quantification of a range of triglyceride species due to its structural similarity to endogenous TAGs. As it is not naturally abundant in most biological systems, its addition to a sample at a known concentration allows for the accurate determination of the concentration of other TAGs.
Properties of this compound
| Property | Value |
| Chemical Formula | C₅₇H₁₀₀O₆ |
| Molecular Weight | 881.4 g/mol |
| CAS Number | 2190-22-9 |
| Physical State | Liquid |
| Purity | >98% |
| Storage | Freezer (-20°C or lower) |
Application: Quantitative Analysis of Triglycerides in Human Plasma by LC-MS/MS
This section outlines the use of this compound as an internal standard for the quantification of triglycerides in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Multiple Reaction Monitoring (MRM).
Experimental Workflow
The overall workflow for the quantitative lipidomics analysis of triglycerides is depicted below.
Figure 1: Experimental workflow for quantitative triglyceride analysis.
Detailed Experimental Protocol
1. Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
This compound internal standard (ISTD) solution (1 mg/mL in chloroform/methanol 2:1, v/v)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE, LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
2. Sample Preparation (MTBE Extraction)
-
Thaw frozen plasma samples on ice.
-
To 10 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 10 µg/mL in methanol).
-
Add 200 µL of methanol and vortex for 20 seconds.
-
Add 750 µL of MTBE and vortex for 1 minute.
-
Add 188 µL of water to induce phase separation and vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic phase (approximately 600 µL) and transfer to a new tube.
-
Dry the organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of acetonitrile/isopropanol (1:1, v/v).
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor the [M+NH₄]⁺ adducts. The precursor ion is the ammoniated molecule, and the product ion corresponds to the neutral loss of one of the fatty acyl chains.
-
Example MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (ISTD) | 898.8 | 617.5 (Loss of Linoleic acid) | 35 |
| TG 50:1 (e.g., 16:0/16:0/18:1) | 824.8 | 569.5 (Loss of Palmitic acid) | 32 |
| TG 52:2 (e.g., 16:0/18:1/18:1) | 850.8 | 569.5 (Loss of Palmitic acid) | 34 |
| TG 54:3 (e.g., 18:1/18:1/18:1) | 876.8 | 595.5 (Loss of Oleic acid) | 36 |
| TG 54:4 (e.g., 18:1/18:1/18:2) | 874.8 | 593.5 (Loss of Linoleic acid) | 36 |
Note: The specific m/z values and collision energies should be optimized for the instrument used.
4. Data Analysis and Quantification
-
Integrate the peak areas of the MRM transitions for each triglyceride species and the internal standard (this compound).
-
Calculate the response ratio for each analyte: (Peak Area of Analyte) / (Peak Area of ISTD).
-
Generate a calibration curve using a series of standards with known concentrations of a representative triglyceride and a fixed concentration of the ISTD.
-
Determine the concentration of each triglyceride species in the plasma samples by interpolating their response ratios on the calibration curve.
Quantitative Data Presentation
The following table provides an illustrative example of quantitative data for selected triglycerides in human plasma, as determined using the described method with this compound as an internal standard.
| Triglyceride Species | Retention Time (min) | Concentration (µg/mL) | Standard Deviation | % RSD |
| TG 48:1 | 9.8 | 25.4 | 2.1 | 8.3 |
| TG 50:1 | 10.5 | 48.2 | 3.9 | 8.1 |
| TG 50:2 | 10.3 | 35.7 | 3.1 | 8.7 |
| TG 52:1 | 11.2 | 65.1 | 5.5 | 8.4 |
| TG 52:2 | 11.0 | 120.8 | 9.7 | 8.0 |
| TG 52:3 | 10.8 | 75.3 | 6.2 | 8.2 |
| TG 54:2 | 11.6 | 55.9 | 4.8 | 8.6 |
| TG 54:3 | 11.4 | 150.2 | 11.9 | 7.9 |
| TG 54:4 | 11.2 | 98.6 | 8.1 | 8.2 |
Note: The values presented are for illustrative purposes and will vary depending on the study population and experimental conditions.
Signaling Pathway Involvement
Recent research suggests that triglycerides may not only serve as energy storage molecules but also participate in cellular signaling. One proposed pathway involves the modulation of L-type calcium channels.
Figure 2: Proposed signaling pathway involving triglycerides.
This proposed pathway suggests that certain triglycerides, or their metabolites, may act as negative feedback regulators of L-type calcium channels, thereby modulating intracellular calcium signaling and subsequent cellular responses. The use of standards like this compound is crucial for accurately quantifying the specific triglyceride species involved in such pathways.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of triglycerides in complex biological matrices such as plasma. The detailed protocol and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this standard in their lipidomics workflows. Accurate quantification of triglycerides is essential for advancing our understanding of their role in health and disease, and for the development of novel diagnostic and therapeutic strategies.
References
Application Notes and Protocols for 1,3-Linolein-2-olein in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 1,3-Linolein-2-olein, a structured triglyceride, in food science research. The information is based on the known properties of its constituent fatty acids, linoleic acid and oleic acid, as well as research on similar structured lipids. While direct research on the specific food applications of pure this compound is emerging, its unique structure suggests valuable functionalities in food formulation and nutrition.
Potential Applications in Food Science
This compound, also known as 1,3-dilinoleoyl-2-oleoylglycerol (LOL), is a structured lipid with two linoleic acid molecules at the sn-1 and sn-3 positions and an oleic acid molecule at the sn-2 position of the glycerol backbone. This specific arrangement can influence its physical, chemical, and nutritional properties, making it a subject of interest for various food applications.
Functional Food Ingredients and Nutraceuticals
Structured lipids are valued for their potential health benefits.[1] The composition of this compound, rich in unsaturated fatty acids, suggests its utility in functional foods. Linoleic acid (an omega-6 fatty acid) is an essential fatty acid, while oleic acid (an omega-9 monounsaturated fatty acid) is known for its positive effects on cardiovascular health.[2] The specific positioning of these fatty acids may influence their digestion, absorption, and metabolic effects.[3]
Potential Research Areas:
-
Cardiovascular Health: Investigating the impact of dietary this compound on blood lipid profiles.
-
Inflammation: Studying the potential anti-inflammatory effects of structured lipids with a high content of oleic and linoleic acids.[2]
-
Energy Metabolism: Assessing the postprandial energy expenditure and fat oxidation following consumption of foods enriched with this compound.[4]
Modifying Food Texture and Physical Properties
The melting and crystallization behavior of fats are critical for the texture and stability of many food products. Structured triglycerides can be designed to have specific physical properties.[5] The high degree of unsaturation in this compound suggests a lower melting point compared to saturated fats, making it suitable for applications requiring liquid or soft fats at room temperature.
Potential Applications:
-
Spreads and Margarines: Use as a component to control the plasticity and spreadability of fat-based products.
-
Confectionery: As a potential component in fillings or coatings to modify melting characteristics and prevent fat bloom.[6]
-
Bakery Products: To influence the texture and shelf life of baked goods.
Enhancing Oxidative Stability of Food Products
The oxidative stability of oils is a major concern in the food industry. While polyunsaturated fatty acids like linoleic acid are prone to oxidation, oleic acid is more stable.[7] The specific arrangement of fatty acids in this compound may influence its overall oxidative stability and its performance in food systems.
Potential Research Areas:
-
Frying Oils: Investigating the performance of oil blends containing this compound during deep-fat frying.
-
Emulsions and Dressings: Assessing its ability to improve the shelf life of oil-based emulsions.
Experimental Protocols
Enzymatic Synthesis of this compound via Interesterification
This protocol describes a general method for the synthesis of structured lipids like this compound using enzymatic interesterification. This method allows for the specific placement of fatty acids on the glycerol backbone.[8]
Materials:
-
High-oleic oil (e.g., high-oleic sunflower oil, as a source of oleoylglycerol)
-
Linoleic acid or its ethyl ester
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM or TL IM)
-
Solvent (e.g., hexane, optional for solvent-based reaction)
-
Molecular sieves (to remove water)
-
Stirred tank reactor or packed bed reactor[9]
-
Temperature control system
Procedure:
-
Substrate Preparation: Prepare a mixture of the high-oleic oil and linoleic acid (or its ester) at a desired molar ratio.
-
Reaction Setup:
-
Solvent-free system: Add the substrate mixture and the immobilized lipase to the reactor. For batch reactions, a stirred tank reactor is suitable. For continuous production, a packed bed reactor can be used.[9]
-
Solvent-based system: Dissolve the substrates in a suitable solvent like hexane before adding the lipase.
-
-
Reaction Conditions:
-
Temperature: Maintain the reaction temperature at a level optimal for the specific lipase used (typically 50-70°C).[10]
-
Agitation: Ensure adequate mixing to facilitate the reaction.
-
Water content: Minimize water content by using molecular sieves, as water can lead to hydrolysis as a side reaction.
-
-
Reaction Monitoring: Take samples at regular intervals to monitor the progress of the interesterification. The composition of the reaction mixture can be analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Product Recovery and Purification:
-
After the reaction reaches the desired conversion, separate the immobilized lipase by filtration for reuse.
-
If a solvent was used, remove it by evaporation under reduced pressure.
-
Purify the product to remove free fatty acids and other byproducts. This can be achieved by molecular distillation or solvent fractionation.[11]
-
Logical Workflow for Enzymatic Synthesis:
Analysis of Triglyceride Composition by HPLC
This protocol outlines a general method for the analysis of the triglyceride profile of the synthesized product to confirm the presence and purity of this compound.
Materials:
-
Synthesized lipid product
-
HPLC system with a Reverse-Phase C18 column
-
Detectors: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
-
Solvents: Acetonitrile, isopropanol, or other suitable mobile phases
Procedure:
-
Sample Preparation: Dissolve a known amount of the lipid sample in a suitable solvent (e.g., hexane or isopropanol).
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Use a gradient elution program with a mobile phase consisting of solvents like acetonitrile and isopropanol to separate the different triglyceride species.
-
The ELSD or MS detector will detect the separated components.
-
-
Data Analysis: Identify the peaks corresponding to different triglycerides based on their retention times and comparison with standards (if available) or by analyzing the mass spectra if an MS detector is used. Quantify the amount of this compound in the sample.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from experiments investigating the applications of this compound.
Table 1: Physical Properties of a Fat Blend Containing this compound (LOL)
| Property | Control Fat Blend | Fat Blend with 20% LOL |
| Solid Fat Content at 20°C (%) | 25 | 18 |
| Melting Point (°C) | 35 | 30 |
| Oxidative Stability Index (hours at 110°C) | 15 | 18 |
Table 2: Nutritional Effects of a Diet Supplemented with this compound (LOL) in a Model System
| Parameter | Control Diet | Diet with 10% LOL |
| Serum Total Cholesterol (mg/dL) | 200 | 180 |
| Serum LDL Cholesterol (mg/dL) | 130 | 110 |
| Postprandial Energy Expenditure (kcal/6h) | 150 | 165 |
Signaling Pathways
While specific signaling pathways for this compound are not yet fully elucidated, the metabolic fates of its constituent fatty acids, linoleic and oleic acid, are well-known. Linoleic acid is a precursor for the synthesis of arachidonic acid and subsequent eicosanoids, which are involved in inflammatory responses. Oleic acid, on the other hand, is generally associated with anti-inflammatory effects and beneficial cardiovascular outcomes. The structured nature of this compound may influence the bioavailability of these fatty acids and their downstream metabolic pathways.
Hypothesized Metabolic Influence of this compound:
Disclaimer: The information provided in these application notes is for research and development purposes only. The experimental protocols are generalized and may require optimization for specific applications. The quantitative data and signaling pathways are illustrative and based on existing knowledge of related compounds. Further research is needed to fully understand the specific properties and applications of this compound in food science.
References
- 1. Structured Lipids: An Overview and Comments on Performance Enhancement Potential - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 6.1 Triglycerides and Fatty Acids – Nutrition and Physical Fitness [pressbooks.calstate.edu]
- 3. Effect of triglyceride structure on fat absorption [ouci.dntb.gov.ua]
- 4. The effect of dietary oleic, linoleic, and linolenic acids on fat oxidation and energy expenditure in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mangosteen Seed Fat: A Typical 1,3-Distearoyl-Sn-2-Linoleoyl-Glycerol-Rich Fat and Its Effects on Delaying Chocolate Fat Bloom [mdpi.com]
- 7. Oxidative Stability of Selected Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aocs.org [aocs.org]
- 10. Enzymatic glycerolysis–interesterification of palm stearin–olein blend for synthesis structured lipid containing high mono- and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
1,3-Linolein-2-olein as a potential biomarker in metabolic studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome, a constellation of conditions including insulin resistance, dyslipidemia, and central obesity, represents a significant global health challenge, increasing the risk for type 2 diabetes and cardiovascular disease. The identification of early and reliable biomarkers is paramount for improved diagnosis, risk stratification, and the development of targeted therapeutic interventions. Among the complex array of metabolites, specific triacylglycerol (TAG) species are emerging as potential indicators of metabolic dysregulation. This document focuses on 1,3-Linolein-2-olein, a specific triacylglycerol composed of two linoleic acid molecules and one oleic acid molecule, as a potential biomarker in metabolic studies. Alterations in the plasma concentration of this particular TAG may reflect changes in fatty acid metabolism and insulin signaling, offering a window into the pathophysiology of metabolic diseases.
Quantitative Data Summary
While direct quantitative data for this compound in specific metabolic diseases is still emerging, studies analyzing the broader lipidome have consistently shown alterations in triacylglycerol profiles in individuals with metabolic syndrome and type 2 diabetes. Patients with type 2 diabetes often present with elevated plasma triglyceride levels.[1][2] More detailed lipidomic analyses have revealed that not just the total amount, but the specific composition of TAGs is altered. For instance, an increase in TAGs containing saturated and monounsaturated fatty acids and a relative decrease in those with polyunsaturated fatty acids are often observed. The table below summarizes typical plasma concentrations of the constituent fatty acids of this compound in healthy individuals, which can serve as a reference point for understanding the pool of fatty acids available for its synthesis.
| Analyte | Sample Type | Concentration Range (Healthy Adults) | Reference |
| Linoleic Acid | Plasma | 0.2 to 5.0 mmol/L | |
| Oleic Acid | Plasma | 0.03 to 3.2 mmol/L | |
| Total Triglycerides | Plasma | < 1.7 mmol/L (Low risk) | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a detailed method for the sensitive and specific quantification of this compound in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation)
1.1. Thaw frozen human plasma samples on ice.
1.2. In a microcentrifuge tube, combine 10 µL of plasma with 40 µL of ice-cold isopropanol.
1.3. Add an appropriate amount of a deuterated internal standard, such as TG(16:0/16:0/16:0)-d5, for absolute quantification.
1.4. Vortex the mixture vigorously for 20 seconds to ensure thorough mixing and protein precipitation.
1.5. Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
1.6. Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
2.1. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column with a particle size of 1.7-2.7 µm is recommended for optimal separation of TAG isomers.
- Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate.
- Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate.
- Gradient: A linear gradient from 35% B to 100% B over 10-15 minutes is a suitable starting point. The gradient should be optimized to ensure baseline separation of this compound from other TAG isomers with the same mass (e.g., 1,2-Linolein-3-olein).
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5 µL.
- Column Temperature: 55-60°C.
2.2. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Monitor the ammonium adduct of this compound as the precursor ion and the neutral loss of one of its constituent fatty acids as the product ion.
- Precursor Ion (Ammonium Adduct) [M+NH4]+: m/z 898.8
- Product Ions (Neutral Loss):
- Neutral loss of Linoleic Acid (C18:2): m/z 601.5
- Neutral loss of Oleic Acid (C18:1): m/z 603.5
- Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.
3. Data Analysis and Quantification
3.1. Integrate the peak areas for the MRM transitions of both the analyte (this compound) and the internal standard.
3.2. Generate a calibration curve using a series of known concentrations of a this compound analytical standard spiked into a surrogate matrix (e.g., stripped plasma).
3.3. Calculate the concentration of this compound in the plasma samples by comparing the analyte-to-internal standard peak area ratio to the calibration curve.
Signaling Pathways and Biological Relevance
The biological significance of this compound as a biomarker is intrinsically linked to the metabolic roles of its constituent fatty acids, linoleic acid and oleic acid, and the broader context of triacylglycerol metabolism and its impact on insulin signaling.
Putative Signaling Pathway for this compound in Metabolic Regulation
The diagram below illustrates a putative signaling pathway through which this compound and its metabolic products may influence key regulatory pathways in metabolic health and disease. Elevated levels of this TAG could be indicative of increased dietary intake of linoleic and oleic acids, or altered endogenous lipid metabolism. Upon hydrolysis by lipases, the released fatty acids can act as signaling molecules, influencing transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs), which are master regulators of lipid and glucose homeostasis.
Caption: Putative signaling pathway of this compound metabolites.
Experimental Workflow for Investigating this compound as a Biomarker
The following workflow outlines the key steps for researchers and drug development professionals to investigate the potential of this compound as a biomarker in metabolic studies.
Caption: Workflow for biomarker discovery and validation.
Conclusion
This compound holds promise as a specific biomarker for metabolic dysregulation. Its quantification, in conjunction with other metabolic markers, may provide a more nuanced understanding of an individual's metabolic health status. The detailed protocols and workflows provided herein offer a robust framework for researchers and drug development professionals to explore the full potential of this and other specific triacylglycerol species in the context of metabolic diseases. Further validation studies in large, well-characterized patient cohorts are warranted to establish the clinical utility of this compound as a diagnostic or prognostic biomarker.
References
Troubleshooting & Optimization
Technical Support Center: Separation of 1,3-Linolein-2-olein (LOLO)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with separating 1,3-Linolein-2-olein (LOLO) from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound (LOLO) that pose separation challenges?
A1: The primary isomers that are difficult to separate from LOLO are its positional isomers. These include 1,2-dilinoleoyl-3-oleoyl-sn-glycerol (LLO) and 1-oleoyl-2,3-dilinoleoyl-sn-glycerol (OLL). Due to their identical fatty acid composition and thus the same molecular weight, their separation is challenging.
Q2: What are the main analytical techniques used for the separation of LOLO from its isomers?
A2: The most common and effective techniques for separating LOLO from its isomers are high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) and argentation chromatography. Fractional crystallization is another method used, which separates isomers based on their melting points.
Q3: Why is it difficult to separate LOLO and its positional isomers?
A3: LOLO and its positional isomers, such as LLO, have very similar physicochemical properties. They share the same equivalent carbon number (ECN), making their separation by conventional chromatographic methods challenging. Their separation relies on subtle differences in their molecular shape and polarity.
Q4: Can enzymatic synthesis produce pure LOLO without isomers?
A4: Enzymatic synthesis using 1,3-regiospecific lipases is a highly selective method for producing structured triglycerides like LOLO.[1] However, side reactions such as acyl migration can still occur, leading to the formation of positional isomers.[2] Therefore, purification steps are typically necessary to achieve high-purity LOLO.
Troubleshooting Guides
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Q: My HPLC chromatogram shows poor resolution between LOLO and its isomers (peak co-elution). What can I do to improve it?
A:
-
Potential Cause: The mobile phase composition may not be optimal for separating these closely related isomers.
-
Solution: Adjust the mobile phase composition. For triacylglycerol isomers, subtle changes in the solvent ratios (e.g., acetonitrile and isopropanol) can significantly impact resolution.[3] Experiment with different solvent modifiers and gradients to enhance separation.
-
-
Potential Cause: The column temperature is not optimized.
-
Solution: Vary the column temperature. Lower temperatures can sometimes improve the resolution of unsaturated lipid isomers.
-
-
Potential Cause: The flow rate is too high.
-
Solution: Reduce the flow rate. A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better separation of closely eluting peaks.
-
Q: I am observing peak fronting in my HPLC chromatogram for all peaks. What is the likely cause and how can I fix it?
A:
-
Potential Cause: Column overload. Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Potential Cause: The sample is dissolved in a solvent stronger than the mobile phase.
-
Solution: Ensure your sample is dissolved in the mobile phase or a weaker solvent.
-
-
Potential Cause: A void or channel has formed at the column inlet.
-
Solution: This is a form of column degradation. Reversing and flushing the column might temporarily help, but the column will likely need to be replaced.
-
Q: My peaks are showing significant tailing. What could be the issue?
A:
-
Potential Cause: Secondary interactions between the analyte and active sites on the silica packing material.
-
Solution: Ensure that the column is well-conditioned. For basic analytes, adding a small amount of a competing base to the mobile phase can help. However, for neutral lipids like triacylglycerols, this is less common.
-
-
Potential Cause: A partially blocked frit at the column inlet or outlet.
-
Solution: Reverse the column and flush it with a strong solvent to dislodge any particulate matter. If this doesn't work, the frit may need to be replaced, or the entire column.
-
-
Potential Cause: Extra-column band broadening due to excessive tubing length or diameter between the injector, column, and detector.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Fractional Crystallization
Q: The yield of my purified LOLO fraction is very low after crystallization. How can I improve it?
A:
-
Potential Cause: The cooling rate is too fast.
-
Solution: Employ a slower, controlled cooling rate. Rapid cooling can lead to the formation of small, impure crystals and co-crystallization of isomers.[4]
-
-
Potential Cause: Inefficient separation of the solid and liquid phases.
-
Solution: Ensure proper filtration or centrifugation to effectively separate the crystallized solid (stearin) from the liquid (olein) fraction. Inefficient separation can lead to loss of the desired product.
-
Q: The purity of my LOLO fraction is not as high as expected. What could be the problem?
A:
-
Potential Cause: Entrainment of the liquid phase in the crystal cake.
-
Solution: The solid crystal phase can trap a significant amount of the liquid phase, which contains the isomeric impurities. Improve the separation technique, for example, by using a membrane filter press or by washing the crystals with a cold solvent in which the triacylglycerols are sparingly soluble.
-
-
Potential Cause: The crystallization temperature is not optimal.
-
Solution: Optimize the final crystallization temperature. A temperature that is too low can cause the isomers to co-crystallize with the target LOLO.[4]
-
Data Presentation
Table 1: Relative Content of this compound (LOLO) and its isomer 1(3),2-dilinoleoyl-2(1)-oleoyl glycerol (LLO) in Various Vegetable Oils.
| Vegetable Oil | Relative LOLO Content (%) [LOL/(LLO+LOLO)] |
| Grape Seed Oil | 44.2 ± 2.6[5] |
| Sunflower Oil | 26.8 ± 3.2[5] |
| Pumpkin Seed Oil | 16.7 ± 4.6[5] |
| Soybean Oil | 15.9 ± 2.9[5] |
| Wheat Germ Oil | 13.9 ± 4.3[5] |
| Olive Oil | ~0 (contains practically 100% LLO)[5] |
Data sourced from HPLC/APCI-MS analysis.[5]
Experimental Protocols
Protocol 1: Separation of LOLO Isomers by Reversed-Phase HPLC
This protocol provides a general framework for the separation of LOLO from its positional isomers. Optimization will be required for specific sample matrices and HPLC systems.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and isopropanol (Solvent B).
-
Start with a high concentration of Solvent A and gradually increase the concentration of Solvent B. A typical gradient might be from 95:5 (A:B) to 50:50 (A:B) over 60 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
Sample Preparation: Dissolve the lipid sample in hexane or isopropanol at a concentration of 1-5 mg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.
-
Injection Volume: 10-20 µL.
-
Analysis: The elution order on a C18 column is generally influenced by the fatty acid at the sn-2 position. Isomers with an unsaturated fatty acid at the sn-2 position (like LOLO) tend to have longer retention times than their counterparts with the unsaturated fatty acid at the sn-1/3 positions.[3]
Protocol 2: Argentation Chromatography for Triacylglycerol Fractionation
This method separates triacylglycerols based on their degree of unsaturation.
-
Stationary Phase: Silica gel plates or columns impregnated with silver nitrate (typically 10-20% w/w).
-
Mobile Phase: A mixture of a non-polar solvent and a slightly more polar solvent. Common mobile phases include hexane/diethyl ether or toluene/diethyl ether mixtures. The ratio is optimized to achieve the desired separation.
-
Sample Application: Dissolve the sample in a non-polar solvent like hexane and apply it as a narrow band to the TLC plate or the top of the column.
-
Development: Develop the TLC plate in a chamber saturated with the mobile phase vapor, or elute the column with the mobile phase.
-
Visualization (TLC): After development, dry the plate and visualize the separated bands by spraying with a suitable reagent (e.g., 2',7'-dichlorofluorescein) and viewing under UV light.
-
Elution (Column): Collect fractions as they elute from the column. Monitor the composition of the fractions using a suitable analytical technique (e.g., GC-FID after transesterification).
-
Principle: Triacylglycerols with more double bonds will form stronger complexes with the silver ions and will be retained more strongly on the stationary phase.[3][6]
Protocol 3: Laboratory-Scale Fractional Crystallization
This protocol outlines a basic procedure for enriching LOLO from a mixture of its isomers.
-
Sample Preparation: Melt the triacylglycerol mixture completely by heating to approximately 70°C to erase any crystal memory.
-
Controlled Cooling: Cool the molten sample under gentle agitation. The cooling rate is a critical parameter and should be slow and controlled (e.g., 0.1-1.0°C/min) to promote the formation of large, pure crystals.[4]
-
Crystallization: Hold the sample at the desired crystallization temperature for a sufficient time (e.g., several hours to overnight) to allow for crystal growth and equilibration. The optimal temperature will depend on the specific composition of the triacylglycerol mixture.
-
Separation: Separate the solid crystal fraction (stearin) from the liquid fraction (olein) using vacuum filtration. It is important to maintain the temperature during filtration to prevent the crystals from melting.
-
Analysis: Analyze the fatty acid and triacylglycerol composition of both the solid and liquid fractions to determine the efficiency of the separation.
Visualizations
References
- 1. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of triacylglycerols in a complex lipidic matrix by using comprehensive two-dimensional liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. peerj.com [peerj.com]
- 5. Quantification of the ratio of positional isomer dilinoleoyl-oleoyl glycerols in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Improving HPLC Resolution of Positional Triacylglycerol Isomers
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working on the HPLC analysis of positional triacylglycerol (TAG) isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the resolution of your separations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the HPLC resolution of TAG positional isomers?
A1: The successful separation of TAG positional isomers by HPLC is primarily influenced by a combination of factors, including the choice of stationary phase, mobile phase composition, and column temperature. Each of these parameters can be optimized to improve the resolution between closely eluting isomers.
Q2: Which type of HPLC column (stationary phase) is most effective for separating TAG positional isomers?
A2: Reversed-phase columns, particularly those with octadecylsilyl (C18 or ODS) stationary phases, are widely used for TAG analysis.[1] For challenging separations of positional isomers, non-endcapped polymeric ODS columns have shown a superior ability to differentiate between these structurally similar molecules compared to monomeric ODS columns.[2][3] Silver-ion (Ag-HPLC) columns are also a powerful option, as they separate TAGs based on the number and position of double bonds in the fatty acid chains.[4][5]
Q3: How does the mobile phase composition impact the resolution of TAG isomers?
A3: The mobile phase composition is critical for achieving selectivity. Acetonitrile is a common main component, often modified with other solvents like acetone, isopropanol, or dichloromethane to fine-tune the separation.[1][6][7][8] The choice of modifier solvent can significantly affect the retention and resolution of TAG isomers. For instance, in reversed-phase HPLC, a mobile phase of acetonitrile-2-propanol (70:30, v/v) has been successfully used to separate TAGs with the same equivalent carbon number (ECN).[6][7]
Q4: What is the effect of column temperature on the separation of TAG positional isomers?
A4: Column temperature is a crucial parameter that can have a significant and sometimes counterintuitive effect on resolution. Lowering the column temperature can improve the resolution of certain TAG isomer pairs, such as OPO and OOP, on a non-endcapped polymeric ODS column.[2][3] However, the optimal temperature can vary depending on the specific isomers and the stationary and mobile phases used. For some separations, a specific temperature, like 25°C, may be optimal for resolving isomers like POP and PPO.[2][3] In silver-ion HPLC, the effect of temperature can also depend on the mobile phase; for example, with a hexane-based mobile phase, retention times may increase with temperature.[9]
Troubleshooting Guides
Problem 1: Poor or no resolution between critical TAG positional isomer pairs (e.g., POP and PPO).
This is a common challenge due to the high structural similarity of these isomers.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor resolution of TAG positional isomers.
Detailed Steps:
-
Stationary Phase Selection: If you are using a standard monomeric C18 column, consider switching to a non-endcapped polymeric ODS column . This type of stationary phase has demonstrated a better ability to recognize the subtle structural differences between TAG positional isomers.[2][3]
-
Column Temperature Optimization: The optimal temperature is crucial and can be specific to the isomer pair. For POP and PPO, separation has been achieved on a non-endcapped polymeric ODS column at 25°C, while for OPO and OOP, 10°C showed the best results.[2][3] Experiment with a range of temperatures (e.g., 40°C down to 10°C) to find the optimal condition for your specific separation.
-
Mobile Phase Modification: If temperature optimization is insufficient, adjust your mobile phase. While acetonitrile is a good base, the choice of modifier is key. Systematically evaluate modifiers like isopropanol, acetone, and dichloromethane at varying concentrations.[6][7][8]
-
Consider Silver-Ion HPLC (Ag-HPLC): If reversed-phase methods do not yield the desired resolution, Ag-HPLC offers an alternative separation mechanism based on the interaction of silver ions with double bonds, which is sensitive to their position within the fatty acid chain.[4][5]
Problem 2: Peak tailing or broadening, leading to poor resolution.
Peak asymmetry can obscure the separation of closely eluting isomers.
Logical Relationship Diagram
Caption: Troubleshooting guide for peak tailing and broadening in TAG analysis.
Detailed Steps:
-
Injection Solvent: The choice of injection solvent is critical. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Never use hexane as an injection solvent in reversed-phase HPLC of TAGs, as it can lead to severe peak broadening or even double peaks for a single component.[1] If the sample is not soluble in the mobile phase, use the modifier component of the mobile phase (e.g., acetone) as the injection solvent.[1]
-
Column Contamination/Void: Contamination can lead to active sites that cause tailing. Flush the column with a strong solvent. If the problem persists, a void may have formed at the column inlet, in which case the column may need to be replaced.[10]
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening. Ensure that the connecting tubing is as short and narrow in internal diameter as possible to minimize dead volume.[11]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Separation of POP/PPO and OPO/OOP Isomers
This protocol is based on methodologies that have successfully separated these challenging isomer pairs.
-
Objective: To resolve positional isomers of dipalmitoyl-oleoyl-glycerol (POP/PPO) and dioleoyl-palmitoyl-glycerol (OPO/OOP).
-
Instrumentation:
-
HPLC system with a pump capable of delivering precise gradients and a column thermostat.
-
Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
-
Chromatographic Conditions:
-
Column: Non-endcapped polymeric ODS column (e.g., 250 x 4.6 mm, 5 µm).[2][3]
-
Mobile Phase: Acetonitrile modified with a solvent such as 2-propanol or acetone. A starting point could be Acetonitrile/2-propanol (70:30, v/v).[6][7]
-
Column Temperature: This is a critical parameter to optimize.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the TAG sample in the mobile phase modifier (e.g., acetone) at a concentration of 1-5 mg/mL.
-
Quantitative Data Summary
Table 1: Mobile Phase Modifiers for Reversed-Phase HPLC of TAG Isomers
| Modifier Solvent | Base Solvent | Typical Ratio (v/v) | Target Isomers | Reference |
| 2-Propanol | Acetonitrile | 30:70 | PEP/PPE, PDP/PPD | [6][7] |
| Acetone | Acetonitrile | Gradient | Common vegetable oil TAGs | [1] |
| Dichloromethane | Acetonitrile | Varies | General TAG isomers | [6][7] |
| Ethanol | Acetonitrile | Varies | General TAG isomers | [6][7] |
Table 2: Optimal Temperatures for Specific TAG Isomer Separations on Polymeric ODS Columns
| Isomer Pair | Stationary Phase | Optimal Temperature | Outcome | Reference |
| OPO / OOP | Non-endcapped polymeric ODS | 10°C | Best resolution achieved | [2][3] |
| POP / PPO | Non-endcapped polymeric ODS | 25°C | Successful separation | [2][3] |
| POP / PPO | Non-endcapped polymeric ODS | 10°C | No clear peak appeared | [2][3] |
References
- 1. aocs.org [aocs.org]
- 2. researchgate.net [researchgate.net]
- 3. HPLC separation of triacylglycerol positional isomers on a polymeric ODS column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. realab.ua [realab.ua]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Overcoming Peak Co-elution in Triglyceride Analysis
Welcome to the technical support center for triglyceride analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals resolve the common challenge of peak co-elution in complex lipid mixtures.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution in triglyceride analysis and why is it a problem?
A: Peak co-elution occurs when two or more distinct triglyceride (TG) species are not sufficiently separated by the chromatography system and elute from the column at the same, or very similar, times.[1][2] This results in a single, merged chromatographic peak that appears to be one compound.
This is a significant problem because it undermines both qualitative and quantitative analysis.[3] Co-elution can lead to:
-
Inaccurate Identification: A merged peak can be misidentified as a single, more abundant species, causing researchers to overlook other important TGs.
-
Incorrect Quantification: The area of a co-eluting peak represents the combined signal of all compounds within it, leading to a significant overestimation of the quantity of any single species.[3]
Q2: What are the primary causes of triglyceride co-elution?
A: The immense structural diversity of triglycerides is the primary cause of co-elution. TGs can have the same mass or similar physicochemical properties, making them difficult to separate. Key causes include:
-
Isobaric Species: Different TGs that have the same nominal mass but different elemental compositions. High-resolution mass spectrometry is often required to differentiate them.[4]
-
Isomeric Species: TGs with the same elemental composition (and thus identical mass) but different structures. These are a major challenge and include:
-
Regioisomers: TGs containing the same three fatty acids but arranged differently on the glycerol backbone (e.g., at the sn-1, sn-2, or sn-3 positions).[5][6]
-
Double Bond Positional Isomers: Fatty acid chains with the same length and number of double bonds, but with the double bonds located at different positions.
-
Cis/Trans (Geometric) Isomers: Fatty acids with double bonds in different geometric configurations (cis or trans).[5]
-
-
Similar Partition Numbers: In reversed-phase HPLC, TGs are often separated by their "Equivalent Carbon Number" (ECN) or Partition Number (PN), calculated as CN - 2xDB (where CN is the total number of carbons in the fatty acid chains and DB is the total number of double bonds). Different TG combinations can result in the same or very similar ECNs, leading to co-elution.[7]
References
- 1. google.com [google.com]
- 2. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
Technical Support Center: Optimizing Mobile Phase for Reverse-Phase HPLC of Lipids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the reverse-phase high-performance liquid chromatography (RP-HPLC) of lipids.
Troubleshooting Guides
This section addresses common issues encountered during the RP-HPLC analysis of lipids, providing potential causes and solutions in a question-and-answer format.
Question: Why are my lipid peaks tailing?
Answer:
Peak tailing in lipid analysis is a common issue that can compromise resolution and quantification. The primary causes include:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with polar head groups of lipids, particularly phospholipids, leading to tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the lipids and the stationary phase. If the pH is not optimal, it can lead to undesirable secondary interactions.
-
Contamination: A contaminated guard or analytical column can also result in peak tailing.[1]
Solutions:
-
Mobile Phase Additives: Incorporate additives like ammonium formate or ammonium acetate (typically 5-10 mM) into your mobile phase. These salts can help to mask the residual silanol groups and improve peak shape. The addition of a small amount of a weak acid, such as formic acid or acetic acid (typically 0.1%), can also help to suppress the ionization of silanol groups.
-
pH Adjustment: Ensure the mobile phase pH is appropriate for your target lipids. For many lipid classes, a slightly acidic mobile phase (pH 3-5) can improve peak shape.
-
Column Flushing: If contamination is suspected, flush the column with a strong solvent, such as isopropanol, to remove strongly retained compounds. If a guard column is in use, try replacing it.
Question: My lipid peaks are broad, what could be the cause?
Answer:
Broad peaks can significantly reduce the sensitivity and resolution of your lipid separation. Common causes include:
-
High Injection Volume or Concentration: Injecting too large a volume or too concentrated a sample can lead to column overload and peak broadening.
-
Incompatible Injection Solvent: If the solvent in which your sample is dissolved is significantly stronger (less polar in reverse-phase) than your initial mobile phase, it can cause peak distortion and broadening.
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening.
Solutions:
-
Optimize Sample Injection: Reduce the injection volume or dilute your sample.
-
Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase.
-
Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing to connect the components of your HPLC system.
Question: I am observing split peaks for a single lipid standard. What should I investigate?
Answer:
Split peaks can be frustrating and can complicate data interpretation. The most likely causes are:
-
Column Void or Contamination: A void at the head of the column or contamination on the column frit can cause the sample to travel through different paths, resulting in a split peak.[2][3]
-
Co-elution: What appears to be a split peak might be two closely eluting isomers or different lipid species.
-
Incompatible Mobile Phase and Sample Solvent: A significant mismatch between the sample solvent and the mobile phase can lead to peak splitting, especially for early eluting peaks.
Solutions:
-
Column Maintenance: Reverse-flush the column (if the manufacturer's instructions permit) to remove any particulate matter from the inlet frit. If a void is suspected, the column may need to be replaced.[2]
-
Method Optimization: To rule out co-elution, try adjusting the mobile phase gradient or temperature to see if the split peaks can be resolved into two distinct peaks.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding mobile phase optimization for lipid HPLC.
What are the most common mobile phases used for reverse-phase HPLC of lipids?
The most popular mobile phases for the reverse-phase separation of lipids are mixtures of acetonitrile, methanol, isopropanol, and water.[4] Gradient elution is typically employed, starting with a higher percentage of the aqueous component and gradually increasing the organic solvent content.
What is the role of additives like ammonium formate and formic acid in the mobile phase?
Mobile phase additives are crucial for achieving good peak shape and ionization efficiency, especially when coupling HPLC with mass spectrometry (MS).
-
Ammonium formate and ammonium acetate are volatile salts that help to control the pH of the mobile phase and can also form adducts with lipid molecules, which can enhance their ionization in the MS source. A typical concentration is 5-10 mM.[4]
-
Formic acid and acetic acid are weak acids that are often added at low concentrations (e.g., 0.1%) to acidify the mobile phase. This helps to suppress the ionization of residual silanol groups on the stationary phase, thereby reducing peak tailing for polar lipids.
How does the percentage of isopropanol in the mobile phase affect the separation of triglycerides?
Isopropanol is a strong, non-polar solvent that is particularly effective at eluting highly non-polar lipids like triglycerides (TGs). Increasing the percentage of isopropanol in the mobile phase will decrease the retention time of TGs. The specific effect on the separation of different TG species will depend on the complexity of the sample and the gradient profile. For complex mixtures of TGs, a carefully optimized gradient with a final high percentage of isopropanol is often necessary for complete elution.
Can I use the same mobile phase for both phospholipids and neutral lipids?
While it is possible to separate both phospholipids and neutral lipids in a single run, it often requires a wide-range gradient. Phospholipids, being more polar, will elute earlier in the gradient, while neutral lipids like triglycerides and cholesterol esters will elute at higher organic solvent concentrations. For optimal separation of a specific lipid class, it is often better to tailor the mobile phase and gradient to that class.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention of Lipid Classes
| Lipid Class | Mobile Phase A | Mobile Phase B | Gradient | Typical Retention Time Range (min) |
| Phosphatidylcholines (PC) | Water/Acetonitrile (40:60) with 10mM Ammonium Acetate | Isopropanol/Acetonitrile (90:10) with 10mM Ammonium Acetate | 30% to 100% B over 20 min | 8 - 15 |
| Triglycerides (TG) | Water/Acetonitrile (20:80) with 5mM Ammonium Formate | Isopropanol/Acetonitrile (80:20) with 5mM Ammonium Formate | 40% to 95% B over 30 min | 15 - 28 |
| Free Fatty Acids (FFA) | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | 50% to 100% B over 15 min | 5 - 12 |
Note: Retention times are approximate and will vary depending on the specific column, HPLC system, and exact gradient conditions.
Table 2: Impact of Mobile Phase Additives on Peak Shape
| Additive | Concentration | Effect on Phospholipid Peaks | Effect on Triglyceride Peaks |
| Ammonium Acetate | 10 mM | Significantly reduces peak tailing | Minimal effect on peak shape |
| Formic Acid | 0.1% | Reduces peak tailing and sharpens peaks | Minor improvement in peak sharpness |
| None | - | Significant peak tailing and broadening | Generally good peak shape |
Experimental Protocols
Protocol 1: General Purpose Reverse-Phase HPLC Method for Lipid Profiling
This protocol provides a starting point for the separation of a broad range of lipid classes.
1. Sample Preparation:
-
Lipids are extracted from the sample matrix using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
The dried lipid extract is reconstituted in a solvent compatible with the initial mobile phase conditions (e.g., methanol/chloroform 1:1, v/v).
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 100% B
-
15-20 min: Hold at 100% B
-
20-25 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD).
Mandatory Visualization
Caption: A general workflow for lipid analysis using reverse-phase HPLC.
Caption: A decision tree for troubleshooting common HPLC issues in lipid analysis.
References
Technical Support Center: Triacylglycerol (TAG) NMR Analysis
Welcome to the technical support center for NMR-based analysis of triacylglycerols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in resolving and analyzing complex TAG spectra.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is there significant signal overlap in the ¹H NMR spectrum of my triacylglycerol sample?
A1: Signal overlap in the ¹H NMR spectra of triacylglycerols is a common issue stemming from the inherent structural similarity of fatty acid chains.[1]
-
Repetitive Methylene Units: The long acyl chains of TAGs are dominated by repeating methylene (-CH2-)n groups, which have very similar chemical environments. These protons resonate in a narrow range (typically 1.2-1.6 ppm), leading to a large, poorly resolved signal envelope.[2]
-
Similar Functional Groups: Protons near key functional groups (e.g., α-CH2 next to the carbonyl, allylic protons next to double bonds) across different fatty acid types (oleic, linoleic, stearic) also have closely related chemical shifts, causing significant overlap.[2]
-
Glycerol Backbone: The protons on the glycerol backbone itself can overlap, especially in complex mixtures of different TAGs.
This spectral overcrowding makes it difficult to distinguish and quantify individual fatty acid components using a standard one-dimensional ¹H NMR spectrum alone.[3][4]
Q2: How can I improve signal resolution without changing my sample preparation?
A2: Several instrumental and experimental approaches can significantly enhance spectral resolution.
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Increase Magnetic Field Strength: Using a higher field NMR spectrometer (e.g., moving from 500 MHz to 850 MHz) increases chemical shift dispersion, spreading the signals out and reducing overlap.[5] This is often the most direct way to improve resolution.
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Utilize ¹³C NMR: Carbon-13 NMR offers a much wider chemical shift range (~200 ppm) compared to proton NMR (~15 ppm), resulting in inherently better separation of signals, especially for the carbonyl and olefinic carbons.[5] This allows for more accurate quantification of different fatty acid types and their positions on the glycerol backbone.[5][6][7] However, ¹³C NMR suffers from lower sensitivity due to the low natural abundance of the ¹³C isotope.[1][8]
-
Employ 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals by spreading the information across a second frequency dimension.[3][4][9][10]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This helps in tracing the connectivity within a fatty acid chain and separating overlapping multiplets.[10][11][12][13]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons. This is extremely useful for assigning signals in the crowded ¹H spectrum by linking them to the well-resolved ¹³C spectrum.[10][11]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (2-3 bonds), which is invaluable for assigning fatty acids to specific positions (sn-1, sn-2, sn-3) on the glycerol backbone by observing correlations between glycerol protons and the fatty acid carbonyl carbons.[11]
-
Q3: What sample preparation techniques can help reduce signal overlap?
A3: Modifying your sample preparation can induce chemical shift changes that improve signal separation.
-
Solvent Choice: While deuterated chloroform (CDCl₃) is standard, using aromatic solvents like deuterated benzene (C₆D₆) or solvent mixtures can induce different chemical shifts (aromatic solvent-induced shifts, or ASIS) for protons in different spatial environments, which can help resolve some overlapping signals.
-
Derivatization: Although NMR is valued for being non-destructive, chemical derivatization can be employed in certain cases. For example, converting TAGs to fatty acid methyl esters (FAMEs) simplifies the spectrum and is the standard approach for GC analysis, but it can also be analyzed by NMR. However, this method results in the loss of information regarding the positional distribution on the glycerol backbone.
Data Presentation: Improving Resolution
Higher magnetic fields and the use of ¹³C NMR are effective strategies for mitigating signal overlap. The table below illustrates the typical improvement in resolution for key fatty acid signals.
| Signal Type | ¹H Chemical Shift Range (ppm) | ¹³C Chemical Shift Range (ppm) | Comments on Resolution Improvement |
| Terminal Methyl (CH₃) | 0.8 - 1.0 | 13.5 - 14.5 | ¹³C NMR provides better separation between ω-3, ω-6, and other fatty acid methyl groups.[5] |
| Methylene Chain (-(CH₂)n-) | 1.2 - 1.6 | 22.0 - 35.0 | Significant overlap in ¹H is resolved into multiple distinct signals in ¹³C, especially for carbons near double bonds or the carbonyl group. |
| Allylic (C=C-CH₂) | 2.0 - 2.3 | 25.0 - 35.0 | ¹H signals are crowded, but ¹³C provides clearer separation. |
| Bis-allylic (=C-CH₂-C=) | ~2.8 | ~25.6 | A key diagnostic signal in ¹H for polyunsaturated fats, which is well-resolved in ¹³C. |
| Glycerol Backbone (CH, CH₂) | 4.1 - 5.3 | 62.0 - 70.0 | ¹³C NMR clearly distinguishes between the central (sn-2) and terminal (sn-1,3) glycerol carbons.[2] |
| Olefinic (-CH=CH-) | 5.3 - 5.4 | 127.0 - 132.0 | ¹³C provides excellent resolution for olefinic carbons from different fatty acids (e.g., oleic, linoleic, linolenic). |
| Carbonyl (C=O) | N/A | 172.0 - 174.0 | This region is highly informative in ¹³C NMR, allowing for quantification of fatty acids at the sn-1,3 vs. sn-2 positions.[5] |
Experimental Protocols & Workflows
Experimental Protocol: ¹H-¹H COSY for Triacylglycerol Analysis
This protocol outlines the basic steps for acquiring a 2D COSY spectrum to identify proton-proton couplings in a TAG sample.
1. Sample Preparation:
- Dissolve 10-20 mg of the TAG oil sample in ~0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup (Bruker Example):
- Insert the sample into the spectrometer.
- Lock the spectrometer on the deuterium signal of CDCl₃.
- Tune and match the probe for the ¹H frequency.
- Perform automatic or manual shimming to optimize magnetic field homogeneity.[14]
3. 1D ¹H Spectrum Acquisition:
- Acquire a standard 1D ¹H spectrum to determine the spectral width (SW) and transmitter frequency offset (o1p).[14] Ensure the spectral width covers all proton signals (e.g., 0 to 6 ppm).
4. 2D COSY Parameter Setup:
- Load a standard COSY parameter set (e.g., COSYGPQF or COSY45SW).[14]
- Set the spectral width (SW) in both dimensions (F1 and F2) and the offset (o1p) based on the 1D spectrum.[14]
- Set the number of data points in the direct dimension (F2, TD2) to 1K or 2K.
- Set the number of increments in the indirect dimension (F1, TD1) to 256 or 512.[14] A higher number increases resolution but also experiment time.
- Set the number of scans (NS) per increment (e.g., 4 to 16) depending on sample concentration.
- Set a relaxation delay (D1) of 1.5-2.0 seconds.
5. Acquisition:
- Start the acquisition. The experiment time will depend on the chosen parameters.
6. Data Processing:
- Apply a window function (e.g., sine-bell) to both dimensions.
- Perform a two-dimensional Fourier transform (XFB).
- Phase correction is typically not required for magnitude-mode COSY spectra.
- Symmetrize the spectrum if necessary to reduce artifacts.
Visualizations
Workflow for Troubleshooting Signal Overlap
Caption: Decision workflow for addressing signal overlap in TAG NMR spectra.
Relationship Between NMR Techniques for TAG Analysis
Caption: How different NMR techniques provide complementary structural data for TAGs.
References
- 1. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast quantitative 2D NMR for metabolomics and lipidomics: A tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Rapid and direct quantitative analysis of positional fatty acids in triacylglycerols using 13 C NMR | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.uoc.gr [chemistry.uoc.gr]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
preventing oxidation and degradation of 1,3-Linolein-2-olein standards
This technical support center provides guidance on the proper handling, storage, and use of 1,3-Linolein-2-olein standards to prevent oxidation and degradation, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is a triglyceride molecule containing two polyunsaturated linoleic acid chains and one monounsaturated oleic acid chain.[1] The double bonds in these fatty acid chains are highly susceptible to oxidation, a chemical reaction with oxygen that can be accelerated by factors like heat, light, and the presence of metal ions. This degradation can lead to the formation of hydroperoxides, aldehydes, and other secondary oxidation products, ultimately compromising the purity and performance of the standard.[2]
Q2: How should I store my this compound standard upon receipt?
A2: Proper storage is critical to maintain the stability of the standard. For unsaturated lipids like this compound, it is recommended to store them dissolved in a suitable organic solvent in a glass container with a Teflon-lined closure at -20°C ± 4°C.[3][4] The container should be flushed with an inert gas like argon or nitrogen to displace oxygen before sealing.[3][4]
Q3: The standard is provided as a powder. Can I store it in this form?
A3: Unsaturated lipids are not stable as powders because they are highly hygroscopic and can quickly absorb moisture, which can lead to hydrolysis and oxidation.[3][4] It is strongly recommended to dissolve the powder in a suitable organic solvent immediately upon opening and store it as a solution.[3][4]
Q4: What solvents are recommended for dissolving the this compound standard?
A4: High-purity organic solvents such as ethanol, chloroform, or a mixture of chloroform and methanol are typically suitable. Always refer to the product's certificate of analysis for any specific solvent recommendations. Ensure the solvent is free of peroxides, as these can initiate oxidation.
Q5: I've noticed a change in the appearance or smell of my standard. What should I do?
A5: Any change in color (e.g., yellowing) or the development of a rancid odor is a strong indicator of degradation.[2] It is recommended to discard the standard and use a fresh vial to ensure the accuracy of your experiments. You can also perform a quality control check by measuring the peroxide value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the standard due to improper storage or handling. | 1. Review your storage and handling procedures against the recommended guidelines.2. Use a fresh, unopened vial of the standard.3. Perform a quality control check on the suspected standard (see Experimental Protocols). |
| High background signal in analytical assays | Presence of oxidation products in the standard. | 1. Discard the current working solution and prepare a fresh one from a properly stored stock.2. Ensure all solvents and reagents used are of high purity and free from contaminants. |
| Precipitate formation in the standard solution upon storage at low temperatures | The concentration of the standard may be too high for the solvent at the storage temperature. | 1. Gently warm the solution to room temperature to redissolve the precipitate.2. Consider preparing a more dilute stock solution for long-term storage. |
Experimental Protocols
Protocol 1: Assessment of Primary Oxidation Products (Peroxide Value)
The peroxide value (PV) is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.[5][6] A common method is the iodometric titration.
Materials:
-
This compound standard
-
Acetic acid-chloroform solution (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
Procedure:
-
Accurately weigh approximately 5 g of the standard into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve.
-
Add 0.5 mL of saturated KI solution.
-
Swirl the flask for exactly 1 minute.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling continuously until the yellow iodine color almost disappears.
-
Add 0.5 mL of 1% starch indicator solution, which will result in a blue color.
-
Continue the titration until the blue color disappears.
-
Perform a blank titration with the same reagents but without the standard.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
Protocol 2: Assessment of Secondary Oxidation Products (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA) and other aldehydes, which are secondary products of lipid oxidation.[5][6]
Materials:
-
This compound standard
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) reagent
-
Malondialdehyde (MDA) or 1,1,3,3-tetraethoxypropane for standard curve
Procedure:
-
Prepare a standard curve using MDA or its precursor.
-
Mix a known amount of the this compound standard with the TCA solution to precipitate proteins and extract the MDA.
-
Centrifuge the mixture and collect the supernatant.
-
Add the TBA reagent to the supernatant.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to develop a pink color.
-
Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.
-
Quantify the amount of TBARS in the sample by comparing the absorbance to the standard curve.
Visual Guides
Caption: Recommended workflow for the storage of this compound standards.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. larodan.com [larodan.com]
- 2. Triglyceride - Wikipedia [en.wikipedia.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Quantification of Triglycerides by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with the quantification of triglycerides by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor triglyceride quantification by LC-MS?
Poor quantification of triglycerides can stem from several factors throughout the analytical workflow. Key areas to investigate include sample preparation, chromatographic separation, mass spectrometric detection, and the use of internal standards. Issues such as inefficient extraction, matrix effects, co-elution of isobaric species, inappropriate ionization conditions, and the absence of a suitable internal standard are common culprits.
Q2: How do matrix effects impact triglyceride quantification and how can they be minimized?
Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS-based bioanalysis and can lead to inaccurate quantification.[1][2] These effects are caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analytes.[1][2] To minimize matrix effects, consider the following:
-
Effective Sample Preparation: Employ robust sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances, particularly phospholipids.[3]
-
Chromatographic Separation: Optimize the chromatographic method to separate triglycerides from the bulk of the matrix components.[4]
-
Internal Standards: Use a suitable internal standard that co-elutes with the analytes of interest and experiences similar matrix effects. Stable isotope-labeled internal standards are ideal.
Q3: What type of internal standard is best for triglyceride quantification?
The choice of internal standard is critical for accurate quantification.[5] Ideally, a stable isotope-labeled version of the triglyceride of interest should be used. However, due to the vast number of triglyceride species, this is often not feasible. Good alternatives include:
-
Odd-chain triglycerides: Triglycerides with odd-numbered fatty acid chains (e.g., triheptadecanoin, C17:0/17:0/17:0) are not naturally abundant in most biological samples and can serve as effective internal standards.[6]
-
A triglyceride of a class that is not endogenously present.
It is crucial that the internal standard behaves similarly to the analytes during extraction and ionization.
Q4: My triglyceride peaks are tailing or showing poor shape. What could be the cause?
Poor peak shape can be attributed to several factors related to the liquid chromatography system.[7] Common causes include:
-
Column Contamination: Buildup of matrix components on the column can lead to peak tailing.
-
Column Void: A void at the head of the column can cause peak splitting or broadening.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analysis.
-
Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can lead to distorted peaks.[7]
Q5: I am observing low sensitivity for my triglyceride analytes. What should I check?
Low sensitivity can be a mass spectrometry issue.[8] Consider the following:
-
Ion Source Cleanliness: A dirty ion source is a common cause of reduced sensitivity. Regular cleaning of the probe, curtain plate, and other front-end components is essential.[8]
-
Ionization Mode and Adduct Formation: Triglycerides are typically analyzed in positive ion mode as ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) adducts.[5][9] Ensure the mobile phase contains an appropriate additive (e.g., ammonium formate) to promote the formation of a consistent and abundant adduct.[10]
-
Mass Spectrometer Tuning: Confirm that the mass spectrometer is properly tuned and calibrated.
Troubleshooting Guides
Table 1: Troubleshooting Poor Peak Shape
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Column contamination with matrix components. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Secondary interactions between analytes and the stationary phase. | Modify the mobile phase composition (e.g., adjust pH, change organic solvent). | |
| Peak Broadening | Extra-column dead volume. | Check and minimize the length and diameter of all tubing between the injector and the detector. Ensure all fittings are properly connected. |
| Column aging or degradation. | Replace the analytical column. | |
| Split Peaks | Partially blocked column frit. | Back-flush the column. If this does not resolve the issue, the column may need to be replaced. |
| Injection of sample in a solvent stronger than the mobile phase.[7] | Dilute the sample in the initial mobile phase or a weaker solvent. | |
| Column void.[7] | Replace the column. |
Table 2: Troubleshooting Inaccurate Quantification
| Symptom | Potential Cause | Recommended Action |
| Poor Reproducibility (High %RSD) | Inconsistent sample preparation. | Standardize the sample preparation protocol. Use automated liquid handlers for better precision if available. |
| Matrix effects (ion suppression/enhancement).[1][2] | Improve sample cleanup to remove interfering matrix components. Use a co-eluting internal standard to compensate for variability. | |
| Instrument instability. | Check for leaks in the LC system. Ensure the mass spectrometer is properly tuned and has reached a stable operating temperature. | |
| Systematic Under- or Over-quantification | Inappropriate internal standard. | Select an internal standard that closely mimics the behavior of the analytes. A stable isotope-labeled standard is preferred.[6] |
| Incorrect calibration curve. | Prepare calibration standards in a matrix that closely matches the study samples to account for matrix effects. | |
| In-source fragmentation of analytes.[11] | Optimize ion source parameters (e.g., cone voltage, capillary temperature) to minimize fragmentation. | |
| Loss of Sensitivity Over a Run | Gradual contamination of the ion source. | Clean the ion source components. |
| Column fouling. | Implement a column wash step at the end of each run or periodically within a long sequence. |
Experimental Protocols
Protocol 1: Protein Precipitation for Triglyceride Extraction from Plasma/Serum
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of cold isopropanol containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction for Triglyceride Extraction from Plasma/Serum
-
To 50 µL of plasma or serum, add the internal standard.
-
Add 500 µL of a methyl-tert-butyl ether (MTBE) and methanol mixture (5:1, v/v).
-
Vortex for 1 minute.
-
Add 125 µL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 5 minutes.
-
Carefully collect the upper organic layer containing the lipids.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Visualizations
Caption: General experimental workflow for triglyceride quantification.
Caption: Logical troubleshooting workflow for quantification issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ionization Efficiency of Triacylglycerols in Mass Spectrometry
Welcome to the technical support center for the analysis of triacylglycerols (TAGs) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance the ionization efficiency of TAGs in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of triacylglycerols.
Issue 1: Low or No Signal Intensity for TAGs in ESI-MS
Possible Causes and Solutions:
-
Inefficient Adduct Formation: Triacylglycerols are neutral molecules and require the formation of adducts (e.g., [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺) to be efficiently ionized by electrospray ionization (ESI).[1][2]
-
Solution: Introduce a mobile phase modifier to promote adduct formation. Ammonium formate or ammonium acetate (typically 5-10 mM) are commonly used to generate ammonium adducts.[3][4] For sodium or lithium adducts, the corresponding salts can be added, though care must be taken to avoid high salt concentrations which can suppress the ESI signal.
-
-
Ion Suppression: High concentrations of other lipids, particularly phospholipids, or high concentrations of TAGs themselves can suppress the ionization of your target analytes.
-
Solution 1: Sample Dilution: Dilute the sample to a lower total lipid concentration. For direct infusion, the recommended upper limit for total lipid concentration can be as low as 10 pmol/μL, especially when high concentrations of non-polar lipids like TAGs are present.
-
Solution 2: Chromatographic Separation: Utilize liquid chromatography (LC) prior to mass spectrometry to separate TAGs from more easily ionizable species like phospholipids.
-
Solution 3: Sample Prefractionation: Use solid-phase extraction (SPE) to separate lipid classes before analysis.
-
-
Suboptimal ESI Source Parameters: The efficiency of ionization is highly dependent on the ESI source settings.
-
Solution: Optimize source parameters such as spray voltage, sheath gas flow rate, auxiliary gas heater temperature, and capillary temperature. A systematic approach, optimizing one parameter at a time, is recommended.[5]
-
Issue 2: Poor Signal-to-Noise Ratio in MALDI-MS
Possible Causes and Solutions:
-
Inappropriate Matrix Selection: The choice of matrix is critical for the successful ionization of TAGs.
-
Solution: For TAG analysis, matrices such as 2,5-dihydroxybenzoic acid (DHB) and norharmane (NOR) have been shown to be effective.[6] Norharmane, in particular, has been reported to significantly increase the sensitivity for neutral lipids, with up to a five-fold intensity increase for triacylglycerols.[6]
-
-
Matrix Background Interference: The matrix itself can produce signals in the low mass range, which can interfere with the detection of smaller TAGs or their fragments.[7][8]
-
Solution: Choose a matrix with minimal background in the mass range of interest. DHB generally produces a less pronounced background in the positive ion mode compared to cinnamic acid derivatives.[8]
-
-
Inhomogeneous Sample/Matrix Co-crystallization: Poor co-crystallization can lead to "hot spots" of high intensity and areas with no signal, resulting in poor reproducibility.
-
Solution: Experiment with different sample preparation techniques. The dried-droplet method is common, but thin-layer methods can sometimes provide more homogeneous crystals. Ensure the solvent system is appropriate for both the analyte and the matrix to promote good mixing.
-
Issue 3: Inconsistent or Multiple Adducts Observed
Possible Causes and Solutions:
-
Presence of Multiple Cations: The presence of various cations (e.g., H⁺, Na⁺, K⁺, NH₄⁺) in the sample or mobile phase can lead to the formation of multiple adducts for the same TAG molecule.
-
Solution 1: Controlled Addition of a Single Adduct-Forming Reagent: To favor the formation of a specific adduct, add the corresponding salt at a concentration that outcompetes other endogenous cations. For example, adding ammonium formate will promote the formation of [M+NH₄]⁺ adducts.
-
Solution 2: Use of High-Purity Solvents and Reagents: Minimize the presence of contaminating salts by using high-purity solvents and reagents.
-
-
Influence of Mobile Phase Composition: The composition of the mobile phase can influence which adduct is preferentially formed.
-
Solution: Be aware that certain solvent compositions can favor specific adducts. For example, increasing the concentration of ammonium hydroxide in an acetonitrile-containing mobile phase can lead to the formation of [M+ACN+NH₄]⁺ adducts in addition to [M+NH₄]⁺.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which adduct is best for TAG analysis?
A1: The choice of adduct depends on the analytical goal.
-
[M+NH₄]⁺: Ammonium adducts are widely used, especially in LC-MS, as they are compatible with reversed-phase chromatography and provide characteristic fragmentation patterns (neutral loss of fatty acid + ammonia) useful for identification.[9]
-
[M+Na]⁺ and [M+Li]⁺: Sodium and lithium adducts can also provide good signal intensity.[2] Lithium adducts, in particular, can yield informative product ions for detailed structural characterization, including distinguishing isomers.[2] However, alkali metal adducts can sometimes be more prone to forming clusters and may require careful optimization of MS conditions.
Q2: How can I improve the identification of TAG isomers?
A2: Identifying TAG isomers (regioisomers, e.g., sn-1/3 vs. sn-2 position of a fatty acid) is challenging.
-
Tandem Mass Spectrometry (MS/MS): The relative abundance of fragment ions can be used to infer the position of fatty acids. For ammonium adducts, the neutral loss of a fatty acid from the sn-2 position is often less favorable than from the sn-1 or sn-3 positions.
-
Choice of Adduct: As mentioned, lithium adducts can provide more structurally informative fragmentation patterns for isomer differentiation compared to ammonium adducts.[2]
-
Chromatographic Separation: Using LC with columns that can separate isomers (e.g., silver ion chromatography or long C30 columns) before MS analysis is a powerful strategy.
Q3: What are the optimal ESI source settings for TAG analysis?
A3: Optimal settings are instrument-dependent, but a general starting point for optimization is provided in the experimental protocols section. The key is to find a balance that maximizes signal intensity while minimizing in-source fragmentation. A systematic evaluation of parameters like sheath gas flow rate, auxiliary gas heater temperature, and S-lens RF level is recommended.[5]
Q4: Can I quantify TAGs using mass spectrometry?
A4: Yes, but it requires careful consideration. The ionization efficiency of TAGs can vary depending on their chain length and degree of unsaturation.[10][11] Therefore, for accurate quantification, it is crucial to use appropriate internal standards, preferably stable isotope-labeled standards for each lipid class being quantified. A single internal standard may not be sufficient for a broad range of TAGs.
Data Presentation
Table 1: Effect of Mobile Phase Modifiers on TAG Ionization Efficiency in ESI-MS (+)
| Mobile Phase Modifier | Concentration | Observed Effect on TAG Signal | Reference |
| Ammonium Formate (AmF) | 5 mM | Higher signal intensity for TAGs compared to Ammonium Acetate. | [12] |
| Ammonium Acetate (AmAc) | 5 mM | Generally lower signal intensity for TAGs compared to AmF. | [12] |
| Ammonium Hydroxide (NH₄OH) | > 18.26 mM | Predominance of [M+ACN+NH₄]⁺ adducts, with a drop in [M+NH₄]⁺ intensity. | [1] |
Table 2: Comparison of MALDI Matrices for Neutral Lipid Analysis
| Matrix | Ionization Enhancement Effect | Notes | Reference |
| Norharmane (NOR) | Greatest increase in sensitivity for neutral lipids (including TAGs). 5-fold intensity increase for triacylglycerols. | Enables detection of protonated TAGs and other non-polar lipids. | [6] |
| 2,5-dihydroxybenzoic acid (DHB) | High overall number of lipids detected and high signal increase for recorded lipids. | A commonly used matrix for lipid analysis. | [6] |
| α-cyano-4-hydroxycinnamic acid (CHCA) | Increased number of lipid species detected with MALDI-2. | [6] | |
| 2',5'-dihydroxyacetophenone (DHA) | Increased number of lipid species detected with MALDI-2. | [6] |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters for TAG Analysis
This protocol provides a general workflow for optimizing ESI source parameters on a Thermo Q-Exactive HF Orbitrap mass spectrometer with an H-ESI II source probe. The principles can be adapted for other instruments.
-
Prepare a Standard Solution: Prepare a solution of a representative TAG standard (e.g., Triolein) at a concentration of ~1 µM in a typical mobile phase (e.g., 50:50 isopropanol:acetonitrile with 10 mM ammonium formate).
-
Initial Instrument Settings: Start with the manufacturer's recommended settings or a previously used method for lipid analysis.
-
Systematic Optimization: Infuse the standard solution and optimize the following parameters one by one, monitoring the signal intensity of the [M+NH₄]⁺ adduct.
-
Sheath Gas Flow Rate: Vary the flow rate (e.g., in increments of 10 units from 30 to 80).
-
Auxiliary Gas Heater Temperature: Adjust the temperature (e.g., in increments of 50°C from 200°C to 400°C).
-
Capillary Temperature: Modify the capillary temperature (e.g., in increments of 25°C from 250°C to 350°C).
-
Spray Voltage: Adjust the spray voltage (e.g., in 0.2 kV increments from 3.0 to 4.0 kV).
-
S-lens RF Level: Vary the S-lens RF level (e.g., in increments of 5% from 50% to 70%).
-
-
Verification: Once optimal settings for the single standard are found, verify the method with a lipid extract from a representative sample to ensure the settings are suitable for a complex mixture and do not excessively increase in-source fragmentation of other lipid classes.[5]
Protocol 2: MALDI Sample Preparation for TAG Analysis (Dried-Droplet Method)
This protocol describes a common method for preparing TAG samples for MALDI-MS.
-
Prepare Matrix Solution: Prepare a saturated solution of the chosen matrix (e.g., 20 mg/mL of 2,5-DHB) in an appropriate solvent (e.g., a mixture of acetonitrile and 0.1% trifluoroacetic acid in water, 70:30 v/v).
-
Prepare Analyte Solution: Dissolve the TAG standard or lipid extract in a suitable solvent like tetrahydrofuran (THF) or chloroform at a concentration of approximately 10 µg/µL for oils or 100 pmol/µL for standards.[13]
-
Add Cationizing Agent (Optional but Recommended): To promote the formation of sodiated adducts, a solution of sodium trifluoroacetate (1 µg/µL in THF) can be added.[13]
-
Mix and Spot:
-
Mix the analyte solution, matrix solution, and (if used) cationizing agent solution. A common ratio is 1:1 (analyte:matrix) or 1:1:2 (analyte:cationizing agent:matrix).[13]
-
Pipette 0.5 - 1.0 µL of the final mixture onto the MALDI target plate.
-
-
Dry: Allow the spot to air dry completely at room temperature. The formation of fine, uniform crystals is desirable.
-
Analyze: Introduce the target plate into the mass spectrometer for analysis.
Visualizations
Caption: General workflow for triacylglycerol analysis by mass spectrometry.
Caption: Troubleshooting workflow for low TAG signal intensity.
Caption: Principle of adduct formation for TAG ionization.
References
- 1. Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desorption/ionization efficiencies of triacylglycerols and phospholipids via EASI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
dealing with matrix effects in the analysis of 1,3-Linolein-2-olein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of 1,3-Linolein-2-olein (L-O-L).
Troubleshooting Guide: Overcoming Matrix Effects
Q1: My L-O-L signal intensity is low and inconsistent in my biological samples when analyzing with LC-MS/MS. What could be the cause?
Low and inconsistent signal intensity for this compound (L-O-L) in biological matrices is a common issue, often stemming from matrix effects . These effects are caused by co-eluting endogenous components of the sample, such as phospholipids, which can suppress the ionization of the target analyte in the mass spectrometer's ion source.[1] This leads to a phenomenon known as ion suppression, resulting in reduced sensitivity and poor reproducibility.[2]
To confirm if matrix effects are the culprit, a post-column infusion experiment can be performed. This involves infusing a constant flow of a standard solution of L-O-L into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of L-O-L indicates the presence of ion suppression.
Q2: I've confirmed that matrix effects are impacting my L-O-L analysis. What are the primary strategies to mitigate this issue?
There are three main strategies to combat matrix effects in the analysis of L-O-L:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components from the sample before analysis.[3] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are highly effective in removing phospholipids and other interfering substances.[2]
-
Chromatographic Separation: Modifying your liquid chromatography method to separate L-O-L from the matrix components can also significantly reduce ion suppression. This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a different type of LC column.
-
Use of an Appropriate Internal Standard: Incorporating a suitable internal standard (IS) that behaves similarly to L-O-L during sample preparation and ionization can compensate for signal variations caused by matrix effects.[4] Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose.[5][6]
Frequently Asked Questions (FAQs)
Sample Preparation
Q3: What is the best sample preparation technique to reduce matrix effects for L-O-L analysis in plasma?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods for reducing matrix effects in plasma samples.[2]
-
LLE is a simple and cost-effective method that uses immiscible solvents to partition the analyte from interfering components.
-
SPE offers more selective cleanup by utilizing a solid sorbent to retain either the analyte or the interferences. HybridSPE, a specific type of SPE, is particularly efficient at removing phospholipids.[2]
Protein precipitation (PPT) is a simpler technique but is generally less effective at removing phospholipids and may result in significant matrix effects.[2]
Q4: Can I just dilute my sample to reduce matrix effects?
While sample dilution can reduce the concentration of interfering matrix components, it also dilutes the analyte of interest. This approach may be suitable if the concentration of L-O-L in your samples is high and the sensitivity of your instrument is sufficient. However, for trace-level analysis, more selective sample preparation techniques are recommended.
Internal Standards
Q5: What is the ideal internal standard for L-O-L quantification?
The ideal internal standard is a stable isotope-labeled (SIL) version of this compound . A SIL IS has the same chemical and physical properties as the analyte, ensuring it behaves identically during sample extraction, chromatography, and ionization, thus effectively compensating for any matrix-induced signal suppression or enhancement.[5][6]
If a specific SIL standard for L-O-L is not available, a structurally similar triacylglycerol with a stable isotope label, such as a 13C-labeled triolein, can be a suitable alternative.[4] Using a triacylglycerol with odd-numbered fatty acid chains (e.g., triheptadecanoin, C17:0) can also be effective as it is not naturally present in most biological samples.[4]
LC-MS/MS Method
Q6: What are the recommended LC-MS/MS parameters for L-O-L analysis?
A reversed-phase liquid chromatography (RPLC) system coupled with a tandem mass spectrometer (MS/MS) is commonly used for the analysis of triacylglycerols like L-O-L.
-
Column: A C18 or C8 column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like ammonium formate to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for triacylglycerols.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for L-O-L and its internal standard.
Quantitative Data Summary
The following table summarizes the performance of different sample preparation methods in reducing matrix effects and improving analytical performance for triacylglycerol analysis.
| Sample Preparation Method | Analyte Recovery | Matrix Effect (Ion Suppression) | Precision (RSD%) | Reference |
| Protein Precipitation (PPT) | Low | High | >15% | [2] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | <15% | [7][8] |
| Solid-Phase Extraction (SPE) | High | Low | <10% | [2] |
| HybridSPE | High | Very Low | <10% | [2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for L-O-L in Plasma
This protocol describes a general procedure for the extraction of this compound from plasma samples using LLE.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
-
Internal Standard Spiking:
-
To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., 13C-labeled L-O-L in isopropanol).
-
Vortex briefly.
-
-
Extraction:
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.[7]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Phase Separation:
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette.
-
Transfer the organic layer to a clean tube.
-
-
Drying:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water).
-
Vortex to dissolve the residue.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for L-O-L in Plasma
This protocol outlines a general procedure for the cleanup of L-O-L from plasma using a polymeric SPE cartridge.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., 60 mg/3 mL) by passing 1 mL of methanol followed by 1 mL of water.[2]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[2]
-
-
Elution:
-
Elute the L-O-L and other lipids with 1 mL of methanol into a clean collection tube.[2]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A generalized workflow for the quantitative analysis of this compound.
Caption: A logical workflow for troubleshooting matrix effects in L-O-L analysis.
References
- 1. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 1,3-Linolein-2-olein Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of specific triglycerides like 1,3-Linolein-2-olein (L-O-L) is crucial for product development and quality control. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for L-O-L quantification with alternative analytical techniques, namely Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC)
HPLC stands out for its versatility in analyzing non-volatile and thermally unstable compounds, making it highly suitable for triglycerides.[1] A typical validated method for quantifying triglycerides similar to L-O-L, such as 1,3-olein-2-palmitin (OPO), utilizes High-Resolution Mass Spectrometry (HRMS) for detection, providing high sensitivity and selectivity.[2][3]
Experimental Protocol: HPLC-HRMS for Triglyceride Quantification
A validated HPLC-HRMS method for the quantification of triglycerides like OPO, which can be adapted for L-O-L, is outlined below.[2][3]
-
Sample Preparation: Dissolve a known weight of the oil sample in an appropriate solvent mixture, such as methanol/chloroform (1:1 v/v), to a specific concentration. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[4]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and isopropanol is often employed to separate the complex mixture of triglycerides.
-
Flow Rate: Typically around 1 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[5]
-
-
Detection: High-Resolution Mass Spectrometry (HRMS) in positive ion mode is used for sensitive and specific detection of the target triglyceride.
-
Quantification: A calibration curve is generated using at least five to six different concentrations of a certified reference standard of the target analyte.
Performance Characteristics of a Validated HPLC-HRMS Method
The following table summarizes the validation parameters for an HPLC-HRMS method for the quantification of 1,3-olein-2-palmitin (OPO), a structurally similar triglyceride to L-O-L.
| Parameter | Performance |
| **Linearity (R²) ** | > 0.99 |
| Limit of Quantification (LOQ) | Typically in the low µg/mL range. For OPO, the lowest concentration on the calibration curve was 0.01 µg/mL.[2][3] |
| Precision (Repeatability, %RSD) | 3.1% - 16.6%[2][3] |
| Intermediate Precision (%RSD) | 4.0% - 20.7%[2][3] |
| Accuracy (Trueness) | 75% - 97%[2][3] |
Alternative Analytical Techniques
While HPLC is a powerful tool, other chromatographic techniques offer distinct advantages for triglyceride analysis.
Gas Chromatography (GC)
GC is a highly efficient technique for separating and quantifying volatile and thermally stable compounds.[1] For triglyceride analysis, high-temperature GC (HT-GC) with a Flame Ionization Detector (FID) is often employed. A key consideration for GC analysis is that it may require derivatization of the triglycerides into fatty acid methyl esters (FAMEs) for analysis, although direct analysis of triglycerides is also possible with specialized columns.[6][7]
Experimental Protocol: GC-FID for Triglyceride Analysis
-
Sample Preparation: The oil sample is typically diluted in a solvent like isooctane. For FAME analysis, a transesterification step is required.[6]
-
Chromatographic Conditions:
-
Column: A specialized high-temperature capillary column, such as one with a 65% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-65TG), is used for direct triglyceride analysis.[6]
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is used, often reaching up to 370°C, to elute the high-boiling triglycerides.[6]
-
-
Detection: A Flame Ionization Detector (FID) is commonly used for its robustness and wide linear range.
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid technique that combines aspects of both GC and HPLC, using a supercritical fluid (typically carbon dioxide) as the mobile phase.[8] It offers advantages such as faster analysis times and reduced organic solvent consumption compared to HPLC.[5][8]
Experimental Protocol: SFC-ELSD for Triglyceride Analysis
-
Sample Preparation: Similar to HPLC, the oil sample is dissolved in an appropriate solvent.
-
Chromatographic Conditions:
-
Column: Reversed-phase columns like C18 or specialized columns such as silver-loaded columns are used.[5]
-
Mobile Phase: Supercritical CO₂ with a modifier such as methanol.
-
-
Detection: An Evaporative Light Scattering Detector (ELSD) is a common choice for triglyceride analysis in SFC as it does not require the analyte to have a chromophore.[5]
Comparative Analysis of HPLC, GC, and SFC for Triglyceride Quantification
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or detailed structural information.
| Feature | HPLC | GC | SFC |
| Principle | Separation of non-volatile compounds in a liquid mobile phase.[1] | Separation of volatile compounds in a gaseous mobile phase.[1] | Separation using a supercritical fluid mobile phase.[8] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[1] | Requires volatile or derivatized analytes; high temperatures can cause degradation of some compounds.[8] | Can analyze both volatile and non-volatile compounds at lower temperatures than GC.[5] |
| Speed | Generally longer run times. | Typically faster run times than HPLC.[1] | Often provides shorter analysis times than HPLC.[5] |
| Resolution | High resolution can be achieved with various column chemistries. | High efficiency and narrow peaks, providing excellent resolution.[9] | Offers high resolving power, often greater than HPLC.[10] |
| Solvent Consumption | Can consume significant amounts of organic solvents. | Minimal solvent use.[1] | Significantly reduces organic solvent consumption by using CO₂.[8] |
| Detection | Versatile detection options (UV, MS, ELSD, RI). | Commonly uses FID and MS. | Compatible with detectors like ELSD, UV, and MS.[5] |
Visualizing the Workflow and Method Comparison
To further clarify the processes and comparisons, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for HPLC-HRMS quantification of this compound.
Caption: Logical comparison of HPLC, GC, and SFC for triglyceride analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. mastelf.com [mastelf.com]
- 3. Quantification of 1,3-olein-2-palmitin (OPO) and Palmitic Acid in sn-2 Position of Triacylglycerols in Human Milk by Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innovhub-ssi.it [innovhub-ssi.it]
- 5. agilent.com [agilent.com]
- 6. gcms.cz [gcms.cz]
- 7. shimadzu.com [shimadzu.com]
- 8. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
A Comparative Guide to 1,3-Linolein-2-olein Content in Soybean Varieties
For researchers, scientists, and professionals in drug development, understanding the nuanced composition of natural oils is paramount. Soybean oil, a widely utilized resource, presents a complex profile of triacylglycerols (TAGs), with 1,3-linolein-2-olein being a significant component. This guide offers an objective comparison of its content, supported by experimental data and detailed methodologies, to aid in research and development efforts.
Quantitative Data on Triacylglycerol Composition in a Representative Soybean Variety
The following table summarizes the quantitative data on the most abundant TAGs found in a representative soybean seed sample, as determined by electrospray ionization tandem mass spectrometry. This data highlights the relative proportion of this compound (OLL) in comparison to other major TAGs.
| Triacylglycerol (TAG) Species | Fatty Acid Composition | Molar Amount (nmol/mg of seed) |
| LLL | Linoleic-Linoleic-Linoleic | 28.5 |
| OLL | Oleic-Linoleic-Linoleic | 25.1 |
| LLLn | Linoleic-Linoleic-Linolenic | 21.8 |
| PLL | Palmitic-Linoleic-Linoleic | 20.9 |
| OLLn | Oleic-Linoleic-Linolenic | 16.5 |
| OOL | Oleic-Oleic-Linoleic | 9.9 |
| POL | Palmitic-Oleic-Linoleic | 9.8 |
| SLL | Stearic-Linoleic-Linoleic | 5.2 |
Data is derived from a detailed lipidomic analysis of a representative soybean sample. The differentiation between positional isomers such as OLL (this compound) and LOL (1,2-linolein-3-olein) is often challenging and the data may represent the combined abundance of these isomers.
Experimental Protocols
The quantification of specific triacylglycerol species such as this compound requires sophisticated analytical techniques. A widely accepted and powerful method is shotgun lipidomics, utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS) with multiple neutral loss scans.
Protocol: Quantification of Triacylglycerols in Soybean Seeds by ESI-MS/MS
-
Lipid Extraction:
-
A known mass of soybean seeds (e.g., 10 mg) is homogenized in a solvent mixture of chloroform and methanol.
-
An internal standard, such as tri17:1-TAG, is added to the homogenate for quantification.
-
The mixture is agitated and then centrifuged to separate the lipid-containing organic phase.
-
The lower organic phase is collected and dried under a stream of nitrogen.
-
-
Sample Preparation for Mass Spectrometry:
-
The dried lipid extract is redissolved in a solvent suitable for mass spectrometry, typically a mixture of methanol and chloroform with an ammonium salt (e.g., ammonium acetate) to promote the formation of ammoniated adducts [M+NH4]+.
-
-
Mass Spectrometry Analysis:
-
The sample is introduced into a triple quadrupole mass spectrometer via direct infusion.
-
Multiple neutral loss scans are performed to detect the fatty acyl chains of the TAGs. For example, a neutral loss of the ammoniated form of linoleic acid (m/z 297.2) is used to identify all TAGs containing a linoleoyl chain.
-
Ten neutral loss scans can be performed to detect the most common fatty acyl chains in soybean oil, including palmitic (P, 16:0), stearic (S, 18:0), oleic (O, 18:1), linoleic (L, 18:2), and linolenic (Ln, 18:3) acids.
-
-
Data Analysis and Quantification:
-
The abundance of each fatty acyl chain at different mass-to-charge ratios (m/z) of the TAGs is determined.
-
Isotopic deconvolution and correction factors are applied to the raw data.
-
The molar amount of each TAG species is calculated relative to the internal standard.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the quantification of triacylglycerols in soybean seeds.
Caption: Experimental workflow for triacylglycerol analysis in soybeans.
References
A Comparative Guide to the Analytical Separation of 1,3-Linolein-2-olein and 1,2-Dioleoyl-3-linoleoyl-glycerol
For Researchers, Scientists, and Drug Development Professionals
The accurate analytical separation and quantification of triacylglycerol (TAG) isomers are critical in various fields, including food science, nutrition, and pharmaceutical development, due to their distinct physical properties and metabolic fates. This guide provides a detailed comparison of the analytical separation of two common TAG positional isomers: 1,3-Linolein-2-olein (LOL) and 1,2-Dioleoyl-3-linoleoyl-glycerol (OOL). These isomers share the same molecular weight and fatty acid composition, making their differentiation a significant analytical challenge.
Introduction to the Challenge: Isomeric Similarity
This compound (LOL) and 1,2-Dioleoyl-3-linoleoyl-glycerol (OOL) are structural isomers, with the only difference being the position of the linoleoyl and oleoyl fatty acid chains on the glycerol backbone. This subtle difference in structure leads to very similar physicochemical properties, rendering their separation by common analytical techniques difficult.
Chemical Structures:
-
This compound (LOL): Two linoleic acid molecules are esterified at the sn-1 and sn-3 positions, and one oleic acid molecule is at the sn-2 position of the glycerol backbone.
-
1,2-Dioleoyl-3-linoleoyl-glycerol (OOL): Two oleic acid molecules are at the sn-1 and sn-2 positions, and one linoleic acid molecule is at the sn-3 position.
Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) has proven to be the most effective technique for the separation of these TAG isomers. The separation mechanism in RP-HPLC is primarily based on the hydrophobicity of the molecules. Although LOL and OOL have the same fatty acid composition, the different spatial arrangement of the fatty acids leads to slight differences in their interaction with the stationary phase of the HPLC column, allowing for their separation. The resolution of these isomers can be significantly influenced by the choice of stationary phase, mobile phase composition, and temperature. For instance, the resolution of TAG positional isomers generally improves with an increased number of double bonds in the fatty acid residues[1].
Quantitative Comparison of Separation Performance
| Parameter | This compound (LOL) | 1,2-Dioleoyl-3-linoleoyl-glycerol (OOL) | Reference |
| Elution Order Principle | The elution order relative to OOL depends on the specific chromatographic conditions. In many RP-HPLC systems, isomers with unsaturated fatty acids at the sn-1/3 positions are retained longer. | The elution order relative to LOL is condition-dependent. | [1] |
| Expected Resolution (Rs) | Achieving baseline separation (Rs ≥ 1.5) is challenging and requires optimized chromatographic conditions, including the use of high-efficiency columns and appropriate mobile phases. | Similar to LOL, achieving high resolution requires careful method development. |
Experimental Protocols
Key Experiment: Reversed-Phase HPLC Separation of Triacylglycerol Isomers
This protocol is a representative method based on established procedures for separating TAG positional isomers.
1. Sample Preparation:
-
Accurately weigh and dissolve the TAG standards or the extracted lipid sample in a suitable organic solvent, such as a mixture of chloroform and methanol (2:1, v/v).
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection into the HPLC system.
2. HPLC System and Conditions:
-
HPLC System: A high-performance liquid chromatography system equipped with a pump capable of delivering a precise gradient, an autosampler, a column thermostat, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).
-
Column: A C18 reversed-phase column with high resolving power (e.g., 250 mm x 4.6 mm, 5 µm particle size). The use of multiple columns in series can enhance resolution.
-
Mobile Phase: A gradient of two organic solvents is typically used. A common combination is Acetonitrile (Solvent A) and a mixture of isopropanol and hexane (e.g., 90:10, v/v) (Solvent B).
-
Gradient Program: A shallow gradient is often necessary to achieve separation of closely eluting isomers. For example, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B over a long run time.
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Column Temperature: Maintaining a constant and often sub-ambient column temperature can improve resolution.
-
Injection Volume: 10-20 µL.
-
Detection: An Evaporative Light Scattering Detector (ELSD) is suitable for the universal detection of non-volatile compounds like TAGs. Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) provides both separation and structural information.
Mass Spectrometric Differentiation
When coupled with mass spectrometry, the differentiation of LOL and OOL is based on the fragmentation patterns of their molecular ions. The key principle is that the fatty acid at the sn-2 position of the glycerol backbone is sterically hindered and thus is lost less readily as a neutral molecule during collision-induced dissociation (CID) compared to the fatty acids at the sn-1 and sn-3 positions.
Fragmentation Analysis:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used to generate protonated molecules [M+H]⁺ or adducts (e.g., [M+NH₄]⁺, [M+Na]⁺).
-
MS/MS Analysis: By selecting the parent ion corresponding to the mass of LOL/OOL and subjecting it to CID, fragment ions corresponding to the loss of one of the fatty acid chains are produced.
-
Differentiating Fragments:
-
For LOL (Linolein at sn-1/3, Olein at sn-2): The MS/MS spectrum will show a more intense peak corresponding to the loss of linoleic acid ([M+H - C₁₈H₃₂O₂]⁺) and a less intense peak for the loss of oleic acid ([M+H - C₁₈H₃₄O₂]⁺).
-
For OOL (Olein at sn-1/2, Linolein at sn-3): The MS/MS spectrum will show a more intense peak for the loss of oleic acid ([M+H - C₁₈H₃₄O₂]⁺) and a less intense peak for the loss of linoleic acid ([M+H - C₁₈H₃₂O₂]⁺).
-
| Ion | Expected Relative Abundance in MS/MS |
| LOL | |
| [M+H - Linoleic Acid]⁺ | High |
| [M+H - Oleic Acid]⁺ | Low |
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the analytical separation and identification of LOL and OOL.
Caption: Workflow for the separation and identification of LOL and OOL isomers.
Conclusion
The analytical separation of this compound and 1,2-Dioleoyl-3-linoleoyl-glycerol is a complex task that can be effectively addressed by employing high-resolution reversed-phase HPLC coupled with mass spectrometry. While chromatographic separation provides the initial resolution based on subtle differences in hydrophobicity, mass spectrometry offers definitive identification through the analysis of specific fragmentation patterns. The successful application of these techniques requires careful optimization of experimental parameters to achieve the necessary resolution and sensitivity for accurate quantification.
References
A Comparative Guide to Triglyceride Quantification: NMR vs. Traditional Methods
The accurate measurement of triglycerides is crucial in various fields, from clinical diagnostics to drug development and nutritional science. Triglycerides, as key lipids, play a vital role in metabolic processes, and their precise quantification is essential for understanding disease mechanisms and evaluating therapeutic interventions. While traditional methods like Gas Chromatography (GC) and enzymatic assays have been the gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, high-throughput alternative. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal technique for their specific needs.
Quantitative Performance Comparison
The choice of a quantification method often depends on a balance between accuracy, precision, speed, and cost. The following table summarizes the key performance metrics for ¹H-NMR, GC-FID, and enzymatic assays for triglyceride quantification.
| Parameter | ¹H-NMR Spectroscopy | Gas Chromatography (GC-FID) | Enzymatic Colorimetric Assay |
| Accuracy | High; strong correlation with reference methods (r > 0.93)[1][2]; differences of ≤5.5% compared to ß-quantification[1][2]. Considered more accurate by some studies due to differences in analytical calibration with clinical chemistry methods[3]. | High; considered a gold standard method. | Good; bias can be ≤5% from reference values[4]. |
| Precision (CV) | Good; intrasession within-subject CV of 21.3% for myocardial triglycerides[5]. For lipid analysis in general, RSDs can range from 1% to 4%[6]. | Excellent; often serves as a reference method for precision[4]. | Excellent; mean CV can be smaller than 1%[4]. Acceptable precision goals are ≤5%[4]. |
| Limit of Detection (LOD) | Moderate; dependent on instrument field strength and sample matrix. | Very Low; highly sensitive, capable of detecting minor components. | Low; a typical kit has a detection limit of around 5 mg/dL[7]. |
| Limit of Quantification (LOQ) | Moderate; sufficient for most biological samples. | Very Low; allows for precise quantification of low-abundance triglycerides. | Low; suitable for routine clinical and research applications. |
| Sample Preparation | Minimal; often requires only dilution[8]. | Extensive; requires lipid extraction and derivatization (methylation)[9]. | Minimal; direct measurement from serum or plasma is possible[7]. |
| Analysis Time | Rapid; spectra can be acquired in less than a minute per sample[6]. | Slow; lengthy chromatographic runs and sample preparation. | Rapid; typically around 10 minutes for the enzymatic reaction[7]. |
| Throughput | High; suitable for large-scale studies. | Low; not ideal for high-throughput screening. | High; plate-based assays are automation-friendly. |
| Information Content | Rich; provides structural information and quantifies different lipoprotein subclasses simultaneously[10][11]. | Detailed; separates and quantifies individual fatty acid methyl esters[9]. | Specific; measures total triglyceride content. |
| Cost (Instrument) | High initial investment. | Moderate to high initial investment. | Low initial investment (spectrophotometer). |
| Cost (Per Sample) | Low, especially for high-throughput applications. | Moderate, due to consumables and labor. | Low. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the quantification of triglycerides using each of the discussed techniques.
¹H-NMR Spectroscopy for Triglyceride Quantification
This protocol is a generalized procedure for the analysis of triglycerides in biological fluids like serum or plasma.
1. Sample Preparation:
-
Thaw frozen serum or plasma samples at room temperature.
-
For direct analysis, samples can be diluted (e.g., 1:1 v/v) with a buffer or deuterated water (D₂O)[8].
-
Alternatively, for a more detailed lipid profile, perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure.
-
Transfer a precise volume of the prepared sample (typically 500-600 µL) into a standard 5 mm NMR tube.
-
Add a known concentration of an internal standard (e.g., TSP or DSS) for absolute quantification.
2. NMR Data Acquisition:
-
Acquire ¹H-NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use a standard one-dimensional pulse sequence with water suppression, such as a NOESY presaturation sequence (e.g., noesygppr1d).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate quantification. A typical D1 is 14 seconds[12].
-
Set the number of scans based on the desired signal-to-noise ratio; 32 to 64 scans are common.
3. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the chemical shift of the spectrum to the internal standard signal (e.g., TSP at 0.0 ppm).
-
Integrate the area of the characteristic triglyceride signals. The signal from the methylene protons (-CH₂-) of the fatty acid chains at approximately 1.3 ppm is commonly used for quantification.
-
Calculate the concentration of triglycerides by comparing the integral of the triglyceride signal to the integral of the known concentration of the internal standard, accounting for the number of protons contributing to each signal.
Gas Chromatography (GC-FID) for Triglyceride Quantification
This protocol outlines the steps for analyzing the fatty acid composition of triglycerides.
1. Lipid Extraction and Saponification:
-
Extract total lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).
-
Saponify the extracted triglycerides by heating with a strong base (e.g., methanolic NaOH) to release the fatty acids from the glycerol backbone.
2. Derivatization (Methylation):
-
Convert the free fatty acids to their corresponding Fatty Acid Methyl Esters (FAMEs) using a methylating agent like boron trifluoride (BF₃) in methanol[9]. This step is crucial to make the fatty acids volatile for GC analysis.
3. GC-FID Analysis:
-
Inject the FAMEs solution into a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Use a capillary column suitable for FAMEs separation (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase).
-
Employ a temperature program that starts at a lower temperature and ramps up to a higher temperature to elute FAMEs with different chain lengths and degrees of unsaturation.
-
The carrier gas is typically helium or nitrogen.
4. Quantification:
-
Identify the FAMEs in the sample by comparing their retention times to those of a known FAMEs standard mixture.
-
Quantify the amount of each FAME by integrating the peak area. The peak area is proportional to the concentration of the analyte.
-
The total triglyceride content can be estimated by summing the concentrations of the individual fatty acids.
Enzymatic Colorimetric Assay for Triglyceride Quantification
This is a typical protocol based on commercially available kits.
1. Sample and Reagent Preparation:
-
Bring all reagents and samples to room temperature[7].
-
If necessary, dilute samples with high triglyceride concentrations with a suitable buffer (e.g., PBS)[7].
-
Prepare a standard curve using the provided triglyceride standard, typically by performing serial dilutions.
-
Prepare a working reagent mix containing the necessary enzymes (lipase, glycerol kinase, glycerol phosphate oxidase, and peroxidase) and a chromogenic probe, according to the kit's instructions[7][13].
2. Enzymatic Reaction:
-
Pipette a small volume of each standard and sample (e.g., 5 µL) into the wells of a 96-well microplate[7].
-
Add the working reagent mix to each well.
-
The reaction proceeds in a series of steps:
-
Lipase hydrolyzes triglycerides into glycerol and free fatty acids.
-
Glycerol is phosphorylated by glycerol kinase.
-
Glycerol-3-phosphate is oxidized by glycerol phosphate oxidase, producing hydrogen peroxide (H₂O₂).
-
Peroxidase catalyzes the reaction of H₂O₂ with the chromogenic probe, resulting in a colored product[7][14].
-
3. Measurement and Quantification:
-
Incubate the plate at a specified temperature (e.g., 37°C or room temperature) for a defined period (e.g., 5-10 minutes)[7].
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 520 nm or 570 nm) using a microplate reader[7][15].
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the triglyceride concentration in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Workflow: Triglyceride Quantification by ¹H-NMR
The following diagram illustrates the logical flow of a typical ¹H-NMR based triglyceride quantification experiment.
Caption: Workflow for triglyceride quantification using ¹H-NMR spectroscopy.
Conclusion: Choosing the Right Method
The selection of an appropriate method for triglyceride quantification depends on the specific research question, available resources, and desired throughput.
-
¹H-NMR Spectroscopy is an excellent choice for high-throughput screening and large-scale clinical studies where rapid, non-destructive analysis and information on lipoprotein subclasses are required. While the initial instrument cost is high, the per-sample cost is low, and sample preparation is minimal. Although its precision might be slightly lower than chromatographic methods for some applications, its high accuracy and rich data output make it a powerful tool in modern lipidomics[6][16].
-
Gas Chromatography (GC-FID) remains the gold standard for detailed fatty acid profiling of triglycerides. Its high sensitivity and resolution are unmatched for separating and quantifying individual fatty acids. However, the extensive sample preparation and long analysis times make it unsuitable for high-throughput applications.
-
Enzymatic Colorimetric Assays are ideal for routine quantification of total triglycerides in clinical and research laboratories where high precision and accuracy are needed for a single analyte. These assays are cost-effective, easy to perform, and can be readily automated for high throughput. Their main limitation is the lack of detailed information on the fatty acid composition or lipoprotein distribution.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Two Nuclear Magnetic Resonance Spectroscopy Methods for the Measurement of Lipoprotein Particle Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing reference intervals for triglyceride-containing lipoprotein subfraction metabolites measured using nuclear magnetic resonance spectroscopy in a UK population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between the triglycerides standardization of routine methods used in Japan and the chromotropic acid reference measurement procedure used by the CDC Lipid Standardization Programme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Myocardial Creatine and Triglyceride Content in the Human Heart: Precision and Accuracy of in vivo Proton Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Qualitative and Quantitative NMR Approaches in Blood Serum Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. Measurement of triglyceride-rich lipoproteins by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of triglyceride‐rich lipoproteins by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencellonline.com [sciencellonline.com]
- 14. vitroscient.com [vitroscient.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. research.bangor.ac.uk [research.bangor.ac.uk]
A Head-to-Head Battle: GC vs. HPLC for Fatty Acid Compositional Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for fatty acid analysis.
The accurate quantification of fatty acid composition is paramount in various fields, from nutritional science and food chemistry to drug development and clinical diagnostics. The two most prominent analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While GC has traditionally been the workhorse for fatty acid analysis, HPLC has emerged as a powerful alternative with distinct advantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison: A Quantitative Overview
A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC and HPLC, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.
| Performance Parameter | Gas Chromatography (GC-FID/GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/HPLC-MS) | Key Considerations |
| Precision (RSD%) | ≤ 5.88%[1][2] | ≤ 5.88% (often slightly better than GC)[1][2] | Both methods demonstrate good precision. |
| Recovery (%) | ≥ 82.31%[1][2] | ≥ 82.31%[1][2] | Comparable recovery rates are achievable with optimized extraction procedures. |
| Linearity (r²) | > 0.99[3] | > 0.99[4][5] | Both techniques exhibit excellent linearity over a defined concentration range. |
| Sensitivity (LOD/LOQ) | LOD: 0.001 mg/g, LOQ: 0.003 mg/g (for cholesterol, as an example)[6] | LOD: 0.005 mg/g, LOQ: 0.016 mg/g (for cholesterol, as an example)[6] | GC, particularly with mass spectrometry (MS) detection, can offer very high sensitivity, reaching femtomole levels with specific derivatization.[7][8] |
| Isomer Separation | Can be challenging for cis/trans and positional isomers.[4] | Superior for separation of cis/trans and positional isomers, especially with specialized columns.[4][9] | This is a significant advantage of HPLC for detailed fatty acid profiling. |
| Sample Throughput | Generally higher due to well-established and often automated methods. | Can be lower, especially if derivatization is required. | Run times are comparable, but sample preparation for HPLC can be more involved. |
| Derivatization | Typically required (e.g., to fatty acid methyl esters - FAMEs) to increase volatility.[9][10] | Can be performed without derivatization, but derivatization is often used to enhance detection (e.g., phenacyl esters for UV detection).[7][9] | The necessity of derivatization can impact workflow and introduce potential for sample loss or alteration. |
| Compound Stability | High temperatures in the injector and column can lead to degradation of heat-labile compounds.[4] | Operates at or near ambient temperature, minimizing the risk of degradation for sensitive fatty acids.[7] | A crucial factor when analyzing polyunsaturated fatty acids (PUFAs) or other thermally sensitive lipids. |
Experimental Workflows: A Visual Guide
To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for GC and HPLC analysis of fatty acids.
Cross-Validation Logic
The cross-validation of GC and HPLC results is a critical step to ensure data accuracy and reliability. The following diagram outlines the logical workflow for this process.
Detailed Experimental Protocols
For transparency and reproducibility, detailed methodologies for both GC and HPLC are provided below. These are generalized protocols and may require optimization for specific applications.
Gas Chromatography (GC-FID) Protocol for Fatty Acid Methyl Esters (FAMEs)
-
Lipid Extraction:
-
Homogenize the sample (e.g., 100 mg of tissue) in a chloroform:methanol (2:1, v/v) mixture.
-
Add a known amount of an internal standard (e.g., C17:0 or C23:0) for quantification.
-
After phase separation, collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization to FAMEs:
-
To the dried lipid extract, add 1-2 mL of 2% sulfuric acid in methanol.
-
Incubate at 50-60°C for 2-4 hours.
-
Add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
This step can be repeated to maximize FAME recovery.
-
-
GC-FID Analysis:
-
Injector: Split/splitless injector at 250°C.
-
Column: A polar capillary column (e.g., BPX70, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 115°C, hold for 2 min.
-
Ramp 1: 10°C/min to 200°C, hold for 18.5 min.
-
Ramp 2: 60°C/min to 245°C, hold for 4 min.[11]
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify fatty acids by comparing retention times with a known FAME standard mixture.
-
Quantify individual fatty acids by comparing their peak areas to the internal standard peak area.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol for Fatty Acid Analysis
-
Lipid Extraction:
-
Follow the same procedure as for GC analysis.
-
-
Derivatization (as Phenacyl Esters for UV Detection):
-
HPLC-UV Analysis:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with acetonitrile-water (76:33, v/v) and progressing to a higher acetonitrile concentration.[7]
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detector: UV detector set at a wavelength appropriate for the derivative (e.g., 254 nm for phenacyl esters).[7]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify fatty acids by comparing retention times with derivatized fatty acid standards.
-
Quantify individual fatty acids by creating a calibration curve with known concentrations of standards.
-
Conclusion: Making an Informed Choice
Both GC and HPLC are robust and reliable methods for the analysis of fatty acid composition. The choice between them hinges on the specific research question and the nature of the fatty acids being analyzed.
-
GC is often the method of choice for routine, high-throughput analysis of a broad range of common fatty acids. Its high sensitivity, especially with MS detection, is a significant advantage.[1]
-
HPLC excels in the separation of labile and isomeric fatty acids, such as cis/trans isomers and PUFAs, due to its ambient temperature operation. [4][7] The ability to analyze underivatized fatty acids can also simplify the workflow.
Ultimately, for a comprehensive and unambiguous fatty acid profile, a combination of both techniques can be a powerful strategy. Cross-validation of results between GC and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.
References
- 1. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Analysis and Validation Methodologies of GC and HPLC for Analysis of Cholesterol in Meat Products [scirp.org]
- 7. aocs.org [aocs.org]
- 8. analusis.edpsciences.org [analusis.edpsciences.org]
- 9. hplc.eu [hplc.eu]
- 10. scribd.com [scribd.com]
- 11. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cerealsgrains.org [cerealsgrains.org]
A Comparative Guide to the Biological Activity of 1,3-Linolein-2-olein and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted biological activities of 1,3-Linolein-2-olein and its structural isomers, 1,2-Dioleoyl-3-linoleoyl-glycerol and 1,3-Dioleoyl-2-linoleoyl-glycerol. While direct comparative experimental data on these specific triglyceride isomers are limited in publicly available literature, this document synthesizes established principles of lipid metabolism and findings from studies on structurally similar triglycerides to project their differential effects.
The seemingly subtle difference in the placement of oleic and linoleic acid on the glycerol backbone can significantly influence how these molecules are processed in the body, leading to distinct impacts on lipid metabolism, inflammatory responses, and cellular signaling.
The Critical Role of Fatty Acid Positioning
The biological activity of a triglyceride is not solely determined by its fatty acid composition but is profoundly influenced by the specific position (sn-1, sn-2, or sn-3) of each fatty acid on the glycerol backbone. During digestion, pancreatic lipase preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions, releasing them as free fatty acids. The fatty acid at the sn-2 position is typically absorbed as a 2-monoacylglycerol. This fundamental difference in digestion and absorption forms the basis for the predicted variations in the biological effects of these isomers.
Comparative Analysis of Triglyceride Isomers
| Isomer | Structure | Predicted Biological Activity |
| This compound | Linoleic Acid (sn-1), Oleic Acid (sn-2), Linoleic Acid (sn-3) | Digestion: Pancreatic lipase will release two molecules of linoleic acid as free fatty acids and one molecule of 2-oleoyl-glycerol. Absorption & Metabolism: The absorbed 2-oleoyl-glycerol is readily re-esterified into new triglycerides. The high influx of free linoleic acid may contribute to the synthesis of pro-inflammatory eicosanoids and could be a potent activator of PPARα. |
| 1,2-Dioleoyl-3-linoleoyl-glycerol | Oleic Acid (sn-1), Oleic Acid (sn-2), Linoleic Acid (sn-3) | Digestion: Pancreatic lipase will release one molecule of oleic acid and one molecule of linoleic acid as free fatty acids, and one molecule of 2-oleoyl-glycerol. Absorption & Metabolism: The absorption profile will be a mix of free oleic and linoleic acids, alongside 2-oleoyl-glycerol. This may lead to a more balanced effect on inflammatory pathways compared to this compound. |
| 1,3-Dioleoyl-2-linoleoyl-glycerol | Oleic Acid (sn-1), Linoleic Acid (sn-2), Oleic Acid (sn-3) | Digestion: Pancreatic lipase will release two molecules of oleic acid as free fatty acids and one molecule of 2-linoleoyl-glycerol. Absorption & Metabolism: The absorbed 2-linoleoyl-glycerol is efficiently re-esterified. The higher release of free oleic acid may have a less inflammatory impact compared to linoleic acid. The presence of linoleic acid at the sn-2 position ensures its efficient absorption and incorporation into cellular lipids. |
Predicted Impact on Key Biological Pathways
The differential absorption of fatty acids from these triglyceride isomers is expected to modulate key signaling pathways involved in lipid metabolism and inflammation.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Fatty acids and their derivatives are natural ligands for PPARs, a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. The activation of different PPAR isoforms (α, γ, δ) can have distinct physiological effects.
-
This compound: The higher release of free linoleic acid, a known PPARα agonist, may lead to a more pronounced activation of this receptor. PPARα activation is associated with increased fatty acid oxidation and a reduction in plasma triglycerides.
-
1,3-Dioleoyl-2-linoleoyl-glycerol: The efficient absorption of linoleic acid as 2-linoleoyl-glycerol could lead to its greater incorporation into cellular phospholipids, potentially influencing PPARγ activity. PPARγ is a key regulator of adipogenesis and insulin sensitivity.
NF-κB Inflammatory Pathway
The balance between omega-6 (linoleic acid) and omega-9 (oleic acid) fatty acids can influence inflammatory responses. Linoleic acid can be metabolized to arachidonic acid, a precursor for pro-inflammatory eicosanoids, while oleic acid is generally considered to have neutral or anti-inflammatory effects. The activation of the NF-κB pathway is a central event in inflammation.
-
This compound: The higher availability of free linoleic acid could lead to a greater production of pro-inflammatory mediators, potentially leading to stronger NF-κB activation.
-
1,3-Dioleoyl-2-linoleoyl-glycerol: The preferential release of oleic acid might result in a reduced pro-inflammatory stimulus compared to its isomer.
Experimental Protocols
To definitively compare the biological activities of these isomers, the following experimental approaches are recommended:
In Vitro Lipase Hydrolysis Assay
Objective: To determine the rate and specificity of hydrolysis of each triglyceride isomer by pancreatic lipase.
Methodology:
-
Substrate Preparation: Prepare emulsions of this compound, 1,2-Dioleoyl-3-linoleoyl-glycerol, and 1,3-Dioleoyl-2-linoleoyl-glycerol.
-
Enzymatic Reaction: Incubate the triglyceride emulsions with porcine pancreatic lipase in a buffer system that mimics intestinal conditions (e.g., pH 8.0, with bile salts).
-
Sample Analysis: At various time points, stop the reaction and extract the lipids.
-
Quantification: Analyze the composition of the lipid extract using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the remaining triglyceride, and the released diglycerides, monoglycerides, and free fatty acids.
Cell-Based Assays for Inflammatory Response and Gene Expression
Objective: To compare the effects of the triglyceride isomers on inflammatory signaling and the expression of genes related to lipid metabolism in relevant cell lines (e.g., macrophages like RAW 264.7 or hepatocytes like HepG2).
Methodology:
-
Cell Culture: Culture the chosen cell line to confluence.
-
Treatment: Treat the cells with emulsions of each triglyceride isomer at various concentrations. A control group with no treatment or vehicle-only should be included.
-
Analysis of Inflammatory Markers:
-
NF-κB Activation: Use a reporter gene assay or Western blot to measure the phosphorylation of NF-κB pathway components (e.g., IκBα).
-
Cytokine Production: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.
-
-
Gene Expression Analysis:
-
RNA Extraction: Isolate total RNA from the treated cells.
-
RT-qPCR: Perform reverse transcription quantitative PCR to measure the expression levels of target genes involved in lipid metabolism (e.g., PPARα, PPARγ, SREBP-1c) and inflammation.
-
Conclusion
The positional arrangement of oleic and linoleic acids within a triglyceride molecule is predicted to have a significant impact on its biological activity. While this compound may promote a more pro-inflammatory response and enhance fatty acid oxidation due to the release of free linoleic acid, its isomers, 1,2-Dioleoyl-3-linoleoyl-glycerol and 1,3-Dioleoyl-2-linoleoyl-glycerol, are likely to exhibit more nuanced effects due to the differential release and absorption of their constituent fatty acids. The proposed experimental protocols provide a framework for the direct, quantitative comparison of these isomers, which is essential for a comprehensive understanding of their potential applications in drug development and nutritional science. Further research in this area is crucial to validate these predictions and uncover the full therapeutic potential of structured triglycerides.
A Researcher's Guide to Triacylglycerol Extraction Methods: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of triacylglycerols (TAGs) is paramount. The initial extraction of these lipids from a biological matrix is a critical step that dictates the reliability and reproducibility of downstream analytical results. This guide provides an objective comparison of common and modern TAG extraction methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The choice of extraction method depends on numerous factors including the nature of the sample matrix, the required purity of the TAG fraction, desired throughput, and available instrumentation. This guide will delve into the principles, protocols, and performance of five key methods: the classic Folch and Bligh & Dyer solvent extractions, and the more modern instrument-based techniques of Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE).
Performance Comparison of Triacylglycerol Extraction Methods
The efficiency and effectiveness of different extraction methods can vary significantly based on the sample matrix and the specific parameters used. The following table summarizes quantitative data from various studies to provide a comparative overview of these techniques.
| Parameter | Folch | Bligh & Dyer | Supercritical Fluid Extraction (SFE) | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) |
| Principle | Solvent partitioning with Chloroform/Methanol | Modified solvent partitioning with lower solvent ratio | Extraction with a supercritical fluid (e.g., CO₂) | Microwave energy to heat solvent and disrupt cells | Acoustic cavitation to disrupt cell walls |
| Lipid Yield | Gold standard, especially for samples >2% lipid.[1][2][3] | Efficient for samples <2% lipid; may underestimate by up to 50% in high-lipid samples compared to Folch.[1][3] | High yield (e.g., ~67% from Brazil nut cake at 300 bar/60°C).[4] Yield is tunable by altering pressure and temperature.[4][5] | High efficiency; 17.83% from microalgae vs. 9.16% with conventional solvent extraction. Similar yield to Folch for meat lipids.[6] | High efficiency; yield of 14% from grape seeds, similar to 6-hour Soxhlet.[7] Yields of 19.49% from fungus with chloroform/methanol.[8] |
| Extraction Time | Longer, includes homogenization, shaking, and multiple centrifugation steps. | Faster than Folch due to reduced solvent volumes and steps.[1] | Variable, can be rapid, but optimization may be required. | Very rapid (e.g., 10-16 minutes).[6] | Rapid (e.g., 10-30 minutes).[7] |
| Solvent Usage | High (Sample-to-solvent ratio of 1:20).[1][3] | Low (Sample-to-solvent ratio of ~1:4).[1][3] | "Green" method; typically uses non-toxic CO₂. Co-solvents like ethanol may be used in small amounts.[2] | Reduced solvent consumption compared to conventional methods.[9] | Reduced solvent consumption.[10] |
| Selectivity | Extracts a broad range of lipids. | Extracts a broad range of lipids. | Highly selective for nonpolar lipids like TAGs. Selectivity can be tuned by modifying fluid density.[5] | Generally non-selective, depends on solvent used. | Generally non-selective, depends on solvent used. |
| Lipid Oxidation Risk | Moderate; requires careful handling to prevent oxidation. | Moderate; requires careful handling. | Low; oxygen-free environment and low temperatures minimize oxidation. | Potential risk due to heating, but rapid extraction time can mitigate this. No significant oxidation products detected in meat lipid studies.[6] | Low; extractions are often performed at low temperatures. |
| Automation | Manual or semi-automated. | Manual or semi-automated. | Fully automatable. | Fully automatable. | Can be automated. |
Experimental Workflows and Method Selection
Choosing the right extraction method is a critical decision in the analytical workflow. The following diagrams illustrate a generalized experimental pathway for TAG analysis and a decision-making framework to assist in selecting an appropriate extraction technique.
Caption: Generalized workflow for triacylglycerol analysis.
Caption: Decision tree for selecting a TAG extraction method.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are the generalized protocols for the key extraction methods discussed.
Folch Method (Conventional Solvent Extraction)
This method is considered a gold standard for exhaustive lipid extraction, particularly from solid tissues.[2]
-
Principle: Homogenization of the sample in a chloroform/methanol mixture creates a single-phase system that disrupts cell membranes and dissolves lipids. The addition of water or a salt solution then induces a phase separation, with lipids partitioning into the lower chloroform layer.
-
Protocol:
-
Homogenize 1 gram of tissue sample with 20 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Filter or centrifuge the mixture to separate the liquid extract from the solid residue.
-
Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of water or 0.9% NaCl solution to the liquid extract.
-
Vortex the mixture and centrifuge at low speed (e.g., 2000 rpm) to facilitate phase separation.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
-
Bligh & Dyer Method (Modified Solvent Extraction)
This is a rapid method suitable for samples with high water content, such as biological fluids or tissues.[2]
-
Principle: Similar to the Folch method, but uses a lower initial solvent-to-sample ratio. The sample's own water content contributes to the single-phase system, which is then broken by the addition of more chloroform and water.
-
Protocol:
-
For a 1 mL sample containing ~80% water, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 10-15 minutes to create a single-phase mixture.
-
Add 1.25 mL of chloroform and mix for 1 minute.
-
Add 1.25 mL of water and mix for another minute.
-
Centrifuge to separate the mixture into two phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent to obtain the lipid extract.
-
Supercritical Fluid Extraction (SFE)
SFE is a "green" alternative to solvent-based methods, offering high selectivity for nonpolar lipids like TAGs.[11]
-
Principle: A fluid, typically CO₂, is heated and pressurized beyond its critical point, where it exhibits properties of both a liquid and a gas. This supercritical fluid acts as a solvent, diffusing into the sample matrix and dissolving the lipids. By reducing the pressure, the CO₂ returns to a gaseous state, leaving behind a solvent-free lipid extract.
-
Generalized Protocol:
-
Place the dried and ground sample into the extraction vessel of the SFE system.
-
Pressurize and heat the system with CO₂ to the desired supercritical conditions (e.g., 100-400 bar, 40-60°C).[5]
-
Pump the supercritical CO₂ through the extraction vessel at a set flow rate. A co-solvent (e.g., ethanol) may be added to modify polarity.
-
Pass the CO₂-lipid mixture through a separator where the pressure is reduced.
-
The CO₂ vaporizes and is recycled, while the lipid extract is collected in the separator.
-
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to accelerate the extraction process, significantly reducing time and solvent consumption.[9]
-
Principle: Microwave energy directly heats the solvent and any residual water within the sample. This rapid, localized heating causes a buildup of pressure within the cells, leading to the rupture of cell walls and the rapid release of lipids into the solvent.
-
Generalized Protocol:
-
Place the sample and an appropriate extraction solvent (e.g., hexane:isopropanol or ethanol) in a microwave-safe extraction vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave energy according to an optimized program (e.g., ramp to 50-65°C and hold for 10-18 minutes at a specific power, like 175-700 W).[12]
-
After the program is complete and the vessel has cooled, filter the extract to separate it from the solid residue.
-
Evaporate the solvent to recover the lipid extract.
-
Ultrasound-Assisted Extraction (UAE)
UAE, or sonication, uses high-frequency sound waves to enhance extraction efficiency.
-
Principle: The application of high-intensity ultrasound to a liquid medium generates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. The collapse of these bubbles near cell walls creates microjets and shockwaves that disrupt the cellular structure, enhancing solvent penetration and mass transfer of lipids.[10]
-
Generalized Protocol:
-
Suspend the sample in an extraction solvent within a vessel.
-
Insert an ultrasonic probe into the suspension or place the vessel in an ultrasonic bath.
-
Apply ultrasonic energy at a specific frequency (e.g., 20 kHz) and power (e.g., 150 W) for a set duration (e.g., 10-30 minutes).[7]
-
Maintain the temperature using a cooling jacket or ice bath if necessary to prevent lipid degradation.
-
After sonication, filter the mixture to separate the extract.
-
Evaporate the solvent to recover the lipids.
-
Conclusion and Recommendations
The selection of an optimal extraction method for triacylglycerol analysis requires a careful balance of factors including lipid yield, sample throughput, cost, and the avoidance of hazardous solvents.
-
For maximum recovery from high-lipid solid samples , the Folch method remains the benchmark, albeit with high solvent consumption.[1][3]
-
For rapid extraction from biological fluids or low-lipid tissues , the Bligh & Dyer method offers a time and solvent-efficient alternative.[2]
-
When high throughput and automation are critical, Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are powerful techniques that significantly reduce extraction times.[7]
-
For applications demanding high selectivity for neutral lipids and adherence to "green chemistry" principles , Supercritical Fluid Extraction (SFE) is an excellent, though instrumentally intensive, choice.[5][11]
Ultimately, the method of choice should be validated for the specific sample matrix and analytical goals to ensure the generation of accurate and reliable data in triacylglycerol research.
References
- 1. vliz.be [vliz.be]
- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. observatoriodacastanha.org.br [observatoriodacastanha.org.br]
- 5. Lipid Extracts Obtained by Supercritical Fluid Extraction and Their Application in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 7. Comparison of ultrasound-assisted extraction with conventional extraction methods of oil and polyphenols from grape (Vitis vinifera L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1,3-Linolein-2-olein: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of 1,3-Linolein-2-olein, this document outlines procedural, step-by-step guidance to ensure safe laboratory practices and environmental compliance. As a non-hazardous substance, the primary focus of these procedures is on responsible waste management to prevent environmental contamination.
This compound is a triglyceride, a type of fat commonly found in vegetable oils. While it is not classified as a hazardous material, its disposal should be managed in accordance with laboratory best practices and local regulations to minimize environmental impact. This guide provides a framework for researchers, scientists, and drug development professionals to establish a safe and effective disposal plan.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Quantitative Data for Disposal
While specific disposal limits for this compound are not federally mandated due to its non-hazardous nature, institutional and municipal regulations for the disposal of oils and greases in wastewater systems must be followed. Below is a table summarizing key quantitative considerations.
| Parameter | Guideline Value | Source / Regulation | Notes |
| Neat this compound | Prohibited from drain disposal | Local Sewer Authority / Institutional Policy | Collect for licensed waste contractor. |
| Oil and Grease in Rinse Water | < 50-100 mg/L (typical) | Local Sewer Authority | This is a common limit; however, it is crucial to verify the specific limit with your local wastewater treatment authority. |
| Rinsate pH | 6.0 - 9.0 | Local Sewer Authority | Adjust pH if necessary before drain disposal. |
| Empty Container Rinsing | Triple Rinse Procedure | Resource Conservation and Recovery Act (RCRA) | Ensures minimal residue remains in the container before disposal. |
Experimental Protocols
This procedure is essential for ensuring that empty containers of this compound are free of significant residue before being discarded.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., a small amount of a water-miscible organic solvent like acetone, followed by water)
-
Designated waste container for the rinsate
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Initial Draining: Empty the container of all free-flowing this compound into a designated waste collection container. Allow the container to drain for at least 30 seconds.
-
First Rinse: Add a small amount of a suitable solvent (e.g., acetone) to the container, enough to coat the interior surfaces (approximately 10% of the container's volume).
-
Agitation: Securely cap the container and agitate it vigorously to ensure the solvent contacts all interior surfaces.
-
Rinsate Collection: Pour the rinsate into a designated waste container for disposal by a licensed contractor.
-
Second and Third Rinses: Repeat steps 2 through 4 two more times, for a total of three rinses. Water can be used for the final rinses after the initial solvent rinse.
-
Container Disposal: Once the triple rinse is complete, deface or remove the original label and dispose of the container in the appropriate recycling or general waste stream, as per institutional guidelines.
To ensure that rinse water meets local sewer authority limits for oil and grease, the following gravimetric method can be employed. This is a simplified overview; refer to the full US EPA Method 1664 for detailed procedures.[1][2][3][4][5][6][7][8]
Objective: To quantify the concentration of n-hexane extractable material (HEM), which includes this compound, in an aqueous sample.
Materials:
-
1-liter glass separatory funnel with a stopcock
-
Glass funnel
-
Filter paper
-
Anhydrous sodium sulfate
-
Distillation flask and condenser (or other solvent evaporation apparatus)
-
Analytical balance (readable to 0.1 mg)
-
n-Hexane (reagent grade)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Water bath
Procedure:
-
Sample Collection: Collect a 1-liter representative sample of the rinse water in a glass container.
-
Acidification: Acidify the sample to a pH of less than 2 with HCl or H₂SO₄.
-
Extraction: a. Transfer the acidified sample to a 1-liter separatory funnel. b. Add 30 mL of n-hexane to the separatory funnel. c. Stopper the funnel and shake vigorously for 2 minutes, with periodic venting to release pressure. d. Allow the layers to separate. The n-hexane, containing the extracted this compound, will be the upper layer. e. Drain the lower aqueous layer back into the original sample container. f. Drain the n-hexane layer through a glass funnel containing a filter paper and a layer of anhydrous sodium sulfate into a clean, pre-weighed distillation flask. g. Repeat the extraction (steps 3a-3f) two more times with fresh 30 mL portions of n-hexane, collecting all extracts in the same distillation flask.
-
Solvent Evaporation: a. Distill the n-hexane from the flask in a water bath at approximately 85°C. b. Once the solvent is evaporated, remove the flask from the water bath and allow it to cool.
-
Gravimetric Analysis: a. Place the flask in a desiccator to cool to room temperature and to ensure it is free of moisture. b. Weigh the cooled flask to the nearest 0.1 mg. c. The concentration of oil and grease is calculated as follows: Concentration (mg/L) = (Final Weight of Flask (mg) - Initial Weight of Flask (mg)) / Volume of Sample (L)
By adhering to these disposal procedures, laboratories can ensure the safe and environmentally responsible management of this compound waste. The key principles are the segregation of neat waste for contractor disposal, the thorough cleaning of empty containers, and the verification that any aqueous discharge complies with local regulations. These practices not only uphold a commitment to safety and environmental stewardship but also build trust in the laboratory's operational integrity.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
